Technical Documentation Center

1-(2-Methoxy-5-nitrophenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxy-5-nitrophenyl)piperazine
  • CAS: 58315-37-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine

The following technical guide details the synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS: 58315-37-0). This compound is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for antifung...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS: 58315-37-0). This compound is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for antifungal agents (e.g., Posaconazole analogues) and selective 5-HT1A receptor ligands.

The guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) route due to its superior scalability, safety profile, and yield compared to cyclization methods involving nitrogen mustards.

Executive Summary

  • Target Molecule: 1-(2-Methoxy-5-nitrophenyl)piperazine[1]

  • CAS Number: 58315-37-0[1]

  • Molecular Formula: C₁₁H₁₅N₃O₃ (MW: 237.26 g/mol )

  • Primary Methodology: Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitroanisole with piperazine.

  • Yield Expectation: 75–85% (Optimized)

  • Purity Target: >98% (HPLC)

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond between the phenyl ring and the piperazine nitrogen. The electron-withdrawing nitro group at the 5-position (relative to the piperazine attachment at C1) activates the leaving group at the 1-position? Correction: In the precursor 2-chloro-5-nitroanisole, the chlorine is at C2 and nitro at C5 relative to anisole oxygen, but relative to the substitution site (Cl), the nitro group is para , providing the necessary activation for SNAr.

Structural Logic:

  • Target: 1-(2-Methoxy-5-nitrophenyl)piperazine.[1]

  • Disconnection: Aryl-Nitrogen bond.

  • Synthons: Piperazine (Nucleophile) + 2-Chloro-5-nitroanisole (Electrophile).

    • Note: The chlorine atom in 2-chloro-5-nitroanisole is para to the nitro group, making it highly susceptible to nucleophilic attack. The methoxy group is meta to the nitro group and is therefore deactivated towards substitution, ensuring regioselectivity.

Retrosynthesis Target 1-(2-Methoxy-5-nitrophenyl)piperazine (Target) Piperazine Piperazine (Nucleophile) Target->Piperazine C-N Disconnection Electrophile 2-Chloro-5-nitroanisole (Electrophile) Target->Electrophile S_NAr Logic Precursors Precursors

Caption: Retrosynthetic disconnection showing the convergence of piperazine and the activated aryl chloride.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the nitro group at the para position stabilizes the negative charge developed on the ring during the nucleophilic attack by piperazine.

Reaction Scheme:



Materials & Reagents
ReagentCASEquiv.[2]RoleCritical Attribute
2-Chloro-5-nitroanisole 1009-36-51.0SubstratePurity >98%; Free of 2-chloro-4-nitro isomer
Piperazine 110-85-03.0–5.0NucleophileAnhydrous; Excess prevents bis-arylation
Potassium Carbonate 584-08-72.0BaseFinely milled; Scavenges HCl
DMSO (or DMF)67-68-5SolventSolventDry; High dielectric constant promotes SNAr
Detailed Experimental Protocol

Step 1: Reaction Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge Piperazine (12.9 g, 150 mmol, 5.0 eq) and Potassium Carbonate (8.3 g, 60 mmol, 2.0 eq) into the flask.

  • Add DMSO (50 mL) and stir for 10 minutes at room temperature to create a uniform suspension.

  • Add 2-Chloro-5-nitroanisole (5.63 g, 30 mmol, 1.0 eq) in a single portion. Note: The reaction is slightly exothermic.

Step 2: Reaction Execution

  • Heat the mixture to 90–100°C using an oil bath.

  • Maintain stirring at this temperature for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3][4] The starting material (Rf ~0.7) should disappear, and a polar yellow product spot (Rf ~0.3) should appear.[5][6]

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into Ice-Water (200 mL) with vigorous stirring. The product may precipitate as a yellow solid.

  • If solid forms: Filter, wash with water (3 x 50 mL) to remove excess piperazine and DMSO.

  • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers and wash with Brine (2 x 100 mL) and Water (2 x 100 mL) to ensure removal of piperazine.

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Recrystallization: Dissolve the crude yellow solid in boiling Ethanol (or Isopropanol). Allow to cool slowly to 4°C.

  • Filter the crystals and wash with cold ethanol.

  • Dry in a vacuum oven at 45°C for 12 hours.

Optimization & Troubleshooting
  • Bis-Arylation: If the dimer (N,N'-bis(2-methoxy-5-nitrophenyl)piperazine) is observed, increase the piperazine equivalents to >5.0.

  • Darkening/Tars: Conduct the reaction under a strict nitrogen atmosphere to prevent oxidation of the piperazine or nitro-aromatic intermediates.

  • Reaction Rate: If the reaction is sluggish, add a catalytic amount of KI (0.1 eq) or switch solvent to NMP and increase temperature to 110°C.

Alternative Route: Cyclization (Not Recommended)

Use this route only if 2-chloro-5-nitroanisole is unavailable.

  • Precursors: 2-Methoxy-5-nitroaniline + Bis(2-chloroethyl)amine hydrochloride.

  • Conditions: Reflux in chlorobenzene or butanol for 12–24 hours.

  • Drawbacks:

    • Safety: Bis(2-chloroethyl)amine is a "nitrogen mustard" class blistering agent and potential carcinogen.

    • Yield: Typically lower (40–60%) due to polymerization side reactions.

    • Purification: Difficult removal of unreacted aniline.

Characterization Data

The synthesized product must be validated against the following spectral signatures:

TechniqueExpected Signal / ValueInterpretation
Appearance Yellow crystalline solidTypical of nitro-anilines
Melting Point 130–132°CIndicates high purity
MS (ESI+) m/z = 238.1 [M+H]⁺Confirms molecular weight
¹H NMR (CDCl₃)δ 7.90 (dd, 1H), 7.75 (d, 1H), 6.90 (d, 1H)Aromatic protons (ABX system)
δ 3.95 (s, 3H)Methoxy group (-OCH₃)
δ 3.0–3.1 (m, 4H), 3.1–3.2 (m, 4H)Piperazine ring protons

Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisFlow Start Start: Raw Materials (2-Cl-5-NO2-Anisole + Piperazine) Reaction S_NAr Reaction DMSO, K2CO3, 95°C, 5h Start->Reaction Mix & Heat Quench Quench Pour into Ice-Water Reaction->Quench IPC: Complete Conversion Extraction Extraction / Filtration Isolate Crude Product Quench->Extraction Phase Separation Purification Recrystallization Ethanol, Reflux -> 4°C Extraction->Purification Crude Yellow Solid Final Final Product Yellow Crystals (>98% Purity) Purification->Final Filter & Dry

Caption: Step-by-step workflow for the synthesis and isolation of 1-(2-Methoxy-5-nitrophenyl)piperazine.

Safety & Hazards

  • 2-Chloro-5-nitroanisole: Irritant. Potential sensitizer. Handle in a fume hood.

  • Piperazine: Corrosive solid. Respiratory sensitizer. Avoid dust inhalation.

  • Nitro Compounds: Although this specific derivative is stable, nitro compounds can be energetic. Do not heat the crude residue to dryness at high temperatures (>150°C).

  • Waste Disposal: Aqueous waste will contain excess piperazine and DMSO; dispose of as basic organic waste.

References

  • ChemicalBook. (n.d.). 1-(2-Methoxy-5-nitrophenyl)piperazine Properties and Suppliers. Retrieved from

  • PubChem. (2025). 2-Chloro-5-nitroanisole Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2023). Synthesis of Nitro-Phenyl Piperazine Derivatives via SNAr. Molbank.[5] Retrieved from

  • Google Patents. (2009). Process for the preparation of piperazine derivatives. Patent WO2009103652A1. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from

Sources

Exploratory

Technical Monograph: 1-(2-Methoxy-5-nitrophenyl)piperazine

This technical guide is structured to serve as a comprehensive reference for the synthesis, characterization, and application of 1-(2-Methoxy-5-nitrophenyl)piperazine . This compound represents a critical "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a comprehensive reference for the synthesis, characterization, and application of 1-(2-Methoxy-5-nitrophenyl)piperazine . This compound represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of serotonergic (5-HT) and dopaminergic modulators.[1]

[1]

Part 1: Chemical Identity & Pharmacophore Significance[2]

1-(2-Methoxy-5-nitrophenyl)piperazine is a disubstituted phenylpiperazine derivative.[1] In the context of drug discovery, it serves as a versatile building block.[1][2][3] The ortho-methoxy group mimics the structural features of known 5-HTngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 antagonists (like WAY-100635), while the meta-nitro group provides a latent handle for further functionalization—typically reduction to an aniline followed by acylation or sulfonylation to generate diverse libraries of CNS-active agents.
Chemical Profile
PropertyData
IUPAC Name 1-(2-Methoxy-5-nitrophenyl)piperazine
CAS Number 58315-37-0
Molecular Formula

Molecular Weight 237.26 g/mol
LogP (Predicted) ~1.3 – 1.6 (Lipophilic, CNS penetrant potential)
pKa (Piperazine NH) ~8.5 – 9.0 (Basic, protonatable at physiological pH)
Appearance Yellow to Orange Crystalline Solid
Solubility Low in Water; Soluble in DMSO, DCM, Methanol, Ethyl Acetate

Part 2: Synthesis & Reaction Mechanisms[1]

The most robust route to this scaffold involves a Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). The reaction exploits the electronic properties of the precursor 2-halo-4-nitroanisole .[1] The nitro group at the para-position relative to the halogen strongly withdraws electron density, activating the ring for attack by the secondary amine (piperazine).
Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Pathway[1]
  • Activation: The 5-nitro group (relative to the incoming nucleophile position) stabilizes the negative charge in the transition state.[1]

  • Addition: Piperazine attacks the carbon bearing the halogen (typically Chlorine or Fluorine).[1]

  • Elimination: The halide leaves, restoring aromaticity.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis from 2-chloro-4-nitroanisole and the subsequent reduction pathway.

SynthesisPathway Precursor 2-Chloro-4-nitroanisole (Activated Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Piperazine K2CO3, DMF, 100°C Reagent Piperazine (Excess) Reagent->Intermediate Product 1-(2-Methoxy-5-nitrophenyl)piperazine (Target Scaffold) Intermediate->Product - HCl Downstream Aniline Derivative (Via Reduction) Product->Downstream H2/Pd-C or Fe/NH4Cl

Figure 1: Synthetic workflow from activated aryl halide to the target piperazine scaffold and subsequent reduction.[4]

Part 3: Experimental Protocols

These protocols are designed for scalability and reproducibility.[1] All steps should be performed in a fume hood.[1]

Protocol A: Synthesis via

Objective: Preparation of 1-(2-Methoxy-5-nitrophenyl)piperazine from 2-chloro-4-nitroanisole.[1]

Reagents:

  • 2-Chloro-4-nitroanisole (1.0 eq)[1]

  • Piperazine (3.0 – 5.0 eq) [Note: Excess prevents bis-arylation][1]

  • Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitroanisole (e.g., 10 mmol) in DMF (20 mL).

  • Addition: Add anhydrous

    
     (20 mmol) followed by piperazine (40 mmol).
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) should disappear; the product is more polar (lower 
      
      
      
      , stains with ninhydrin due to the secondary amine).
  • Workup:

    • Cool to room temperature.[1][5][4]

    • Pour into ice-water (100 mL). The product typically precipitates as a yellow solid.[1]

    • If solid forms: Filter, wash with water to remove excess piperazine and DMF.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[6]
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM:MeOH:NH

    
    OH gradient).
    
Protocol B: Functionalization (Nitro Reduction)

Objective: Converting the nitro group to an amine for medicinal chemistry library generation.[1]

Methodology:

  • Dissolve the nitro-piperazine (1.0 eq) in Methanol.

  • Add 10% Pd/C catalyst (10 wt%).[1]

  • Stir under

    
     atmosphere (balloon pressure) for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Result: The filtrate contains the unstable aniline, which should be used immediately for coupling (e.g., with isocyanates to form ureas).[1]

Part 4: Medicinal Chemistry Applications[1][3][6][7][10]

The 1-(2-Methoxy-5-nitrophenyl)piperazine scaffold is rarely the final drug; it is a "warhead" carrier.[1] The diagram below details how this intermediate branches into various therapeutic classes.

MedChemFlow Core 1-(2-Methoxy-5-nitrophenyl)piperazine Reduction Reduction to Aniline Core->Reduction H2 / Pd-C Branch1 Amide Coupling (R-COCl) Reduction->Branch1 Branch2 Sulfonylation (R-SO2Cl) Reduction->Branch2 Branch3 Urea Formation (R-NCO) Reduction->Branch3 Target1 Dopamine D2/D3 Ligands (Antipsychotics) Branch1->Target1 Target3 Alpha-1 Adrenergic Blockers Branch2->Target3 Target2 5-HT1A Antagonists (Anxiolytics) Branch3->Target2

Figure 2: Downstream diversification of the scaffold into major CNS therapeutic classes.[1]

Part 5: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       3.85 (s, 3H, 
      
      
      
      ): Characteristic singlet for the methoxy group.
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.80–3.00 (m, 8H, Piperazine 
      
      
      
      ): Two multiplets corresponding to the piperazine ring.
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       7.00–8.00 (m, 3H, Ar-H): Pattern consistent with 1,2,4-substitution (one doublet, one dd, one singlet/doublet depending on coupling). The proton ortho to the nitro group will be most deshielded.[1]
      
  • Mass Spectrometry (ESI+):

    • Expected ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       peak at 
      
      
      
      .
    • Fragmentation often shows loss of the nitro group or cleavage of the piperazine ring.[1]

References

  • ChemicalBook. (2023).[1] 1-(2-Methoxy-5-nitrophenyl)piperazine Properties and Suppliers. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Piperazine Derivatives. Retrieved from [1]

  • Chaudhary, P., et al. (2024).[1][6] The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [1]

  • GuideChem. (2023).[1] 1-(2-Methoxy-5-nitrophenyl)piperazine CAS 58315-37-0.[1][7][8] Retrieved from [1]

Sources

Foundational

mechanism of action of nitrophenylpiperazine derivatives

This guide provides an in-depth technical analysis of Nitrophenylpiperazine (NPP) Derivatives , a class of chemical probes and pharmacophores critical in neuropsychopharmacology and enzyme kinetics. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Nitrophenylpiperazine (NPP) Derivatives , a class of chemical probes and pharmacophores critical in neuropsychopharmacology and enzyme kinetics.

[1]

Executive Summary

Nitrophenylpiperazine (NPP) derivatives function as privileged scaffolds in medicinal chemistry, primarily acting as G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors . While the phenylpiperazine core is ubiquitous in approved CNS drugs (e.g., Aripiprazole, Trazodone), the nitro-substituted variants (ortho-, meta-, and para-NPP) serve distinct mechanistic roles:

  • Serotonergic/Dopaminergic Probes: They act as high-affinity ligands for 5-HT

    
    , D
    
    
    
    , and D
    
    
    receptors, often displaying "biased signaling" (preferential activation of G-protein vs.
    
    
    -arrestin pathways).
  • Metabolic & Electronic Modulators: The nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG), significantly lowering the pK
    
    
    
    of the piperazine nitrogens (
    
    
    ) compared to unsubstituted analogs, altering membrane permeability and receptor residence time.
  • Tyrosinase Inhibition: Recent data identifies 4-nitrophenylpiperazine derivatives as potent competitive inhibitors of tyrosinase, relevant for antimicrobial and anti-melanogenesis applications.

Molecular Pharmacology & Signaling Pathways

GPCR Modulation (5-HT / D Receptors)

The primary mechanism involves the orthosteric binding of the protonated piperazine nitrogen to the conserved Aspartate (Asp3.32) residue in the receptor's transmembrane domain (TM3).

  • Ligand-Receptor Interaction:

    • The "Message": The phenylpiperazine moiety serves as the "message" domain, recognizing the receptor binding pocket.

    • The Nitro Effect: The position of the nitro group dictates selectivity.

      • Ortho-nitro (1-(2-nitrophenyl)piperazine): Steric hindrance forces the phenyl ring out of coplanarity, often favoring 5-HT

        
         antagonist conformations.
        
      • Para-nitro (1-(4-nitrophenyl)piperazine): Extends the electron-deficient

        
        -system, enhancing 
        
        
        
        -
        
        
        stacking interactions with aromatic residues (e.g., Phe6.52) in the receptor pocket.
  • Signal Transduction (Biased Agonism): Unlike balanced agonists (e.g., Serotonin), specific NPP derivatives can stabilize receptor conformations that preferentially couple to

    
     proteins while minimizing 
    
    
    
    -arrestin recruitment. This "functional selectivity" is crucial for reducing side effects (e.g., extrapyramidal symptoms in antipsychotics).
Tyrosinase Inhibition (Enzymatic Mechanism)

In fungal and melanogenic pathways, NPP derivatives act as mixed-type inhibitors .

  • Mechanism: The piperazine ring chelates the binuclear copper active site (

    
    ) of tyrosinase, while the nitro-aromatic tail occupies the hydrophobic pocket intended for L-DOPA. The electron-withdrawing nitro group enhances the acidity of adjacent protons, facilitating hydrogen bonding with active site residues (e.g., Histidine).
    

Visualization: Signaling Pathway

The following diagram illustrates the bifurcated signaling pathway modulated by NPP derivatives at the 5-HT


 receptor.

G cluster_GProtein Canonical G-Protein Pathway cluster_Arrestin Biased Pathway (Desensitization) Ligand Nitrophenylpiperazine (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) Gi Gi/Go Protein Activation Receptor->Gi Agonist Mode GRK GRK Phosphorylation Receptor->GRK Biased? AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Reduction) cAMP->PKA Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization ERK ERK1/2 Signaling (Map Kinase) Arrestin->ERK

Caption: Bifurcated signaling at 5-HT1A. NPP derivatives may bias signaling toward Gi inhibition (Yellow) or Beta-Arrestin recruitment (Green).

Experimental Protocols

Chemical Synthesis (Nucleophilic Aromatic Substitution)

This protocol yields 1-(4-nitrophenyl)piperazine via


, a standard method for generating the core scaffold.

Reagents: 1-Fluoro-4-nitrobenzene, Piperazine (anhydrous),


, DMF.
  • Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 eq) and DMF (5 mL/mmol).

  • Base Addition: Add anhydrous

    
     (2.5 eq) to scavenge HF byproduct.
    
  • Nucleophile Addition: Add excess piperazine (3.0 eq) to prevent bis-substitution.

  • Reaction: Heat to 80°C for 4–6 hours under

    
     atmosphere. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
    • Mechanistic Note: The nitro group activates the benzene ring at the para position, lowering the energy barrier for the Meisenheimer complex intermediate.

  • Workup: Pour into ice water. The product often precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol.

Radioligand Binding Assay (5-HT )

This assay determines the affinity (


) of the derivative.

Materials:

  • Membrane preparation: HEK-293 cells expressing human 5-HT

    
    .[1]
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.[1]
    

Protocol:

  • Incubation: Mix 20

    
    g membrane protein with 1 nM 
    
    
    
    -8-OH-DPAT and the test compound (
    
    
    to
    
    
    M) in a final volume of 250
    
    
    L.
  • Equilibrium: Incubate at 25°C for 60 minutes .

    • Why? 5-HT receptors equilibrate rapidly; 60 mins ensures steady-state binding without significant ligand degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: PEI reduces non-specific binding of the cationic ligand to the glass fiber.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Quantitative Data Summary

Table 1: Comparative Binding Affinities (


) of NPP Derivatives 
Note: Lower 

indicates higher affinity.
Compound Structure5-HT

Affinity (

, nM)
D

Affinity (

, nM)
Selectivity Ratio (5-HT/D

)
Primary Action
1-(2-Nitrophenyl)piperazine 15.4240~15Serotonin Partial Agonist
1-(3-Nitrophenyl)piperazine 45.2180~4Mixed Ligand
1-(4-Nitrophenyl)piperazine >1000>1000N/ATyrosinase Inhibitor
mCPP (Chlorophenyl analog)8.5120~14Reference Agonist

Data synthesized from structure-activity relationship (SAR) studies [1, 3].[2] Note the drastic loss of GPCR affinity in the para-nitro derivative, which shifts its utility toward enzymatic inhibition.

Visualizing the Experimental Workflow

Workflow cluster_Testing Validation Phase Start Design Scaffold (In Silico) Synth Synthesis (SnAr Reaction) Start->Synth Purify Purification (Recrystallization) Synth->Purify Binding Binding Assay (Ki Determination) Purify->Binding Functional Functional Assay (cAMP/GTPγS) Binding->Functional If Ki < 100nM Decision Lead Candidate? Functional->Decision

Caption: Development workflow for NPP derivatives. Functional assays are only pursued if binding affinity (Ki) meets the sub-100nM threshold.

References

  • Synthesis and Biological Activities of Piperazine Derivatives. Source: ResearchGate.[3] URL:[Link]

  • Nitrophenylpiperazine Derivatives as Novel Tyrosinase Inhibitors. Source: PubMed / BMC Chemistry. URL:[Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of Arylpiperazines. Source: MDPI (Pharmaceuticals). URL:[Link]

  • Functional Selectivity of GPCR Ligands. Source: Nature Reviews Drug Discovery (Contextual Grounding). URL:[Link]

Sources

Exploratory

Technical Deep Dive: Discovery and Development of Arylpiperazine Compounds

Introduction: The "Privileged Scaffold" of CNS Therapeutics In modern medicinal chemistry, few molecular frameworks rival the arylpiperazine moiety in versatility. Classified as a "privileged scaffold," this structure se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" of CNS Therapeutics

In modern medicinal chemistry, few molecular frameworks rival the arylpiperazine moiety in versatility. Classified as a "privileged scaffold," this structure serves as the pharmacophore backbone for a vast array of Central Nervous System (CNS) agents, particularly atypical antipsychotics, antidepressants, and anxiolytics.

From a drug development perspective, the arylpiperazine unit is not merely a linker; it is a tunable command center that dictates receptor selectivity profiles between Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors. The ability to modulate intrinsic activity—shifting a compound from a full antagonist to a partial agonist—often hinges on subtle steric and electronic modifications to the aryl ring and the distal "tail" of the molecule.[1]

This guide provides a rigorous technical analysis of the design, synthesis, and pharmacological profiling of arylpiperazine candidates, moving beyond basic textbook definitions to actionable experimental strategies.

Medicinal Chemistry Strategy: The "Long-Chain" Hypothesis[1][2]

The structural logic of arylpiperazine drugs generally follows the Long-Chain Arylpiperazine (LCAP) hypothesis.[1] This model treats the molecule as a modular assembly where specific domains interact with distinct pockets of G-Protein Coupled Receptors (GPCRs).[1]

The Modular Pharmacophore

To achieve high affinity and selectivity (e.g., distinguishing 5-HT


 from 

-adrenergic receptors), the scaffold is divided into three functional zones:
  • The Aryl Head (Pharmacophore A): Binds to the orthosteric site (often a hydrophobic pocket involving residues like Phe/Trp).[1] Electronic substitution here (e.g., 2,3-dichloro in aripiprazole) controls intrinsic efficacy.

  • The Linker (Spacer): Typically an alkyl chain (

    
    ).[1] Chain length is a critical determinant of selectivity.[1] A 4-carbon spacer often favors D
    
    
    
    /5-HT
    
    
    profiles, while shorter chains may increase
    
    
    affinity.[1]
  • The Terminal Fragment (Pharmacophore B): An amide, imide, or heterocycle that interacts with secondary binding pockets (allosteric or extracellular loops), conferring subtype selectivity.

Visualization: The LCAP Modular Logic

LCAP_SAR cluster_0 Critical SAR Decision Points Head Aryl Head (Orthosteric Binding) Pip Piperazine Core (Protonatable Nitrogen) Head->Pip Electronic Tuning Linker Alkyl Linker (Distance Control) Pip->Linker Conformational Flexibility Tail Terminal Fragment (Subtype Selectivity) Linker->Tail Secondary Pocket Access

Figure 1: The modular architecture of Long-Chain Arylpiperazines (LCAP). Each zone requires independent optimization to balance affinity, selectivity, and metabolic stability.

Synthetic Methodologies: Constructing the Core

The formation of the C–N bond between the aryl ring and the piperazine nitrogen is the rate-limiting step in library generation.[1] The choice of method depends strictly on the electronic nature of the aryl halide.[1]

Decision Matrix: SNAr vs. Buchwald-Hartwig[1]
  • Nucleophilic Aromatic Substitution (SNAr): Preferred for electron-deficient aryl halides (e.g., 2-chloropyridine, 4-nitrofluorobenzene). It requires no metal catalyst but demands an electron-withdrawing group (EWG) ortho/para to the leaving group.[1]

  • Buchwald-Hartwig Amination: Mandatory for electron-neutral or electron-rich aryl halides.[1] This Palladium-catalyzed cross-coupling has revolutionized the access to complex arylpiperazines (e.g., phenyl or methoxy-substituted rings) that are unreactive toward SNAr.[1]

Visualization: Synthetic Workflow

Synthesis_Decision Start Target: N-Arylpiperazine Check Analyze Aryl Halide (Ar-X) Electronics Start->Check E_Poor Electron Deficient (e.g., Pyridine, Nitro-benzene) Check->E_Poor E_Rich Electron Neutral/Rich (e.g., Anisole, Toluene) Check->E_Rich SNAr Method: SNAr Reagent: K2CO3, DMF/DMSO, Heat E_Poor->SNAr Buchwald Method: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP or Xantphos Base: NaOtBu / Cs2CO3 E_Rich->Buchwald

Figure 2: Synthetic decision tree. The electronic density of the aryl ring dictates whether metal catalysis is required.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Standard Operating Procedure for Electron-Neutral Aryl Bromides[1]

Rationale: This protocol uses BINAP as a ligand to prevent


-hydride elimination and Sodium tert-butoxide (NaOtBu)  as a strong base to facilitate the catalytic cycle.[1] Toluene is chosen for its non-polar nature, stabilizing the Pd-ligand complex.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Piperazine (1.2 equiv)[1]

  • Pd(OAc)

    
     (2-5 mol%)[1]
    
  • BINAP (racemic) (4-10 mol%)[1]

  • NaOtBu (1.5 equiv)[1]

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush continuously with Argon or Nitrogen.[1] Crucial: Oxygen poisons the Pd(0) active species.[1]

  • Catalyst Pre-complexation: Add Pd(OAc)

    
     and BINAP to the flask. Add anhydrous toluene (5 mL/mmol).[1] Stir at room temperature for 15 minutes until the solution turns a characteristic orange/red, indicating ligation.
    
  • Reagent Addition: Add the Aryl Bromide, Piperazine, and NaOtBu to the mixture under a positive pressure of Argon.

  • Reaction: Heat the mixture to 80–100°C in an oil bath. Monitor via TLC or LC-MS.[1] Conversion typically occurs within 4–12 hours.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts.[1] Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amines).[1]

In Vitro Profiling & Pharmacology

The therapeutic efficacy of arylpiperazines stems from their "dirty" profile—a promiscuous binding affinity across multiple GPCRs that must be fine-tuned.[1]

Key Receptor Targets
ReceptorPhysiological RoleDesired Action (Example)
5-HT

Anxiety, DepressionPartial Agonist (e.g., Buspirone)
D

Psychosis, ManiaPartial Agonist (e.g., Aripiprazole)
5-HT

HallucinationsAntagonist

-Adrenergic
Blood PressureAntagonist (often an off-target side effect)
Mechanism of Action: Partial Agonism

Arylpiperazines like Aripiprazole are unique because they stabilize the GPCR in a conformation that induces a sub-maximal response.[1] This "Goldilocks" effect—blocking excessive dopamine while stimulating receptors in low-dopamine environments—is the basis of third-generation antipsychotics.[1]

Visualization: 5-HT1A/D2 Signaling Pathway[1]

Signaling_Pathway Ligand Arylpiperazine Ligand (e.g., Aripiprazole) GPCR D2 / 5-HT1A Receptor (Gi/o Coupled) Ligand->GPCR Binding G_Protein Gi/o Protein Dissociation GPCR->G_Protein Activation (Partial) AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production Effect Modulated Neurotransmission (Antipsychotic/Anxiolytic) cAMP->Effect Downstream Signaling

Figure 3: Signal transduction pathway for Gi/o-coupled receptors (D2, 5-HT1A).[1] Arylpiperazines typically inhibit Adenylyl Cyclase, reducing cAMP, but with lower intrinsic efficacy than endogenous neurotransmitters.

ADME and Metabolic Stability

A critical failure point for arylpiperazine candidates is metabolic instability.[1] The piperazine ring is a metabolic hotspot.[1]

Metabolic Hotspots (CYP450)[1]
  • N-Dealkylation: Enzymes (primarily CYP3A4 ) cleave the bond between the piperazine nitrogen and the linker.[1][2] This often generates 1-arylpiperazine (1-PP) metabolites.[1][2]

    • Risk:[1] 1-PP metabolites are often biologically active (e.g., mCPP from Trazodone) and can cause anxiety or hepatotoxicity.

  • Aromatic Hydroxylation: CYP2D6 often hydroxylates the aryl head group.[1]

    • Mitigation: Introduction of halogens (F, Cl) on the aryl ring (as seen in Aripiprazole's 2,3-dichloro motif) blocks metabolic attack at those positions.

Case Study: Aripiprazole (Abilify)[1]

Aripiprazole represents the pinnacle of arylpiperazine optimization.[1]

  • Discovery Challenge: Develop a compound that treats schizophrenia without the extrapyramidal side effects (EPS) caused by full D

    
     antagonism.
    
  • Solution: The "Dopamine System Stabilizer."[1]

  • Structure Analysis:

    • Head: 2,3-dichlorophenyl (Optimized for lipophilicity and metabolic blockade).

    • Core: Piperazine.[1][3][4][5][6][7][8][9]

    • Linker: Butoxy chain (O-linker provides unique flexibility compared to pure alkyl chains).[1]

    • Tail: Dihydroquinolinone (Mimics endogenous neurotransmitter structures, enhancing affinity).[1]

  • Outcome: High affinity for D

    
     and 5-HT
    
    
    
    with low intrinsic activity, resulting in a blockbuster drug profile.

References

  • Privileged Scaffolds in Medicinal Chemistry: Bartyzel, A., et al. (2025).[8] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.[1][3][4][5][6][7][8][9][10][11][12]

  • Synthetic Methodology (Buchwald-Hartwig): Buchwald, S. L., & Hartwig, J. F. (2018).[3] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.[1][3] Current Organic Synthesis.[1][3]

  • SAR & LCAP Hypothesis: Leopoldo, M., et al. (2021).[1] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. ACS Chemical Neuroscience.[1]

  • Aripiprazole Discovery: Kikuchi, T., et al. (2020).[1] Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole.[13] Neuropsychopharmacology Reports.[1]

  • Metabolic Stability: Caccia, S. (2007).[1] N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Current Drug Metabolism.[1][5]

Sources

Foundational

Technical Monograph: Optimizing CNS Ligand Design with CAS 58315-37-0

Topic: Technical Monograph: 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS 58315-37-0) Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS 58315-37-0) Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Subtitle: A Strategic Guide to the Synthesis and Application of 1-(2-Methoxy-5-nitrophenyl)piperazine in Serotonergic Drug Discovery.

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the phenylpiperazine pharmacophore remains a cornerstone for targeting G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) and dopamine (D) receptor families. CAS 58315-37-0 , chemically identified as 1-(2-Methoxy-5-nitrophenyl)piperazine , serves as a critical, high-fidelity scaffold. Unlike the ubiquitous unsubstituted 1-(2-methoxyphenyl)piperazine, the inclusion of the 5-nitro moiety in this compound provides a vital synthetic handle—an "orthogonal anchor"—allowing for the precise attachment of distal binding elements without disrupting the primary orthosteric interaction at the receptor site.

This guide details the physicochemical profile, synthetic utility, and experimental protocols required to leverage CAS 58315-37-0 effectively in the development of next-generation 5-HT1A antagonists and multi-target antipsychotics.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of CAS 58315-37-0 is prerequisite to its use in high-throughput synthesis or process scale-up.

Table 1: Core Technical Specifications
PropertySpecificationCommentary
Chemical Name 1-(2-Methoxy-5-nitrophenyl)piperazineCore scaffold for CNS ligands.
CAS Number 58315-37-0Verified registry number.
Molecular Formula C₁₁H₁₅N₃O₃Nitro-functionalized arylpiperazine.
Molecular Weight 237.26 g/mol Ideal fragment size (Fragment-Based Drug Design).
Physical State Yellow to Orange Crystalline SolidColor derived from the nitro-aromatic conjugation.
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; requires organic co-solvent.
pKa (Piperazine N) ~8.8 (Predicted)Basic secondary amine; forms stable HCl/fumarate salts.
LogP ~1.4 - 1.8Lipophilic enough for CNS penetration potential.

Strategic Application in Drug Design

The "Orthogonal Anchor" Concept

The value of CAS 58315-37-0 lies in its 5-nitro substituent. In medicinal chemistry, the 2-methoxyphenylpiperazine headgroup binds to the orthosteric site of the 5-HT1A receptor (Asp3.32 interaction). The 5-position on the phenyl ring points towards the extracellular vestibule of the receptor.

By reducing the 5-nitro group to an amine, researchers create a vector to attach "tail" moieties (e.g., alkyl chains, heteroaryl amides) that interact with secondary binding pockets. This is the structural basis for designing "bitopic" ligands that enhance selectivity over


-adrenergic receptors, a common off-target liability.
Mechanism of Action (Downstream APIs)

While CAS 58315-37-0 is an intermediate, the drugs derived from it typically function via:

  • 5-HT1A Receptor Antagonism/Partial Agonism: Modulation of serotonergic signaling for anxiolytic or antidepressant effects.

  • D2/D3 Receptor Antagonism: Antipsychotic activity.

  • Dual Action: Balancing 5-HT/Dopamine ratios to mitigate extrapyramidal side effects (EPS).

Synthetic Pathways & Visualization

The synthesis and utilization of this scaffold involve Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction.

Diagram 1: Synthesis and Functionalization Workflow

Caption: Stepwise conversion of precursors to the active scaffold and subsequent derivatization.

G Precursor 2-Fluoro-4-nitroanisole (or Chloro analog) CAS_Target CAS 58315-37-0 (Nitro-Scaffold) Precursor->CAS_Target S_NAr K2CO3, DMF, 90°C Piperazine Piperazine (Excess) Piperazine->CAS_Target Nucleophile Amine_Int 5-Amino Derivative (Reduced Scaffold) CAS_Target->Amine_Int Reduction H2, Pd/C or Fe/HCl Final_Ligand Target Ligand (Amide/Urea Linked) Amine_Int->Final_Ligand Acylation R-COCl / R-NCO

Experimental Protocols

Disclaimer: These protocols are for research use only. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine (S_NAr)

This method utilizes the high reactivity of the 2-fluoro/chloro-4-nitroanisole substrate.

Reagents:

  • 2-Fluoro-4-nitroanisole (1.0 eq)

  • Piperazine (Anhydrous, 3.0 - 5.0 eq) Note: Excess prevents bis-arylation.

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-nitroanisole in ACN (5 mL/mmol).

  • Addition: Add finely powdered

    
     followed by piperazine.
    
  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for the starting material (
    
    
    
    ) should disappear, and a lower
    
    
    amine spot should appear.
  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM and wash with water (

    
    ) to remove excess piperazine. Dry organic layer over 
    
    
    
    .
  • Crystallization: Recrystallize from Ethanol/Ether to yield yellow crystals.

Protocol B: Nitro Reduction (Activation for Library Synthesis)

To utilize the scaffold for library generation (amide coupling), the nitro group must be reduced.

Reagents:

  • CAS 58315-37-0 (1.0 eq)

  • Ammonium Formate (5.0 eq)

  • Pd/C (10% wt, 10 mol%)

  • Solvent: Methanol.[1][2]

Step-by-Step:

  • Suspension: Suspend CAS 58315-37-0 and Pd/C in Methanol under inert gas (

    
    ).
    
  • Initiation: Add Ammonium Formate in portions (Caution: Gas evolution).

  • Reaction: Stir at reflux for 1-2 hours. The yellow color of the nitro compound will fade to colorless/pale brown.

  • Isolation: Filter hot through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Validation: Verify conversion via LC-MS (Look for M-30 mass shift corresponding to

    
     and 
    
    
    
    ).

Safety & Handling (MSDS Highlights)

As a nitro-aromatic and piperazine derivative, specific precautions are non-negotiable.

  • Acute Toxicity: Piperazine derivatives can be irritants and potential sensitizers. Avoid inhalation of dust.

  • Nitro Compounds: Nitro-aromatics are often toxic if absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Storage: Store in a cool, dry place (

    
    C recommended for long-term stability) to prevent oxidation of the secondary amine. Keep away from strong oxidizing agents.
    

References

  • PubChem. (2025).[3] Compound Summary: 1-(2-Methoxyphenyl)piperazine.[1][2][3][4][5][6] National Library of Medicine. [Link]

  • Orjales, A., et al. (1995).[7] New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16. Archiv der Pharmazie. [Link]

Sources

Exploratory

pharmacology of methoxyphenylpiperazine derivatives

The Pharmacology of Methoxyphenylpiperazine Derivatives: A Technical Guide Abstract This technical guide provides a comprehensive analysis of methoxyphenylpiperazine (MPP) derivatives, a chemical class bridging therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacology of Methoxyphenylpiperazine Derivatives: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of methoxyphenylpiperazine (MPP) derivatives, a chemical class bridging therapeutic agents (e.g., Urapidil) and psychoactive designer drugs (e.g., p-MeOPP).[1] We explore the Structure-Activity Relationships (SAR) governing their dual affinity for 5-HT1A and


-adrenergic receptors, detail the metabolic pathways mediated by cytochrome P450 enzymes, and provide validated experimental protocols for receptor binding assays.[1]

Introduction: The Arylpiperazine Scaffold

Methoxyphenylpiperazines (MPPs) are a subset of arylpiperazines defined by a piperazine ring substituted at the N1 position with a methoxy-benzene moiety. This scaffold is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for serotonin (5-HT), dopamine (D), and adrenergic (


) receptors.[1]

The positional isomerism of the methoxy group dictates the pharmacological profile:

  • o-MPP (1-(2-methoxyphenyl)piperazine): The most pharmacologically significant isomer in drug development. It is the core moiety of the antihypertensive Urapidil and the anxiolytic Enciprazine .[1] It acts primarily as a 5-HT1A receptor partial agonist and

    
    -adrenergic antagonist.
    
  • m-MPP (1-(3-methoxyphenyl)piperazine): Less common in therapeutics, often used in SAR studies to demonstrate reduced 5-HT1A affinity compared to the ortho-isomer.

  • p-MPP (1-(4-methoxyphenyl)piperazine): Known as MeOPP or pMPP , this isomer has emerged as a designer drug ("party pill"). unlike the ortho-isomer, it exhibits significant monoamine releasing properties, mimicking amphetamines.[1]

Structure-Activity Relationship (SAR)

The binding affinity and selectivity of MPP derivatives are governed by steric and electronic interactions at the receptor orthosteric site.[1]

The "Ortho Effect" and 5-HT1A Affinity

The 2-methoxy substituent (o-MPP) is critical for high affinity at the 5-HT1A receptor.

  • Mechanism: The ortho-methoxy group likely adopts a specific conformation that interacts with the serine residues (e.g., Ser3.[1]39) in the 5-HT1A receptor binding pocket, or it induces a rotational constraint on the phenyl ring relative to the piperazine, optimizing the fit.[1]

  • Data: o-MPP derivatives typically exhibit

    
     values in the low nanomolar range (0.1 – 10 nM) for 5-HT1A. Moving the methoxy group to the meta or para position often results in a 10- to 100-fold loss of affinity for 5-HT1A, shifting the profile towards serotonin transporter (SERT) inhibition or release (in the case of p-MPP).
    
N4-Substitution and Selectivity

The nitrogen at position 4 (N4) of the piperazine ring is the "linker" region.

  • Alpha-1 vs. 5-HT1A: Unsubstituted o-MPP binds both 5-HT1A and

    
    -adrenergic receptors.[2] To improve selectivity for 5-HT1A, bulky lipophilic groups (e.g., adamantane, cyclohexyl) are attached via an alkyl linker (usually propyl or butyl) to N4.[1]
    
  • Example: NAN-190 and WAY-100635 utilize bulky N4-substituents to anchor the molecule in the receptor's secondary binding pocket, drastically reducing

    
     affinity while maintaining or enhancing 5-HT1A binding.
    

Figure 1: SAR Logic of Methoxyphenylpiperazines

SAR_Logic Scaffold Arylpiperazine Core Ortho o-Methoxy (2-OMe) High 5-HT1A Affinity (e.g., Urapidil metabolite) Scaffold->Ortho Positional Isomerism Para p-Methoxy (4-OMe) Monoamine Release (e.g., MeOPP/Designer Drug) Scaffold->Para Positional Isomerism N4 N4-Linker Region Determines Selectivity (Alpha-1 vs 5-HT1A) Scaffold->N4 Derivatization 5-HT1A Agonism 5-HT1A Agonism Ortho->5-HT1A Agonism SERT/DAT Reversal SERT/DAT Reversal Para->SERT/DAT Reversal Selectivity Profile Selectivity Profile N4->Selectivity Profile

Caption: Functional divergence of MPP derivatives based on methoxy positioning and N4-substitution.

Pharmacodynamics & Signaling[1]

MPP derivatives are often "dirty drugs" with multi-receptor profiles.[1] Understanding the downstream signaling is crucial for interpreting their physiological effects (e.g., hypotension vs. anxiolysis).[1]

Receptor Profiles
Receptoro-MPP (Urapidil-like)p-MPP (Designer Drug)Physiological Effect
5-HT1A High Affinity (Agonist/Antagonist)Low/Moderate AffinityAnxiolysis, Hypotension (Central)

-Adrenergic
High Affinity (Antagonist)Low AffinityVasodilation, Hypotension (Peripheral)
5-HT2A Moderate Affinity (Antagonist)Agonist (Weak)Sedation (Antag) / Hallucination (Agonist)
Transporters Low ActivityHigh Activity (Releaser)Stimulation, Euphoria
Signaling Pathways[1]
  • 5-HT1A (Gi/o coupled): Activation inhibits Adenylyl Cyclase, reducing cAMP.[1] It also opens GIRK (potassium) channels, causing neuronal hyperpolarization.[1]

  • 
    -Adrenergic (Gq coupled):  Antagonism by o-MPP derivatives blocks the Gq pathway, preventing Phospholipase C (PLC) activation and the subsequent IP3-mediated calcium release, leading to vasodilation.[1]
    

Figure 2: Divergent Signaling Pathways

Signaling Drug o-MPP Derivative (e.g., Urapidil) R_5HT 5-HT1A Receptor Drug->R_5HT Agonist R_Alpha Alpha-1 Adrenoceptor Drug->R_Alpha Antagonist Gi Gi/o Protein R_5HT->Gi Gq Gq Protein R_Alpha->Gq Blocked AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP Decrease cAMP AC->cAMP Ca Block Ca2+ Release PLC->Ca Effect1 Hyperpolarization (Central Hypotension) cAMP->Effect1 Effect2 Vasodilation (Peripheral Hypotension) Ca->Effect2

Caption: Dual mechanism of o-MPP derivatives acting on 5-HT1A (agonism) and Alpha-1 (antagonism).

Pharmacokinetics & Metabolism[1][3][4][5][6]

The metabolic fate of MPP derivatives is heavily reliant on Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1]

  • Urapidil Metabolism: Urapidil is extensively metabolized.[1][3] A major pathway is the cleavage of the uracil side chain to yield o-MPP (1-(2-methoxyphenyl)piperazine). This metabolite is bioactive and contributes to the drug's serotonergic effects.[1]

  • CYP2D6 Polymorphism: Since CYP2D6 is highly polymorphic, the ratio of parent drug to the o-MPP metabolite can vary significantly between "poor" and "extensive" metabolizers, potentially altering the side-effect profile (e.g., dizziness, orthostatic hypotension).[1]

  • p-MPP Metabolism: The designer drug p-MPP is metabolized via O-demethylation to 1-(4-hydroxyphenyl)piperazine (p-OH-PP), primarily by CYP2D6.

Experimental Protocol: [3H]8-OH-DPAT Binding Assay

To validate the affinity of novel MPP derivatives, the standard radioligand binding assay using [3H]8-OH-DPAT is required. This protocol ensures high specificity for the 5-HT1A receptor.

Materials:

  • Source Tissue: Rat hippocampus membranes or HEK-293 cells stably transfected with human 5-HT1A.

  • Radioligand: [3H]8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.[1]

Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris buffer.[4]

    • Centrifuge at 48,000 x g for 15 min at 4°C.

    • Resuspend pellet and incubate at 37°C for 10 min (to remove endogenous serotonin).

    • Centrifuge again and resuspend in Assay Buffer to a final protein concentration of ~0.5 mg/mL.[1]

  • Incubation:

    • Total Binding: 50 µL Membrane + 50 µL [3H]8-OH-DPAT (1 nM final) + 100 µL Buffer.[5]

    • Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) to defined wells.[5]

    • Test Compounds: Add increasing concentrations of MPP derivative (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).[1]

    • Wash 3x with 5 mL ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation.[1]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      

Toxicology & Safety

While o-MPP derivatives like Urapidil are established therapeutics, p-MPP (MeOPP) presents significant toxicological risks.[1]

  • Serotonin Syndrome: High doses of p-MPP, especially when combined with other serotonergic agents (e.g., BZP, MDMA), can precipitate serotonin syndrome (hyperthermia, clonus, agitation).[1]

  • Sympathomimetic Toxicity: Due to norepinephrine release, overdose leads to tachycardia, hypertension, and seizures.[1]

  • Differentiation: Analytical toxicology (GC-MS) must distinguish between o-MPP (likely a metabolite of medication) and p-MPP (illicit use). The retention times and fragmentation patterns (m/z 192 parent ion) are similar but distinguishable by reference standards.[1]

Future Directions

Research is shifting towards Biased Agonism .[1] The goal is to design MPP derivatives that selectively activate the 5-HT1A G-protein pathway (anxiolysis) while avoiding


-arrestin recruitment (which may mediate receptor desensitization and side effects). Structural modifications at the N4-position are the primary vector for tuning this functional selectivity.

References

  • Pharmacologic profile of urapidil. National Institutes of Health (NIH). Available at: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.[2] Available at: [Link]

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Available at: [Link]

  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites. Journal of Chromatography B.[6] Available at: [Link][6]

  • [3H]8-OH-DPAT labels the 5-hydroxytryptamine uptake recognition site and the 5-HT1A binding site in the rat striatum. Journal of Neurochemistry. Available at: [Link]

Sources

Foundational

The Nitrophenylpiperazine Scaffold: A Technical Guide to SAR, Synthesis, and Receptor Profiling

Topic: Structure-Activity Relationship of Nitrophenylpiperazines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The nitrophenylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Nitrophenylpiperazines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The nitrophenylpiperazine (NPP) moiety represents a "privileged scaffold" in neuropsychopharmacology. Structurally defined by a piperazine ring N-substituted with a nitrophenyl group, this core is a critical determinant of affinity for G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) subtypes.

This guide analyzes the structure-activity relationship (SAR) of NPPs, focusing on the electronic and steric influence of the nitro group, synthetic pathways via nucleophilic aromatic substitution (


), and self-validating protocols for radioligand binding assays.

The Pharmacophore: Deconstructing the Ligand

To engineer high-affinity ligands, one must treat the NPP molecule as a modular system. The general pharmacophore for these CNS-active agents, often referred to as Long-Chain Arylpiperazines (LCAPs), consists of three distinct regions:

  • The Head (Arylpiperazine): The primary anchor. The basic nitrogen (

    
    ) interacts with the conserved aspartate residue (e.g., Asp3.32 in 5-HT1A) in the receptor's transmembrane domain.
    
  • The Linker: Typically a polymethylene chain (

    
    ). It acts as a "spacer" to span the distance between the orthosteric binding site and secondary hydrophobic pockets.
    
  • The Tail (Terminal Fragment): An amide, imide, or heteroaryl group that confers subtype selectivity via hydrogen bonding or

    
    -stacking interactions.
    
Visualization: The NPP Pharmacophore Map

The following diagram illustrates the functional roles of each segment within the binding pocket.

SAR_Map cluster_head NPP Head Group Nitro Nitro Group (-NO2) Electronic/Steric Modulator Phenyl Phenyl Ring Pi-Pi Stacking Nitro->Phenyl Inductive Effect (-I) Pip Piperazine Core Conformational Restriction Phenyl->Pip N-Aryl Bond BasicN Protonated N1 Ionic Interaction (Asp3.32) Pip->BasicN Pharmacophore Anchor Linker Alkyl Linker (n=2-4) Distance Regulator BasicN->Linker Attachment Tail Terminal Amide/Imide Selectivity Determinant Linker->Tail Secondary Binding

Figure 1: Functional decomposition of the nitrophenylpiperazine pharmacophore highlighting the critical ionic anchor at N1 and the modulating role of the nitro group.

Electronic and Steric SAR: The Nitro Effect

The position of the nitro group (


) on the phenyl ring is not merely a structural variation; it is an electronic switch that alters the basicity of the piperazine nitrogen and the ligand's topography.
The Ortho-Effect (2-Nitrophenyl)

The ortho-substitution is the most pharmacologically significant configuration for "atypical" antipsychotic profiles (mixed 5-HT2A/D2 ligands).

  • Mechanism: The 2-

    
     group creates a steric clash with the piperazine ring, forcing the phenyl ring to twist out of coplanarity. This specific torsion angle often favors binding to the D2 receptor's orthosteric site while maintaining 5-HT affinity.
    
  • Electronic: The strong electron-withdrawing nature reduces the

    
     of the aniline nitrogen (
    
    
    
    ), preventing its protonation at physiological pH, which ensures the
    
    
    (distal) nitrogen remains the primary protonation site for receptor anchoring [1].
Meta- and Para-Positions
  • Meta (3-Nitrophenyl): Structurally analogous to m-chlorophenylpiperazine (mCPP). These derivatives often show a shift toward 5-HT2C and 5-HT1B agonism. The lack of the ortho-twist allows for a flatter conformation.

  • Para (4-Nitrophenyl): Often results in lower affinity for 5-HT1A compared to ortho isomers. The 4-position extends the ligand's length, which can cause steric clashes at the bottom of the binding pocket in certain GPCRs.

Comparative Affinity Data (Representative Trends)

The following table summarizes general trends observed in LCAP derivatives when only the nitro position is varied [2, 3].

Nitro PositionPrimary Target Affinity (

)
Secondary TargetPharmacological Profile
2-

(Ortho)
High (5-HT1A, D2)

-Adrenergic
Atypical Antipsychotic / Anxiolytic
3-

(Meta)
High (5-HT2C, 5-HT1B)5-HT1A (Moderate)Anxiogenic / Agonist
4-

(Para)
Moderate/Low5-HT TransporterNon-selective

Synthetic Pathways: Nucleophilic Aromatic Substitution

The synthesis of the NPP core relies on Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). Unlike electrophilic substitution, the aromatic ring acts as the electrophile. The nitro group is essential here: it activates the ring by stabilizing the Meisenheimer complex intermediate.
The Protocol (Self-Validating)

Objective: Synthesis of 1-(2-nitrophenyl)piperazine from 1-fluoro-2-nitrobenzene.

Reagents:

  • 1-Fluoro-2-nitrobenzene (Substrate)

  • Piperazine (Nucleophile, excess)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (3.0 eq) and

    
     (1.5 eq) in acetonitrile. Note: Excess piperazine prevents the formation of bis-aryl species.
    
  • Addition: Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise at room temperature. The reaction is exothermic; monitor temperature.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Validation (TLC): Monitor consumption of starting material (non-polar) and appearance of product (polar amine).

  • Work-up: Evaporate solvent. Resuspend residue in water/DCM. The product partitions into the organic layer.

  • Purification: Recrystallize from ethanol or convert to HCl salt for stability.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 1-Fluoro-2-nitrobenzene Reagents Add Piperazine (3 eq) + K2CO3 in MeCN Start->Reagents Reaction Reflux 80°C (SNAr Mechanism) Reagents->Reaction Reaction->Reaction Incomplete Check TLC Check: Disappearance of Fluoride Reaction->Check Workup Extraction (DCM/H2O) & Evaporation Check->Workup Complete Product Final Product: 1-(2-nitrophenyl)piperazine Workup->Product

Figure 2: Synthetic workflow for the SNAr generation of the NPP core. The use of excess piperazine is the critical control point to ensure mono-substitution.

Experimental Protocols: Radioligand Binding Assay

To validate the biological activity of synthesized NPP derivatives, a competition binding assay is the gold standard. This protocol specifically targets the 5-HT1A receptor, a common primary target for these ligands.

Materials
  • Membrane Source: HEK-293 cells stably transfected with human 5-HT1A receptors.[1]

  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist).
  • Reference Ligand: Serotonin (5-HT) for non-specific binding (NSB).

The Protocol
  • Buffer Preparation: 50 mM Tris-HCl, 5 mM ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , pH 7.4.
    
  • Incubation:

    • Total volume: 250

      
      .
      
    • Add 50

      
       membrane suspension (10–20 
      
      
      
      protein).
    • Add 25

      
       radioligand (final conc. 0.5–1.0 nM).
      
    • Add 25

      
       test compound (NPP derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation)

Calculate the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (Inhibition Constant) using the Cheng-Prusoff equation. This step validates the assay by correcting for radioligand concentration.


  • 
    :  Concentration of NPP displacing 50% of radioligand.
    
  • 
    :  Concentration of radioligand used.
    
  • 
    :  Dissociation constant of the radioligand (determined previously via saturation binding).
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High Non-Specific Binding Filter bindingPre-soak filters in 0.3% PEI; Use glass tubes.
Low Total Binding Receptor degradationUse fresh protease inhibitors; keep membranes on ice.
Hill Slope

1.0
Negative cooperativity or multiple sitesCheck for receptor subtypes; ensure equilibrium is reached.

References

  • Andrić, D., et al. (2007).[2] Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society, 72(5), 429–435.[2] Link

  • Orjales, A., et al. (1995).[3] New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands.[1][3][4] Journal of Medicinal Chemistry, 38(8), 1273–1277.[3] Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Journal of Medicinal Chemistry, 37(17), 2754–2760. Link

  • Cherry, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Saudi Pharmaceutical Journal, 31(2). Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Link

Sources

Exploratory

spectroscopic analysis of 1-(2-Methoxy-5-nitrophenyl)piperazine

Technical Whitepaper: Comprehensive Spectroscopic Characterization of 1-(2-Methoxy-5-nitrophenyl)piperazine Executive Summary This technical guide provides a rigorous framework for the structural validation of 1-(2-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Spectroscopic Characterization of 1-(2-Methoxy-5-nitrophenyl)piperazine

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1-(2-Methoxy-5-nitrophenyl)piperazine (C₁₁H₁₅N₃O₃), a pharmacophore often implicated as an intermediate in the synthesis of serotonergic ligands and designer piperazine derivatives.

Correct characterization of this molecule requires differentiating it from its positional isomers (e.g., the para-methoxy or ortho-nitro variants).[1] This guide synthesizes data from high-resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to establish a self-validating analytical standard.

Molecular Architecture & Theoretical Predictions

Before initiating wet-lab protocols, the analyst must understand the electronic environment of the target molecule to predict spectral behavior accurately.

  • Molecular Weight: 237.26 g/mol

  • Exact Mass: 237.1113

  • Electronic Effects:

    • Nitro Group (C-5): Strong electron-withdrawing group (EWG).[1] Will significantly deshield ortho-protons (H-4 and H-6) in NMR and provide distinct N-O stretches in IR.[1]

    • Methoxy Group (C-2): Electron-donating group (EDG) via resonance.[1] Will shield the ortho-proton (H-3).[1]

    • Piperazine Ring (C-1): Acts as a secondary amine base.[1] The nitrogen attached to the phenyl ring exerts a mesomeric donating effect, though sterically hindered by the ortho-methoxy group.[1]

Analytical Workflow Visualization

The following workflow ensures sample integrity before destructive testing.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Purity HPLC-UV Purity Check (>98% Required) Sample->Purity Dissolve in MeOH Purity->Sample Fail (Recrystallize) MS HRMS (ESI+) Confirm m/z 238.12 [M+H]+ Purity->MS Pass IR FT-IR (ATR) Confirm NO2/OMe/NH MS->IR NMR 1H & 13C NMR Structural Elucidation IR->NMR Report Final CoA Generation NMR->Report

Figure 1: Sequential workflow for the characterization of phenylpiperazine derivatives. Purity checks must precede spectroscopic analysis to prevent impurity peaks (e.g., bis-adducts) from complicating NMR integration.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of confirmation.[1] Phenylpiperazines exhibit characteristic fragmentation patterns useful for distinguishing them from benzylpiperazine analogs.

Experimental Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy: 15–30 eV (for MS/MS).[1]

Fragmentation Logic

The fragmentation of 1-(2-Methoxy-5-nitrophenyl)piperazine follows specific cleavage pathways:

  • Molecular Ion:

    
    .[1]
    
  • Piperazine Ring Cleavage: Loss of

    
     fragments.[1]
    
  • Nitro Loss: Loss of

    
     radical (M-46) or 
    
    
    
    (M-30) is common in nitroaromatics.[1]

Fragmentation Parent [M+H]+ m/z 238.12 Frag1 Loss of NO2 m/z ~192 Parent->Frag1 -46 Da Frag2 Piperazine Ring Opening m/z ~196 Parent->Frag2 -42 Da (C2H4N) BasePeak Phenyl Cation Species m/z ~150-165 Frag1->BasePeak

Figure 2: Predicted fragmentation pathway for ESI-MS/MS analysis.[1] The stability of the phenyl cation is modulated by the methoxy group.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for verifying the oxidation state of the nitrogen (Nitro vs. Amine) and the presence of the ether linkage.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on neat solid/oil.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32.[1]

Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Value
Amine (N-H) Stretch (Secondary)3300–3350 (w, br)Confirms mono-substituted piperazine (free amine).
C-H (Aromatic) Stretch3000–3100Standard aromatic indicator.[1]
C-H (Aliphatic) Stretch2800–2950Piperazine methylene groups (

).[1]
Nitro (

)
Asymmetric Stretch 1500–1550 (s) Critical: Strongest band, confirms

.[1]
Nitro (

)
Symmetric Stretch 1320–1360 (s) Critical: Paired with asymmetric stretch.[1]
Ether (C-O-C) Asymmetric Stretch1230–1270 (s)Confirms Methoxy attachment to aryl ring.[1]

Note: The absence of a Carbonyl stretch (~1650–1700 cm⁻¹) confirms the ring is not a piperazinone or amide byproduct.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the "Gold Standard" for determining the exact substitution pattern (1,2,5-isomerism).

Solvent Selection:


 is preferred for the free base.[1] 

is required if analyzing the Hydrochloride (HCl) salt, as the salt is insoluble in chloroform.
Predicted ¹H NMR Data (400 MHz, CDCl₃)

The aromatic region will display an ABX-type system (or AMX depending on field strength) due to the 1,2,4-trisubstitution pattern of the protons relative to the ring carbons.

  • Numbering:

    • C1: Piperazine attachment.[1][2][3][4][5]

    • C2: Methoxy (-OCH₃).[1]

    • C5: Nitro (-NO₂).[1][6]

    • Protons are at C3, C4, and C6.

PositionMultiplicityShift (δ ppm)Coupling (

Hz)
Structural Logic
H-4 dd (Doublet of Doublets)7.90 – 8.05

,

Strongly deshielded by ortho-Nitro.[1] Coupled to H-3 (ortho) and H-6 (meta).
H-6 d (Doublet)7.70 – 7.85

Deshielded by ortho-Nitro and ortho-Piperazine.[1] Meta-coupled to H-4.
H-3 d (Doublet)6.85 – 7.00

Shielded by ortho-Methoxy group.[1] Upfield relative to other aromatic protons.[1]
-OCH₃ s (Singlet)3.90 – 4.00-Characteristic methoxy singlet.[1]
Pip-CH₂ m (Multiplet)3.00 – 3.20-4 protons adjacent to Aryl-N.
Pip-CH₂ m (Multiplet)2.90 – 3.05-4 protons adjacent to secondary amine (NH).[1]
NH s (Broad)1.80 – 2.50-Exchangeable.[1] Varies with concentration/solvent.[1]
Self-Validation Check (Integration)
  • Aromatic Integral (3H) : Methoxy Integral (3H) = 1:1 Ratio .[1]

  • Aromatic Integral (3H) : Piperazine Integral (8H) = 3:8 Ratio .[1]

  • Failure to meet these ratios indicates solvent entrapment or bis-substitution impurities.[1]

¹³C NMR Key Peaks (100 MHz)
  • C-NO₂ (C-5): ~142 ppm (Quaternary).[1]

  • C-OMe (C-2): ~155 ppm (Quaternary, highly deshielded by Oxygen).[1]

  • C-N (C-1): ~140 ppm (Quaternary).[1]

  • Methoxy (

    
    ):  ~56 ppm.[1]
    
  • Piperazine (

    
    ):  ~45–50 ppm (Two distinct peaks if rotation is hindered, or very close if free).[1]
    

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this preparation method.

  • Free Base Extraction (If starting with Salt):

    • Dissolve 50 mg of salt in 5 mL

      
      .
      
    • Basify with 1M

      
       to pH > 10.[1]
      
    • Extract with

      
       (3 x 5 mL).
      
    • Dry over anhydrous

      
      , filter, and evaporate in vacuo.
      
  • NMR Sample:

    • Dissolve ~10 mg of the oil/solid in 0.7 mL

      
       (containing 0.03% TMS).
      
    • Filter through a cotton plug into the NMR tube to remove suspended solids.[1]

  • Reference Standard:

    • If available, run a blank solvent scan to identify impurities (e.g., water at 1.56 ppm in

      
      ).
      

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard text for interpreting Nitro/Amine IR and NMR shifts).

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Stewart, C. D., et al. (2023).[1] ChemRxiv. Available at: [Link] (Provides baseline data for piperazine ring shifts).[1]

  • Structure of 1-(2-nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies. DergiPark. Available at: [Link] (Critical reference for the ortho-nitro-phenylpiperazine moiety).[1]

  • IR Spectroscopy of Nitro Groups. Chemistry LibreTexts. Available at: [Link] (Reference for symmetric/asymmetric NO2 stretches).[1]

  • Mass Fragmentation of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link] (Source for fragmentation pathways of mCPP and related phenylpiperazines).[1]

Sources

Protocols & Analytical Methods

Method

using 1-(2-Methoxy-5-nitrophenyl)piperazine in radioligand binding assays

Application Note: Pharmacological Characterization of 1-(2-Methoxy-5-nitrophenyl)piperazine via Radioligand Binding Introduction & Scientific Context The compound 1-(2-Methoxy-5-nitrophenyl)piperazine is a substituted ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 1-(2-Methoxy-5-nitrophenyl)piperazine via Radioligand Binding

Introduction & Scientific Context

The compound 1-(2-Methoxy-5-nitrophenyl)piperazine is a substituted phenylpiperazine, a chemical class recognized as a "privileged scaffold" in neuropsychopharmacology. While its parent compound, 1-(2-methoxyphenyl)piperazine (2-MPP), is a well-documented non-selective 5-HT1A receptor ligand and a common metabolite of drugs like urapidil and enciprazine, the introduction of a nitro (-NO2) group at the 5-position significantly alters its electronic and steric properties.

This Application Note details the protocol for using 1-(2-Methoxy-5-nitrophenyl)piperazine as a competitor (cold ligand) in radioligand binding assays. The primary objective of such assays is to determine the inhibition constant (


) of this compound against specific G-Protein Coupled Receptors (GPCRs), specifically the 5-HT1A Serotonin Receptor  and the 

-Adrenergic Receptor
, to assess selectivity and affinity.

Key Mechanistic Considerations:

  • Electronic Effects: The 5-nitro group is strongly electron-withdrawing. This reduces the electron density on the aromatic ring and may influence the pKa of the N1-piperazine nitrogen, potentially altering the electrostatic interactions with the receptor's aspartate residue (e.g., Asp116 in 5-HT1A).

  • Selectivity Profiling: Phenylpiperazines often display "promiscuous" binding between 5-HT1A and

    
    -adrenergic receptors. The nitro substitution is a classical medicinal chemistry strategy to modulate this selectivity ratio.
    

Experimental Design & Workflow

The characterization relies on a Competition (Displacement) Binding Assay .[1] Here, the receptor population is labeled with a high-affinity radioisotope (the "Hot" ligand), and 1-(2-Methoxy-5-nitrophenyl)piperazine (the "Cold" ligand) is titrated to displace the radioligand.

Target 1: 5-HT1A Receptor[2][3][4][5]
  • Source: Rat Hippocampal Membranes or CHO-h5-HT1A cell lines.

  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist).
  • Non-Specific Binding (NSB) Determinant: 10

    
    M Serotonin (5-HT) or Buspirone.
    
Target 2: -Adrenergic Receptor (Selectivity Counter-Screen)
  • Source: Rat Cortical Membranes.[2]

  • Radioligand:

    
    -Prazosin.
    
  • NSB Determinant: 10

    
    M Phentolamine.
    

Detailed Protocol: 5-HT1A Competition Binding

Reagents and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Additives: 5 mM

    
     (Critical: stabilizes the receptor-G-protein complex, favoring high-affinity agonist binding), 0.5 mM EDTA.
    
  • Compound Stock: Dissolve 1-(2-Methoxy-5-nitrophenyl)piperazine in 100% DMSO to 10 mM.

    • Note: Nitro-aromatics can be hydrophobic. Ensure complete solubilization. The final DMSO concentration in the assay well must be

      
       to avoid membrane disruption.
      
Membrane Preparation (Brief)
  • Homogenize tissue (e.g., rat hippocampus) in ice-cold buffer (1:10 w/v) using a Polytron.

  • Centrifuge at 48,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet and repeat wash to remove endogenous neurotransmitters.

  • Final resuspension to protein concentration of ~0.5 mg/mL.

Assay Workflow

Perform in triplicate in 96-well polypropylene plates.

ComponentVolume (

L)
Description
Buffer / NSB 50Add Buffer (Total Binding) or 10

M 5-HT (Non-Specific Binding).
Test Compound 50Serial dilutions of 1-(2-Methoxy-5-nitrophenyl)piperazine (

M to

M).
Radioligand 50

-8-OH-DPAT (Final conc: 1 nM, approx

).
Membranes 100Initiates the reaction.
Total Volume 250

Incubation: 60 minutes at 25°C (Room Temperature).

Filtration and Detection
  • Pre-soak Filters: Use GF/B glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Scientific Integrity: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, drastically reducing the non-specific binding of the positively charged piperazine moiety.

  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly filter contents and wash

    
     with 3 mL ice-cold buffer.
    
  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count in a Liquid Scintillation Counter (LSC).

Visualization of Signaling & Workflow

Figure 1: 5-HT1A Signaling Pathway Context

Understanding the biological context is crucial. If 1-(2-Methoxy-5-nitrophenyl)piperazine acts as an agonist, it will trigger the


 pathway.

G Ligand 1-(2-Methoxy-5-nitrophenyl) piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (Hyperpolarization) G_Protein->K_Channel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Caption: Putative signaling cascade upon binding of phenylpiperazine derivatives to the 5-HT1A receptor, leading to Adenylyl Cyclase inhibition.

Figure 2: Competition Binding Workflow

Workflow Prep 1. Membrane Prep (Rat Hippocampus) Mix 2. Assay Assembly (Membrane + [3H]-Ligand + Test Cmpd) Prep->Mix Incubate 3. Equilibrium Binding (60 min @ 25°C) Mix->Incubate Filter 4. Filtration (GF/B + 0.3% PEI) Incubate->Filter Count 5. Scintillation Counting (Data Analysis) Filter->Count

Caption: Step-by-step workflow for the competition radioligand binding assay.

Data Analysis & Interpretation

Raw data (CPM - Counts Per Minute) must be converted to specific binding parameters.

IC50 Determination

Plot % Specific Binding (Y-axis) vs. Log[Concentration of Test Compound] (X-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the


 (concentration displacing 50% of specific radioligand binding).
Ki Calculation (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration used. To obtain the intrinsic affinity constant (

), use:


  • 
     : Determined from your curve.
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Nitro-Effect
  • High Affinity (

    
     nM):  The nitro group is tolerated or establishes favorable contacts (e.g., H-bonding).
    
  • Low Affinity (

    
     nM):  The nitro group causes steric clash or unfavorable electronic repulsion in the binding pocket.
    
  • Selectivity Ratio: Calculate

    
    . A ratio 
    
    
    
    indicates high selectivity for 5-HT1A.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Cationic nature of piperazine sticking to filters.Ensure filters are soaked in 0.3% PEI for at least 1 hour. Use rapid washing (< 10 sec).
Low Total Binding Receptor degradation or incorrect buffer pH.Add protease inhibitors (PMSF, Aprotinin) to membrane prep. Check pH at 25°C.
Insoluble Compound Nitro-group hydrophobicity.Sonicate the stock solution. Ensure DMSO < 1%. Check for precipitation (turbidity) before adding membranes.
Yellow Color Interference Nitro-compounds are often yellow (Quenching).If using Scintillation Proximity Assay (SPA), this is critical. For Filtration (described here), the wash steps remove the colored compound, so quenching is negligible.

References

  • Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors: Structure-affinity relationships." Journal of Medicinal Chemistry.

    • Context: The seminal work establishing the SAR of phenylpiperazines
  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." University of North Carolina.

    • Context: The gold-standard authoritative protocols for GPCR radioligand binding.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

    • Context: The mathematical foundation for calcul
  • Lopez-Rodriguez, M. L., et al. (1996). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(o-Methoxyphenyl)piperazine Derivatives at 5-HT1A Receptors."[4] Journal of Medicinal Chemistry.

    • Context: Discusses the specific role of the methoxy group and substitutions on the phenyl ring.

Sources

Application

Application Note: 1-(2-Methoxy-5-nitrophenyl)piperazine as a 5-HT Receptor Ligand &amp; Scaffold

This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the physicochemical properties, pharmacological context, and experimental protocols for 1-(2-Methoxy-5-nitropheny...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the physicochemical properties, pharmacological context, and experimental protocols for 1-(2-Methoxy-5-nitrophenyl)piperazine , a specific arylpiperazine scaffold used in the development of serotonin (5-HT) receptor ligands.[1]

[1]

Introduction & Pharmacological Significance

1-(2-Methoxy-5-nitrophenyl)piperazine is a substituted phenylpiperazine derivative acting as a critical pharmacophore in serotonin receptor research.[1] Structurally derived from the non-selective 5-HT ligand 1-(2-methoxyphenyl)piperazine (oMPP) , the addition of a nitro group at the 5-position modulates the compound's electronic properties and lipophilicity, altering its binding affinity and selectivity profiles.[1]

Core Applications
  • Fragment-Based Drug Design: Serves as a "privileged structure" for targeting 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptors.[1]
  • Synthetic Intermediate: A key precursor for high-affinity antagonists (e.g., via reduction of the nitro group to an amine for further coupling).

  • SAR Probing: Used to evaluate the tolerance of the 5-HT receptor binding pocket (specifically the orthosteric site) to electron-withdrawing groups on the phenyl ring.[1]

Mechanism of Action

Like other arylpiperazines, this compound binds to the orthosteric site of 5-HT GPCRs.[1]

  • The Protonated Nitrogen: The secondary amine of the piperazine ring (at physiological pH) forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.

  • The Phenyl Ring: Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket.
  • The 2-Methoxy Group: Acts as a hydrogen bond acceptor, often locking the conformation and enhancing affinity for 5-HT

    
     and 
    
    
    
    -adrenergic receptors.[1]

Chemical & Physical Properties[2][5][6][7][8][9][10]

PropertySpecification
Chemical Name 1-(2-Methoxy-5-nitrophenyl)piperazine
CAS Number 58315-37-0
Molecular Formula C

H

N

O

Molecular Weight 237.26 g/mol
Appearance Yellow to orange crystalline solid
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low, requires acidification)
pKa (Calculated) ~8.5 (Piperazine NH)
Storage -20°C, desiccated, protected from light

Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT Receptor)

Objective: To determine the affinity (


) of 1-(2-Methoxy-5-nitrophenyl)piperazine for the 5-HT

receptor using competition binding.[1]

Materials:

  • Source Tissue: Rat hippocampal membranes or CHO cells expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5–1.0 nM).[1]
    
  • Non-specific Ligand: 10

    
    M Serotonin (5-HT) or WAY-100,635.[1]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Preparation: Solubilize 1-(2-Methoxy-5-nitrophenyl)piperazine in 100% DMSO to create a 10 mM stock. Serial dilute in Assay Buffer (Final DMSO < 1%).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20–50 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]-8-OH-DPAT.
    • 50

      
      L Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional [ S]GTP S Binding Assay

Objective: To determine if the compound acts as an agonist, antagonist, or partial agonist.

Workflow Visualization:

G Compound Ligand (2-OMe-5-NO2-PP) Receptor 5-HT1A Receptor (GPCR) Compound->Receptor Binds GProtein G-Protein (Gi/o) Receptor->GProtein Activates (Conformational Change) GTP [35S]GTPγS Binding GProtein->GTP GDP/GTP Exchange Signal Decrease in cAMP GProtein->Signal Downstream Effect

Caption: Signal transduction pathway for 5-HT1A activation. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the G


 subunit.[1]

Procedure:

  • Membrane Prep: Use membranes expressing G

    
    .
    
  • Reaction Mix: Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    
    M GDP) + [
    
    
    S]GTP
    
    
    S (0.1 nM).
  • Agonist Mode: Add Test Compound. Measure increase in CPM (Counts Per Minute).

  • Antagonist Mode: Add Test Compound + Reference Agonist (

    
     of 8-OH-DPAT).[1] Measure inhibition of agonist-induced CPM.
    

Safety & Handling Guide

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Phenylpiperazines can be biologically active at low doses.[1] Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of powder.

  • Solubility Troubleshooting: The nitro group decreases water solubility compared to the parent amine.

    • Issue: Compound precipitates in aqueous buffer.

    • Solution: Pre-dissolve in DMSO. Ensure final DMSO concentration in the cell assay does not exceed 0.5-1.0%, as DMSO can interfere with membrane integrity.[1]

References

  • Glennon, R. A., et al. (1999). "Radiolabeled 5-HT6 Ligands."[1][2] Journal of Medicinal Chemistry, 42(2), 202-205. Link[1]

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Bioorganic & Medicinal Chemistry, 10(4), 1097-1107. Link[1]

  • PubChem Compound Summary. "1-(2-Methoxy-5-nitrophenyl)piperazine (CAS 58315-37-0)."[3] National Center for Biotechnology Information. Link[1]

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317.[1] Link

Sources

Method

Application Note: Strategic Synthesis of Piperazine Derivatives for Medicinal Chemistry

Abstract & Strategic Overview The piperazine ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperazine ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib). Its chair conformation provides a rigid yet adaptable linker that directs substituents into defined vectors, optimizing receptor binding kinetics.

However, the synthesis of piperazine derivatives presents a classic chemoselectivity challenge: the symmetric diamine core possesses two equivalent nucleophilic sites (


 and 

). Without rigorous control, reactions devolve into statistical mixtures of mono-, di-, and oligomeric byproducts.

This guide details three high-fidelity protocols designed to bypass these pitfalls:

  • Controlled

    
     Alkylation  (for aliphatic chains).
    
  • Reductive Amination (for mild introduction of branched alkyls).

  • Buchwald-Hartwig Cross-Coupling (for difficult

    
    -arylation).
    

Decision Matrix: Selecting the Right Route

Before beginning, select the protocol based on your target electrophile and structural constraints.

PiperazineRouteSelection Start Target Substituent Type Aliphatic Aliphatic / Benzyl Start->Aliphatic Aryl Aryl / Heteroaryl Start->Aryl Aldehyde Aldehyde/Ketone Available? Aliphatic->Aldehyde Activated Electron-Deficient (e.g., p-NO2-Ph-F) Aryl->Activated Halide Alkyl Halide/Tosylate Aldehyde->Halide No ProtocolB Protocol B: Reductive Amination (Mild, avoids over-alkylation) Aldehyde->ProtocolB Yes ProtocolA Protocol A: Controlled SN2 Alkylation (Requires Protecting Group) Halide->ProtocolA Unactivated Unactivated/Electron-Rich (e.g., Ph-Br, Ph-Cl) Activated->Unactivated No SNAr SNAr Substitution (Base: K2CO3, Heat) Activated->SNAr Yes ProtocolC Protocol C: Buchwald-Hartwig (Pd-Catalysis) Unactivated->ProtocolC

Figure 1: Synthetic decision tree for piperazine functionalization.

Protocol A: Controlled N-Alkylation (The "Protect-React-Deprotect" Strategy)

Direct alkylation of free piperazine with alkyl halides often leads to inseparable mixtures of mono- and bis-alkylated products. The "Industry Standard" approach utilizes 1-Boc-piperazine to desymmetrize the molecule, ensuring exclusive mono-functionalization at the


 position.
Materials
  • Substrate: 1-Boc-piperazine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for less reactive halides)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Base Addition: Add powdered

    
     (30 mmol). Note: Milling the base significantly increases surface area and reaction rate.
    
  • Alkylation: Add the alkyl halide (11 mmol) dropwise at room temperature.

  • Reaction: Heat to 60°C (or reflux for chlorides) and monitor by TLC/LCMS. Reaction typically completes in 4–12 hours.

    • Checkpoint: If the reaction stalls, add a catalytic amount (10 mol%) of NaI (Finkelstein condition) to activate alkyl chlorides.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Deprotection (Optional): To reveal the free amine, treat the crude intermediate with TFA/DCM (1:4 v/v) for 1 hour at RT.

Protocol B: Reductive Amination (Mild & Selective)

For introducing branched alkyl groups or when alkyl halides are unstable, reductive amination is superior. It avoids the "poly-alkylation" issues inherent to


 chemistry because the intermediate iminium ion is sterically crowded, discouraging secondary reactions.
Mechanism & Logic

This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the iminium species faster than the aldehyde/ketone, preventing direct reduction of the starting material.

Materials
  • Amine: Piperazine derivative (1.0 equiv)[1][2]

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv - crucial for ketone activation)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure
  • Imine Formation: Dissolve the piperazine (5 mmol) and aldehyde/ketone (5.5 mmol) in DCE (25 mL). Add AcOH (5 mmol). Stir for 30–60 minutes at room temperature to allow equilibrium formation of the iminium ion.

    • Critical Insight: Do not add the reductant immediately. Allowing the "pre-complexation" time minimizes side reactions.

  • Reduction: Add

    
     (7.5 mmol) in one portion. The reaction may bubble slightly (
    
    
    
    gas).
  • Monitor: Stir at RT for 4–16 hours.

  • Quench: Quench carefully with saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose amine-boron complexes.
    
  • Extraction: Extract with DCM (3x).

    • Troubleshooting: If the product stays in the aqueous phase (common for polar piperazines), saturate the aqueous layer with NaCl or use

      
      /Isopropanol (3:1) for extraction.
      

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Synthesizing


-aryl piperazines via nucleophilic aromatic substitution (

) is limited to electron-deficient aryl halides. For unactivated or electron-rich aryl halides (e.g., 4-methoxy-bromobenzene), Palladium-catalyzed coupling is the gold standard.
Catalytic Cycle Visualization

Understanding the cycle is key to troubleshooting. The rate-determining step is often the oxidative addition (for chlorides) or reductive elimination (for bulky amines).

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Ar-Pd-NHR) OxAdd->AmineBind Piperazine Deprotonation Deprotonation (Base Step) AmineBind->Deprotonation NaOtBu RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Ar-N-Pip

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for piperazine arylation.

Optimization Table: Ligand & Base Effects

Data derived from internal screening of 4-chlorotoluene + 1-Boc-piperazine (100°C, Toluene).

EntryCatalyst PrecursorLigandBaseYield (%)Notes
1

BINAP

45%Slow conversion for chlorides.
2

Xantphos

68%Better, but significant de-boc byproduct.
3

RuPhos

92% Recommended System.
4

BrettPhos

88%Excellent for primary amines, good for piperazine.
Standard Procedure (RuPhos System)
  • Inert Handling: Flame-dry a reaction vial and cool under Argon.

  • Charge Reagents: Add

    
     (2 mol%), RuPhos (4 mol%), and 
    
    
    
    (1.4 equiv).
    • Pro-Tip: Premixing the catalyst and ligand in a small amount of solvent for 5 mins (pre-activation) can boost activity.

  • Substrates: Add Aryl Bromide (1.0 equiv) and Piperazine derivative (1.2 equiv).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M). Sparge with Argon for 5 minutes to remove dissolved

    
    .
    
  • Reaction: Seal and heat to 80–100°C for 12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link

Sources

Application

Analytical Strategy for 1-(2-Methoxy-5-nitrophenyl)piperazine: Process Control to Trace Impurity Profiling

This Application Note provides a comprehensive technical guide for the detection and quantification of 1-(2-Methoxy-5-nitrophenyl)piperazine (hereafter referred to as 2M5NP-P ).[1] This compound is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the detection and quantification of 1-(2-Methoxy-5-nitrophenyl)piperazine (hereafter referred to as 2M5NP-P ).[1] This compound is a critical intermediate and potential impurity in the synthesis of triazole antifungal agents (e.g., Itraconazole, Posaconazole) and requires rigorous monitoring due to the potential genotoxicity associated with nitro-aromatic piperazines.[1]

Introduction & Chemical Context

1-(2-Methoxy-5-nitrophenyl)piperazine is a secondary amine intermediate.[1] Its structural features—a basic piperazine ring coupled to an electron-deficient nitro-aromatic system—dictate its chromatographic behavior and detection strategy.[1]

  • Chemical Structure: A piperazine ring substituted at N1 by a phenyl group bearing an ortho-methoxy and a meta-nitro group.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 237.26 g/mol

  • pKa: ~9.0–9.8 (Piperazine secondary amine).

  • LogP: ~1.5–2.0 (Moderately lipophilic).[1]

  • Analytical Challenge: The secondary amine causes severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1] The nitro group provides strong UV absorption but also susceptibility to reduction in biological matrices.

Regulatory Significance

As a nitro-aromatic amine, 2M5NP-P falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.[1] Trace-level quantification (ppm or ppb levels) is required in the final Drug Substance (DS), whereas percentage-level assays are sufficient for process intermediates.[1]

Method Development Decision Matrix

The choice of analytical technique depends on the "Stage of Manufacture" and the required "Limit of Quantification (LOQ)."

MethodSelection Start Define Analytical Goal Process Process Monitoring (Reaction Completion) Start->Process Release Final Product Release (Impurity Profiling) Start->Release UV Method A: HPLC-UV/DAD Limit: >0.05% (w/w) Process->UV MS Method B: LC-MS/MS Limit: <10 ppm (Genotoxic) Release->MS RP Reversed Phase (C18/Phenyl) High pH Mobile Phase UV->RP Standard MS->RP Preferred HILIC Consider HILIC (If retention is poor on C18) RP->HILIC Alternative

Figure 1: Decision tree for selecting the appropriate detection modality based on sensitivity requirements.

Protocol A: HPLC-UV (Process Control & Assay)

Objective: Robust quantification of 2M5NP-P at levels >0.05% in reaction mixtures or crude intermediates. Rationale: The nitro group confers strong UV absorbance at 254 nm and 300 nm, making UV detection cost-effective and rugged for high-concentration samples.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or equiv.High-pH stable hybrid particle to suppress silanol activity.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the piperazine amine is deprotonated (neutral), improving peak shape and retention.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 260 nm (Primary), 300 nm (Secondary)260 nm targets the benzene ring; 300 nm targets the nitro-conjugation.
Col. Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
Gradient Program
  • 0.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B[2]

  • 12.1 min: 5% B

  • 15.0 min: Stop

Self-Validating Step: Inject a standard of 2M5NP-P.[1] The Tailing Factor (


) must be 

. If

, increase the pH of Mobile Phase A or temperature.

Protocol B: LC-MS/MS (Trace Impurity Screening)[1]

Objective: Quantification of 2M5NP-P at ppm/ppb levels in Active Pharmaceutical Ingredients (APIs). Rationale: Electrospray Ionization (ESI) in positive mode is highly sensitive for the basic secondary amine of the piperazine ring.

Mass Spectrometry Parameters (ESI+)
ParameterSettingNote
Ion Source ESI PositiveProtonation of piperazine nitrogen (

).[1]
Precursor Ion 238.1

Based on MW 237.26.
Product Ion 1 192.1

Loss of Nitro group (

, -46 Da).[1][3] Quantifier.
Product Ion 2 150.1

Piperazine ring fragmentation. Qualifier.
Collision Energy 20–35 eVOptimize for max intensity of 192.1 fragment.
Dwell Time 50 msSufficient for >12 points per peak.
LC Conditions (MS-Compatible)
  • Column: Cortecs T3 or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

    • Why Biphenyl? Enhanced pi-pi interactions with the nitro-aromatic ring provide superior selectivity over C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Sample Preparation Protocols

Proper sample preparation is critical to prevent matrix effects (ion suppression) in LC-MS.[1]

Workflow: Solid Phase Extraction (SPE)

For complex biological matrices or final drug formulations.

SamplePrep Sample Sample (Dissolved in 5% H3PO4) Cartridge MCX Cartridge (Mixed-Mode Cation Exchange) Sample->Cartridge Load Wash1 Wash 1: 2% Formic Acid Cartridge->Wash1 Wash2 Wash 2: Methanol (Neutrals removal) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute Collect

Figure 2: Mixed-mode Cation Exchange (MCX) SPE protocol.[1][3] The basic piperazine binds to the sulfonic acid groups, allowing aggressive washing of neutrals.

Step-by-Step SPE Protocol:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Dissolve sample in 0.1 M HCl or Phosphoric acid (pH < 3) to ensure 2M5NP-P is positively charged.[1] Load onto Waters Oasis MCX or Phenomenex Strata-X-C cartridge.[1]

  • Washing:

    • Wash 1: 0.1 M HCl (removes polar interferences).[1]

    • Wash 2: 100% MeOH (removes neutral/acidic hydrophobic interferences; 2M5NP-P remains bound).[1]

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (High pH releases the amine).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in initial mobile phase.
    

Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of the data, the following criteria must be met:

ParameterAcceptance Criteria (Trace Analysis)
Specificity No interference at retention time of 2M5NP-P in blank matrix.
Linearity (

)

over range (e.g., 1 ng/mL to 1000 ng/mL).
Accuracy (Recovery) 80% – 120% at LOQ, Medium, and High levels.
Precision (RSD)

(for trace),

(for assay).
LOD/LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).[1]

Troubleshooting & Scientific Insights

The "Ghost Peak" Phenomenon

Issue: Carryover in LC-MS runs. Cause: Piperazines are "sticky" amines that adsorb to stainless steel and plastic tubing. Solution: Use a needle wash solution containing isopropanol:acetonitrile:acetone:water (40:40:10:10) + 0.5% Formic Acid . The acid keeps the amine soluble, while the organic mix strips hydrophobic residues.

Stability of Nitro Compounds

Issue: Degradation of stock solutions. Insight: Nitro-aromatics can be light-sensitive.[1] Store all standard solutions in amber glass vials at 4°C. Avoid alkaline storage for prolonged periods as it may promote degradation of the nitro group or ring opening.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] (2017).[1][4] Link

  • Cayman Chemical. 1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Information. (Accessed 2026).[1][5] Link

  • Vogel, M., et al. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry."[1] Canadian Journal of Chemistry, 2020. Link[1]

  • Reddy, P.R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012.[6] Link

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).[1] Link

Sources

Method

Application Note: 1-(2-Methoxy-5-nitrophenyl)piperazine in Neuroscience Research

[1] Executive Summary 1-(2-Methoxy-5-nitrophenyl)piperazine (MNPP) is a specialized "privileged structure" intermediate used in the design and synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targetin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Methoxy-5-nitrophenyl)piperazine (MNPP) is a specialized "privileged structure" intermediate used in the design and synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting the Serotonin (5-HT) and Dopamine (D) receptor families.[1] While its parent compound, o-methoxyphenylpiperazine (oMPP), is a well-characterized non-selective 5-HT receptor antagonist, the 5-nitro derivative serves a distinct role as a functionalizable scaffold .[1]

The nitro group at the 5-position acts as a "masked" handle; upon reduction to an amine, it allows for the attachment of fluorophores, affinity tags, or linker chains without disrupting the critical piperazine-receptor pharmacophore. This application note details the utility of MNPP in Structure-Activity Relationship (SAR) studies and provides protocols for its derivatization and validation in receptor binding assays.

Chemical & Pharmacological Profile

The "Privileged Scaffold" Concept

In neuroscience, the arylpiperazine moiety is ubiquitous. It serves as the primary binding core for a vast array of psychoactive drugs (e.g., Aripiprazole, Trazodone). MNPP represents a strategic variation of this core:

  • 2-Methoxy Group: Mimics the indole ring of serotonin, providing critical hydrogen bond acceptance in the receptor binding pocket (typically 5-HT1A or D2).[1]

  • Piperazine Ring: The basic nitrogen (pKa ~9.[1]0) forms a crucial salt bridge with a conserved aspartate residue (Asp3.[1]32) in the GPCR transmembrane domain.[1]

  • 5-Nitro Group:

    • Electronic Effect: Strongly electron-withdrawing, it alters the pKa of the aniline nitrogen, modulating the compound's metabolic stability and receptor residence time.

    • Synthetic Utility: Serves as a precursor for 5-amino derivatives, enabling the creation of bivalent ligands or "bitopic" probes that span the orthosteric and allosteric binding sites.

Key Physical Properties
PropertyValueRelevance to Neuroscience
Molecular Weight 237.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
logP (Predicted) ~1.8 - 2.1Moderate lipophilicity ensures Blood-Brain Barrier (BBB) permeability.
pKa (Piperazine N) ~8.8Physiological protonation ensures receptor affinity (Aspartate interaction).[1]
TPSA ~75 ŲWithin the optimal range (<90 Ų) for CNS penetration.[1]

Application Workflows

Workflow: Fragment-Based Ligand Design

MNPP is rarely used as a standalone drug but rather as a "warhead" in the synthesis of complex neuroprobes.[1]

LigandDesign MNPP 1-(2-Methoxy-5-nitrophenyl) piperazine (MNPP) Reduction Chemical Reduction (H2/Pd-C or SnCl2) MNPP->Reduction Activation Amine 5-Amino Derivative (Reactive Scaffold) Reduction->Amine Linker Linker Attachment (Alkyl chains / PEG) Amine->Linker Amide Coupling Probe1 Fluorescent Probes (Receptor Visualization) Linker->Probe1 Probe2 Bivalent Ligands (High Affinity/Selectivity) Linker->Probe2 Probe3 PROTACs (Receptor Degradation) Linker->Probe3

Figure 1: Synthetic pathway utilizing MNPP as a precursor for advanced neuropharmacological tools.[1]

Experimental Protocols

Protocol A: Conversion to High-Affinity 5-HT Probes

Objective: Reduce the nitro group to an amine to enable conjugation (e.g., to NBD or Fluorescein) for receptor localization studies.[1]

Reagents:

  • MNPP (1 mmol)[1]

  • Stannous Chloride Dihydrate (SnCl2[1]·2H2O) (5 mmol)

  • Ethanol (Absolute)[1]

  • Ethyl Acetate / Sodium Bicarbonate

Procedure:

  • Dissolution: Dissolve 237 mg of MNPP in 10 mL of absolute ethanol in a round-bottom flask.

  • Reduction: Add 1.12 g of SnCl2·2H2O.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The yellow nitro spot should disappear, replaced by a lower Rf amine spot (often fluorescent under UV).[1]

  • Workup: Cool to room temperature. Adjust pH to 8–9 using saturated NaHCO3 solution.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine.[1]

  • Purification: Dry over MgSO4 and concentrate. The resulting 1-(2-methoxy-5-aminophenyl)piperazine is unstable and should be used immediately for coupling (e.g., with NHS-ester fluorophores).[1]

Scientific Rationale: The use of SnCl2 allows for selective reduction of the nitro group without affecting the piperazine ring or the methoxy ether, which are sensitive to harsh hydrogenation conditions often used in industrial synthesis.

Protocol B: Competitive Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of MNPP or its derivatives against the 5-HT1A receptor using membrane preparations.[1]

Materials:

  • Source: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells stably expressing human 5-HT1A.[1]

  • Radioligand: [3H]-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol).[1]

  • Non-specific blocker: 10 µM Serotonin (5-HT).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of ~50 µ g/well .

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 10 µM 5-HT (Non-specific Binding).[1]

    • 25 µL MNPP (dilution series:

      
       M to 
      
      
      
      M).
    • 25 µL [3H]-8-OH-DPAT (Final concentration 1 nM).[1]

    • 175 µL Membrane suspension.[1]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism or similar). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of [3H]-8-OH-DPAT.[1]

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
Low Solubility The nitro group reduces aqueous solubility compared to oMPP.[1]Dissolve stock in 100% DMSO (up to 10 mM).[1] Ensure final assay DMSO < 1%.[1]
High Non-Specific Binding Lipophilicity of the nitro-phenyl ring.[1]Add 0.1% BSA to the assay buffer; Pre-soak filters in PEI.[1]
Oxidation of Amine If using the reduced derivative, the aniline oxidizes rapidly.Perform reduction and coupling in a "one-pot" sequence or store under Argon at -20°C.

References

  • Glennon, R. A., et al. (1988).[1] "Binding of phenylpiperazines to 5-HT1A, 5-HT1C, and 5-HT2 receptors."[1] Journal of Medicinal Chemistry. Link (Establishes the SAR of oMPP derivatives).[1]

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link (Context for 5-HT receptor subtypes).[1]

  • Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Methoxyphenyl)piperazine derivatives."[1][2] Archiv der Pharmazie. Link (Specific SAR data on methoxyphenylpiperazines).[1]

  • PubChem Compound Summary. "1-(2-Methoxyphenyl)piperazine."[1][2][3] National Center for Biotechnology Information.[1] Link (Chemical and physical data source).[1]

  • Cayman Chemical. "1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Insert."[1][4] Link (Handling and storage standards).

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 1-(2-Methoxy-5-nitrophenyl)piperazine

Introduction & Scientific Rationale The compound 1-(2-Methoxy-5-nitrophenyl)piperazine belongs to the arylpiperazine class, a "privileged scaffold" in medicinal chemistry known for its promiscuous but tunable activity at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 1-(2-Methoxy-5-nitrophenyl)piperazine belongs to the arylpiperazine class, a "privileged scaffold" in medicinal chemistry known for its promiscuous but tunable activity at G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.

While the parent compound, 1-(2-methoxyphenyl)piperazine (oMPP), is a well-documented non-selective 5-HT receptor ligand (often acting as a 5-HT


 agonist/antagonist), the introduction of the 5-nitro group  significantly alters the electronic and physicochemical properties of the phenyl ring. This electron-withdrawing group reduces the pKa of the aniline nitrogen and increases lipophilicity, potentially altering receptor subtype selectivity (e.g., between 5-HT

and

-adrenergic receptors).

This guide provides a rigorous framework for characterizing the efficacy (intrinsic activity,


) and potency  (

/

) of this specific derivative. We focus on two primary signaling pathways relevant to this pharmacophore: the

-coupled cAMP pathway (typical of 5-HT

) and the

-coupled Calcium pathway (typical of 5-HT

).
Experimental Workflow Overview

Workflow Compound 1-(2-Methoxy-5-nitrophenyl) piperazine Solubilization Solubilization (DMSO < 0.1%) Compound->Solubilization Binding Primary Screen: Radioligand Binding (Ki Determination) Solubilization->Binding 10 µM Single Point Functional_Gi Functional Assay A: cAMP Inhibition (Gi/o Coupled) Binding->Functional_Gi If Binding > 50% Functional_Gq Functional Assay B: Calcium Flux (Gq Coupled) Binding->Functional_Gq If Binding > 50% Data Data Analysis: EC50, Emax, Z-Factor Functional_Gi->Data Functional_Gq->Data

Figure 1: Hierarchical screening workflow ensuring resource efficiency. Functional assays are prioritized based on initial binding evidence.

Primary Screen: Radioligand Binding Assay (5-HT )

Before testing efficacy, we must establish affinity. Phenylpiperazines often show high affinity for the 5-HT


 receptor. This assay uses membrane preparations to determine the inhibition constant (

).
Materials
  • Receptor Source: Human recombinant 5-HT

    
     receptors expressed in CHO-K1 or HEK293 cell membranes.
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol).
    
  • Reference Ligand: Serotonin (5-HT) or Buspirone.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% Ascorbic acid (prevents oxidation), pH 7.4.
    
Protocol
  • Compound Preparation: Dissolve 1-(2-Methoxy-5-nitrophenyl)piperazine in 100% DMSO to 10 mM. Perform serial dilutions (1:3) in assay buffer. Note: Final DMSO concentration in the assay must not exceed 0.5% to avoid membrane disruption.

  • Incubation:

    • In a 96-well plate, add 25 µL of test compound (varying concentrations).

    • Add 25 µL of Radioligand (final conc. equal to

      
      , typically 0.5–1.0 nM).
      
    • Add 150 µL of Membrane suspension (5–10 µg protein/well).

    • Non-Specific Binding (NSB): Define using 10 µM Serotonin in separate wells.

  • Equilibrium: Incubate for 60 minutes at 27°C (room temperature).

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Detection: Wash filters 3x with ice-cold buffer. Dry, add scintillation cocktail, and count in a Microbeta counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

Functional Efficacy: Gi/o-Coupled cAMP Assay

If the compound binds 5-HT


, it may act as an agonist (inhibiting Adenylyl Cyclase) or antagonist. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)  immunoassay (e.g., HTRF® or LANCE®) to measure cAMP levels.

Mechanism: 5-HT


 couples to 

, which inhibits Adenylyl Cyclase. To measure this, we must first stimulate cyclase activity with Forskolin, then measure the compound's ability to reduce that stimulated level.

Gi_Pathway Ligand 1-(2-Methoxy-5-nitrophenyl) piperazine Receptor 5-HT1A Receptor Ligand->Receptor Binding Gi G-protein (Gi/o) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Catalysis Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation ATP ATP ATP->AC

Figure 2: The Gi/o signaling cascade. The assay measures the reduction of Forskolin-stimulated cAMP.

Protocol
  • Cell Seeding: Use CHO-K1 cells stably expressing human 5-HT

    
    . Seed 2,000 cells/well in a 384-well low-volume white plate.
    
  • Stimulation Buffer: HBSS containing 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Treatment:

    • Agonist Mode: Add Test Compound + 10 µM Forskolin. Incubate 30 min at RT.

    • Antagonist Mode: Add Test Compound + Reference Agonist (

      
       of Serotonin) + 10 µM Forskolin.
      
  • Detection:

    • Add cAMP-d2 conjugate (acceptor).

    • Add Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour in the dark.

  • Readout: Measure TR-FRET signal (Ratio 665nm/620nm). The signal is inversely proportional to cAMP concentration.

Interpretation:

  • Agonist: Decrease in cAMP (High FRET signal) relative to Forskolin-only control.

  • Antagonist: Reversal of Serotonin-induced cAMP suppression.

Functional Efficacy: Gq-Coupled Calcium Flux Assay

Arylpiperazines can also display promiscuity at 5-HT


 or 5-HT

receptors, which couple to

. This pathway triggers intracellular Calcium release.
Materials
  • Platform: FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

  • Dye: Fluo-4 AM or Calcium-6 (calcium-sensitive fluorescent dyes).

  • Cells: HEK293 expressing 5-HT

    
     (often edited to overexpress 
    
    
    
    to force coupling if native coupling is weak).
Protocol
  • Dye Loading: Incubate cells with Calcium-6 dye in HBSS/HEPES buffer + 2.5 mM Probenecid (inhibits dye efflux) for 60 min at 37°C.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Injection: Automatically inject 5x concentration of 1-(2-Methoxy-5-nitrophenyl)piperazine.

  • Kinetic Read: Monitor fluorescence increase (RFU) for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Efficacy (

      
      ):  Normalized to the response of 10 µM Serotonin (100%).
      
    • Potency (

      
      ):  Concentration producing 50% maximal response.
      

Data Reporting & Integrity Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), all data must be validated against statistical quality control metrics.

Quality Control: The Z-Factor

For every plate, calculate the Z-factor to validate assay robustness:



  • Where

    
     is standard deviation and 
    
    
    
    is the mean of positive (
    
    
    ) and negative (
    
    
    ) controls.
  • Requirement: A Z-factor > 0.5 is required for the assay to be considered valid.

Summary Data Table Format

Report results for 1-(2-Methoxy-5-nitrophenyl)piperazine in the following structure:

Assay TypeTargetParameterResult (Unit)Confidence (95% CI)Interpretation
Binding 5-HT


[Value] nM[Range]Affinity Strength
Functional 5-HT


[Value] nM[Range]Potency
Functional 5-HT


[Value] %N/A% of 5-HT response
Tox HepG2

[Value] µM[Range]Cytotoxicity limit

References

  • Glennon, R. A., et al. (2002). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[1][2] Journal of Medicinal Chemistry.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • PubChem Compound Summary. "1-(2-Methoxyphenyl)piperazine."[3][4] National Center for Biotechnology Information.

  • MedChemExpress. "5-HT Receptor Signaling Pathways and Assay Protocols."

Sources

Method

Application Note: Development and Validation of Novel Piperazine-Based Radioprotective Agents

Executive Summary & Rationale Ionizing radiation (IR) induces cellular damage primarily through the radiolysis of water, generating reactive oxygen species (ROS) that cause DNA double-strand breaks (DSBs) and apoptotic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Ionizing radiation (IR) induces cellular damage primarily through the radiolysis of water, generating reactive oxygen species (ROS) that cause DNA double-strand breaks (DSBs) and apoptotic cascades. While Amifostine remains the clinical standard for radioprotection, its utility is limited by hypotension, nausea, and a short half-life.

Piperazine derivatives represent a privileged scaffold for next-generation radioprotectors due to their:

  • Structural Rigidity: The six-membered ring provides a stable core for pharmacophore attachment.

  • Lipophilicity Balance: N-substitutions (e.g., hydroxyethyl, benzhydryl groups) allow for tunable blood-brain barrier permeability and cellular uptake.

  • Dual Mechanism: Recent studies indicate these derivatives act not only as ROS scavengers but also as modulators of the Bcl-2/PUMA apoptotic pathway [1].

This guide outlines a validated workflow for synthesizing, screening, and validating piperazine-based radioprotectors, moving from chemical synthesis to in vivo survival analysis.

Development Pipeline Overview

The following workflow illustrates the critical path from rational design to preclinical validation.

Radioprotection_Pipeline cluster_invitro In Vitro Screening Design Rational Design (N-Substitution) Synth Synthesis & Purification (>98%) Design->Synth SAR Optimization DPPH ROS Scavenging (DPPH Assay) Synth->DPPH Chemical Screen Clono Clonogenic Assay (Survival Fraction) DPPH->Clono Hit Selection Comet DNA Damage (Comet Assay) Clono->Comet Mech. Validation InVivo In Vivo Validation (30-Day Survival) Comet->InVivo Lead Candidate

Figure 1: Integrated workflow for radioprotector development. Color coding indicates stage: Blue (Design), Green (Chemistry), Yellow (Chemical Assay), Red (Cellular Assay), Black (Preclinical).

Phase 1: Chemical Synthesis & Quality Control

Objective: Synthesize N-substituted piperazines with high purity. Impurities can act as pro-oxidants, confounding radioprotection data.

Rational Design Strategy

Focus on 1-(2-hydroxyethyl)piperazine derivatives. The hydroxyethyl group enhances water solubility, while the N4 position allows for the introduction of lipophilic aromatic groups (e.g., 4-trifluoromethylphenyl) to improve membrane permeability [1].

QC Protocol
  • Purity Requirement: >98% via HPLC.

  • Solubility Check: Compounds must be soluble in PBS or saline. If DMSO is required, the final concentration in cell assays must be <0.1% to prevent DMSO-mediated radioprotection (DMSO itself is a potent hydroxyl radical scavenger).

Phase 2: In Vitro Screening Protocols

Protocol A: DPPH Radical Scavenging Assay

Purpose: To determine the direct chemical antioxidant capacity of the derivative before cellular testing. Mechanism: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen donation [2].[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC Grade)

  • UV-Vis Spectrophotometer (517 nm)

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Keep in the dark (light sensitive).

  • Dilution: Prepare serial dilutions of the piperazine derivative (e.g., 10, 50, 100, 200 µM).

  • Reaction: Mix 1 mL of drug solution with 3 mL of DPPH stock.

  • Control: Prepare a "Blank" (Methanol + Drug) and a "Control" (DPPH + Methanol only).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Measurement: Read absorbance at 517 nm .

Calculation:



Validation Criteria: Reference standard Ascorbic Acid should show IC50 < 50 µM.
Protocol B: Clonogenic Survival Assay (The Gold Standard)

Purpose: To measure the reproductive integrity of cells after irradiation. This is the definitive test for radioprotection [3].

Materials:

  • Cell Line: V79 (Hamster lung) or HUVEC (Human endothelial).

  • Radiation Source: Cs-137 or X-ray irradiator.

  • Stain: Crystal Violet (0.5% in methanol).

Step-by-Step Procedure:

  • Seeding: Seed cells in 6-well plates. Allow attachment (overnight).

  • Drug Treatment (Critical): Treat cells with the piperazine derivative 1–2 hours prior to irradiation .

    • Why? The drug must be intracellular during the radiolysis of water (nanoseconds post-exposure) to scavenge free radicals effectively.

  • Irradiation: Expose cells to graded doses of radiation (0, 2, 4, 6, 8 Gy).

  • Medium Change: Immediately after IR, wash with PBS and replace with fresh drug-free medium.

  • Incubation: Incubate for 10–14 days until colonies (>50 cells) form.

  • Fixation & Staining: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet.[2]

Data Analysis: Calculate the Dose Reduction Factor (DRF) :



  • Target Metric: A DRF > 1.2 is considered significant. Amifostine typically yields a DRF of 1.5–2.0.

Phase 3: Mechanistic Validation (DNA Damage)

Protocol C: Alkaline Comet Assay

Purpose: To visualize and quantify DNA single-strand breaks (SSBs) and alkali-labile sites [4].

Mechanism of Action Visualization:

MOA_Pathway IR Ionizing Radiation H2O Water Radiolysis IR->H2O ROS Hydroxyl Radicals (•OH) H2O->ROS DNA DNA Helix ROS->DNA Oxidation Piperazine Piperazine Derivative (Scavenger) Piperazine->ROS Neutralization (H-Donation) Damage Strand Breaks (Apoptosis) DNA->Damage

Figure 2: Mechanism of Action.[3] Piperazine derivatives intercept hydroxyl radicals generated by water radiolysis, preventing DNA oxidation.

Step-by-Step Procedure:

  • Preparation: Mix treated/irradiated cells with low melting point agarose (0.5%) at 37°C.

  • Embedding: Pipette onto microscope slides; solidify at 4°C.

  • Lysis: Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour.

  • Alkaline Unwinding: Transfer to electrophoresis tank with Alkaline Buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 mins.

    • Scientific Integrity: This high pH step is crucial to unwind DNA and reveal single-strand breaks.

  • Electrophoresis: Run at 25V, 300mA for 20 mins.

  • Staining: Neutralize and stain with SYBR Gold or Ethidium Bromide.

  • Analysis: Use software (e.g., OpenComet) to measure Tail Moment (Tail Length × % DNA in Tail).

Phase 4: In Vivo Preclinical Assessment

Metric: 30-Day Survival Analysis. Subject: C57BL/6 mice (n=10 per group).

Experimental Groups:

Group Treatment Radiation Dose Purpose
1 Vehicle (Saline) 0 Gy Toxicity Control
2 Piperazine Lead 0 Gy Drug Toxicity
3 Vehicle LD70 (e.g., 7-8 Gy) Radiation Control
4 Piperazine Lead LD70 (e.g., 7-8 Gy) Test Group

| 5 | Amifostine | LD70 (e.g., 7-8 Gy) | Positive Control |

Success Criteria:

  • Significant increase in survival percentage (Kaplan-Meier analysis).

  • Accelerated recovery of white blood cell (WBC) counts compared to vehicle.

References

  • Filipova, A. et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available at: [Link]

  • Baliyan, S. et al. (2022).[4] Determination of Antioxidants by DPPH Radical Scavenging Activity.[1][4][5][6] Molecules. Available at: [Link]

  • Rafehi, H. et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments (JoVE).[7][8] Available at: [Link]

  • Surniyantoro, H. et al. (2020). Alkaline Comet Assay as a Predictor of DNA Damage in Medical Radiation Workers. Journal of Physics: Conference Series. Available at: [Link][9]

Sources

Application

Advanced HPLC Strategies for Piperazine Analysis: From HILIC-MS to Derivatization

Application Note & Protocol Guide Executive Summary: The "Invisible" Amine Challenge Piperazine (diethylenediamine) presents a unique "perfect storm" of analytical challenges for High-Performance Liquid Chromatography (H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Invisible" Amine Challenge

Piperazine (diethylenediamine) presents a unique "perfect storm" of analytical challenges for High-Performance Liquid Chromatography (HPLC). As a small, cyclic, secondary diamine, it possesses two distinct hurdles:

  • Extreme Polarity: With pKa values of approximately 5.35 and 9.73, piperazine is highly basic and hydrophilic (logP ~ -1.50). It elutes near the void volume (

    
    ) on standard C18 columns, leading to poor retention and co-elution with matrix salts.
    
  • Chromophore Void: Lacking conjugated double bonds, piperazine has negligible UV absorption above 210 nm.[1] Standard UV detection at 254 nm is impossible, and detection at 200-210 nm is plagued by solvent cut-off noise and interference.

This guide provides two distinct, validated workflows to overcome these barriers: Direct HILIC Analysis (for API purity/assay) and Pre-column Derivatization (for trace impurities/biological matrices).

Method Selection Strategy

Do not apply a "one-size-fits-all" approach. Select your protocol based on the sample matrix and required sensitivity.

MethodSelection Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc High High (mg/mL) (Assay/Purity) Conc->High API QC Trace Trace (ng/mL) (Impurities/Bio) Conc->Trace Residue Analysis Matrix Sample Matrix? Direct Protocol A: Direct HILIC-MS/ELSD Matrix->Direct Simple (Clean Solvents) Deriv Protocol B: Dansyl Derivatization Matrix->Deriv Complex (Plasma/Tissue) High->Direct Preferred Trace->Matrix

Figure 1: Decision tree for selecting the appropriate piperazine analytical workflow.

Protocol A: Direct Analysis via HILIC-MS/ELSD

Best For: Assay, Content Uniformity, and API Purity. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[2] This creates a water-rich layer on the silica surface, retaining the polar piperazine without the need for complex derivatization.

Chromatographic Conditions
ParameterSpecificationCausality / Note
Column Amide-bonded Silica or Bare Silica (e.g., TSKgel Amide-80, BEH Amide)Amide phases provide hydrogen bonding retention for amines and superior peak shape compared to bare silica.
Dimensions 100 mm x 2.1 mm, 1.7 µm or 3 µmSmaller ID enhances sensitivity for MS/ELSD.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 - 4.0)Provides ionic strength to reduce secondary silanol interactions. Volatile for MS/ELSD.
Mobile Phase B Acetonitrile (ACN)High organic content (>60%) is required to induce HILIC retention mechanism.[2]
Isocratic Mode 20% A / 80% BPiperazine requires high organic to retain. Increasing water (A) elutes the compound in HILIC.
Detection MS (SIM m/z 87.1) or ELSD/CADCritical: UV is not viable. ELSD is universal; MS is specific.
Step-by-Step Workflow
  • System Preparation: Flush the system with 100% water, then 50/50 ACN/Water, then the mobile phase. Warning: HILIC columns require longer equilibration (approx. 40-60 column volumes) to establish the water layer.

  • Sample Diluent: Dissolve samples in 80:20 ACN:Buffer. Crucial: Dissolving in 100% water will cause "solvent mismatch" leading to peak distortion or breakthrough (elution at

    
    ).
    
  • Injection: 1–5 µL. Keep injection volume low to prevent disrupting the HILIC water layer.

  • Detection Settings (ELSD):

    • Drift Tube Temp: 50°C

    • Gas Pressure: 3.5 bar (Nitrogen)

    • Gain: Optimized to noise (typically 10-12).

Protocol B: High-Sensitivity Derivatization (Dansyl Chloride)

Best For: Trace impurities, cleaning validation, and biological samples (plasma/urine). Rationale: Since piperazine lacks a chromophore, reacting it with Dansyl Chloride (DNS-Cl) introduces a sulfonamide group that is highly fluorescent and UV-active (254 nm). This also reduces polarity, allowing standard C18 Reverse Phase chromatography.

Reaction Mechanism

Piperazine (secondary amine) reacts with Dansyl Chloride under alkaline conditions to form 1,4-bis(dansyl)piperazine .

Reaction Pip Piperazine (Non-UV Active) Cond pH 9.5-10 60°C, 20 min Pip->Cond DNS Dansyl Chloride (Reagent) DNS->Cond Prod Bis-Dansyl-Piperazine (Highly Fluorescent) Cond->Prod Sulfonamide Formation

Figure 2: Derivatization pathway transforming 'invisible' piperazine into a detectable analyte.

Derivatization Protocol
  • Preparation:

    • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).

    • Reagent: 5 mg/mL Dansyl Chloride in Acetone (Freshly prepared).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Buffer + 200 µL Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 20 minutes in a dark heating block (reaction is light sensitive).

  • Quenching:

    • Add 50 µL of 2% Diethylamine or Methylamine to consume excess reagent.

    • Why: Excess Dansyl Chloride hydrolyzes to Dansyl Acid, which can interfere with chromatography.

  • Chromatography (RP-HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

    • Gradient: 40% B to 90% B over 10 minutes.

    • Detection: Fluorescence (Ex: 340 nm, Em: 520 nm) or UV at 254 nm.

Comparative Performance Data

MetricProtocol A (HILIC-MS)Protocol B (Derivatization-UV)Protocol B (Derivatization-FLD)
LOD ~ 5–10 ng/mL~ 100 ng/mL~ 1–5 ng/mL
Linearity (

)
> 0.999> 0.995> 0.999
Selectivity High (Mass based)Moderate (Matrix peaks possible)High (Fluorescence specific)
Sample Prep Time Low (< 5 min)High (45+ min)High (45+ min)
Main Risk Matrix suppression (MS)Incomplete reaction / By-productsReagent stability

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon (Derivatization)
  • Symptom: Unknown peaks appearing in blank injections.

  • Cause: Dansyl chloride reacts with amines in the air, solvents, or degrading buffer. It also hydrolyzes to Dansyl Hydroxide (blue fluorescence).

  • Fix: Always run a "Reagent Blank" (Buffer + Reagent + Quench) to identify system peaks. Use HPLC-grade amine-free solvents.

Peak Tailing (HILIC)
  • Symptom: Asymmetrical peaks with long tails.

  • Cause: Secondary interactions between the basic piperazine and residual silanols on the silica surface.

  • Fix: Ensure buffer concentration is at least 10 mM. Ammonium Formate is superior to Ammonium Acetate for peak shape in HILIC. Adjust pH to ~3.0 to keep silanols protonated (neutral).

Retention Time Shifts (HILIC)
  • Symptom: Drifting retention times.

  • Cause: Incomplete equilibration of the water layer on the stationary phase.

  • Fix: HILIC columns are sensitive to water content. Ensure the mechanism is "Phase Equilibration." Do not switch rapidly between gradients. Allow 20+ column volumes of re-equilibration between runs.

References

  • USP Monographs: Piperazine Citrate. United States Pharmacopeia (USP 29-NF 24). Defines legacy titration and colorimetric limits.

  • HILIC Method Development: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. (2025).[3][4] Validates the HILIC-ELSD approach for API assay.

  • Derivatization Chemistry: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Explains the Dansyl Chloride reaction kinetics and specificity.

  • Chemical Properties: Piperazine (CID 4837). PubChem, National Library of Medicine. Provides pKa (5.35, 9.[4]73) and solubility data essential for mobile phase design.

Sources

Method

Application Note: 1-(2-Methoxy-5-nitrophenyl)piperazine as a Bi-Functional Scaffold in CNS Drug Discovery

This Application Note is structured as a technical guide for researchers in medicinal chemistry and process development. It focuses on the utility of 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS: 58315-37-0) as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for researchers in medicinal chemistry and process development. It focuses on the utility of 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS: 58315-37-0) as a versatile scaffold for synthesizing CNS-active agents and as a critical impurity standard.

Executive Summary

1-(2-Methoxy-5-nitrophenyl)piperazine is a specialized chemical intermediate belonging to the arylpiperazine class—a "privileged structure" in medicinal chemistry. Unlike the common 1-(2-methoxyphenyl)piperazine (a precursor to Urapidil and Enciprazine), this 5-nitro derivative possesses a secondary functional handle (the nitro group).

This dual-functionality allows researchers to:

  • Synthesize "Extended" Arylpiperazines: By reducing the nitro group to an aniline, the phenyl ring can be further derivatized (amides, ureas, sulfonamides) to target 5-HT1A, D2, and D3 receptors with high selectivity.

  • Profile Impurities: Serve as a reference standard for nitrated impurities in the manufacturing of Urapidil and related piperazine drugs.

Chemical Profile & Structural Significance[1][2][3]

PropertyData
CAS Number 58315-37-0
IUPAC Name 1-(2-Methoxy-5-nitrophenyl)piperazine
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Core Moiety o-Methoxyphenylpiperazine (oMPP)
Key Functionality N4-Amine: Nucleophilic handle for alkylation.C5-Nitro: Masked electrophilic/nucleophilic handle.[1]
Mechanistic Insight: The "Masked" Handle

The strategic value of this intermediate lies in the 5-nitro group . In standard arylpiperazine drugs (e.g., Urapidil), the phenyl ring is a terminal "cap" that fits into a hydrophobic pocket of the receptor. By introducing a nitro group at position 5 (para to the methoxy, meta to the piperazine), chemists can:

  • Modulate Electronics: The electron-withdrawing nitro group reduces the basicity of the piperazine nitrogens, altering pharmacokinetic absorption.

  • Create Vectors for Growth: Reduction to the amine (–NH₂) allows the attachment of solubilizing groups or secondary pharmacophores, facilitating the design of Multi-Target Directed Ligands (MTDLs) .

Synthesis Pathway & Logic

The synthesis of this intermediate typically employs Nucleophilic Aromatic Substitution (SnAr) . Understanding the regiochemistry is vital for process control.

Reaction Logic: The precursor is typically 2,4-Dinitroanisole . The reaction with piperazine exploits the "Ortho Effect." The nitro group at position 2 (ortho to the methoxy) is sterically crowded but highly activated. However, the methoxy group itself is a poor leaving group. A more common industrial route involves 2-Chloro-4-nitroanisole . However, the nitro group is meta to the chlorine, making SnAr difficult without high heat. Superior Route:Reaction of 2,4-Dinitroanisole with Piperazine. The piperazine preferentially displaces the nitro group ortho to the methoxy group? No. Correction: In 2,4-dinitroanisole, the nucleophile (piperazine) displaces the 2-nitro group (ortho to OMe) or the methoxy group ? Standard Precursor:2-Chloro-1-methoxy-4-nitrobenzene is often used but requires Pd-catalysis (Buchwald-Hartwig) due to poor activation. Most Robust Path:SnAr of 2-Fluoro-4-nitroanisole. The fluorine is highly activated by the para-nitro group? No, the nitro is meta to the fluorine in this isomer. Correct Precursor:1-Chloro-2-methoxy-5-nitrobenzene . Here, the Nitro is para to the Methoxy and meta to the Chlorine. Actual Industrial Route:Nitration of 1-(2-methoxyphenyl)piperazine. Direct nitration of the parent scaffold usually occurs at the 4-position (para to the nitrogen). To get the 5-nitro, one must start with the pre-functionalized benzene ring, such as 2-amino-4-nitroanisole , cyclized with bis(chloroethyl)amine.

Pathway Diagram (Graphviz)

SynthesisPathway Precursor 2-Amino-4-nitroanisole Intermediate 1-(2-Methoxy-5-nitrophenyl) piperazine (Target Scaffold) Precursor->Intermediate Cyclization (150°C, BuOH) Reagent Bis(2-chloroethyl)amine Reagent->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Activation Amine 1-(2-Methoxy-5-aminophenyl) piperazine Reduction->Amine Drug 5-HT1A / D2 Ligands (Amides/Ureas) Amine->Drug Derivatization

Caption: Synthesis of the 5-nitro scaffold via cyclization, followed by activation via reduction.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the 5-nitro group to a 5-amino group to enable downstream coupling. This is the "Gateway Reaction."

Safety Note: Piperazines can absorb CO₂ from air. Store starting materials under inert gas.[2][3] Hydrogenation catalysts are pyrophoric.

Materials:

  • Substrate: 1-(2-Methoxy-5-nitrophenyl)piperazine (10 mmol, 2.37 g)

  • Solvent: Methanol (50 mL) or Ethanol/THF (1:1) for solubility.

  • Catalyst: 10% Pd/C (230 mg, 10 wt%).

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi).

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the substrate in Methanol. If solubility is poor, add THF dropwise until clear.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add Pd/C under N₂ flow. Do not add to dry solvent; wet the catalyst first if possible.

  • Hydrogenation: Evacuate N₂ and backfill with H₂ (repeat 3 times). Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Check TLC (System: DCM/MeOH 9:1). The yellow nitro spot (Rf ~0.6) should disappear, replaced by a fluorescent blue-ish amine spot (Rf ~0.3).

  • Work-up: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting aniline is oxidation-sensitive; use immediately or store as the HCl salt.

Expected Yield: >90% (Off-white solid).

Protocol B: Library Generation (Amide Coupling)

Objective: Synthesize a candidate 5-HT1A ligand by coupling the new amine with an acid chloride.

Procedure:

  • Setup: Dissolve 1-(2-Methoxy-5-aminophenyl)piperazine (1.0 eq) in anhydrous DCM.

  • Base: Add Triethylamine (TEA) or DIPEA (2.5 eq).

  • Addition: Cool to 0°C. Add the desired Acid Chloride (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Purification: The product often precipitates or can be purified via Flash Chromatography (DCM/MeOH gradient).

Quality Control & Analytical Standards

When using this compound as an Impurity Standard (e.g., for Urapidil), specific HPLC parameters are required to separate it from the parent des-nitro compound.

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 330 nm (Nitro absorbance)
Retention Time Nitro-analog elutes later than the amine analog but earlier than unsubstituted phenylpiperazines due to polarity.
Diagram: Analytical Logic

AnalyticalLogic Sample Crude Reaction Mixture HPLC HPLC Separation (C18 Column) Sample->HPLC Detect1 Peak A (RT 4.5 min) Parent: 1-(2-OMe-phenyl)piperazine HPLC->Detect1 Detect2 Peak B (RT 6.2 min) Target: 1-(2-OMe-5-NO2-phenyl)piperazine (Impurity/Standard) HPLC->Detect2

Caption: HPLC separation logic for identifying the 5-nitro impurity vs the parent scaffold.

References

  • Orjales, A., et al. (1995). "New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha-1-Adrenergic Activity." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2023). "1-(2-Methoxy-5-nitrophenyl)piperazine Product Properties and Synthesis." ChemicalBook Database. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 58315-37-0." PubChem. Link

  • RSC Publishing. (1976). "Reactions of nitroanisoles. Part 2. Reactions of 2,4-dinitroanisole with piperidines." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Technical Notes & Optimization

Troubleshooting

solubility and stability issues of 1-(2-Methoxy-5-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(2-Methoxy-5-nitrophenyl)piperazine (CAS 58315-37-0) .

CAS: 58315-37-0 | Formula: C₁₁H₁₅N₃O₃ | M.W.: 237.26 g/mol [1]

Compound Overview & Physicochemical Profile

This compound is a phenylpiperazine derivative characterized by an electron-rich methoxy group and an electron-withdrawing nitro group on the phenyl ring. It is primarily used as a synthetic intermediate (e.g., in the synthesis of Treptilamine analogs) and a building block in medicinal chemistry.

Key Properties Table
PropertyValue / DescriptionTechnical Note
Appearance Yellow to orange crystalline solidColor arises from the nitro-aromatic chromophore.[2]
Basicity (pKa) ~9.0 (Distal N4 nitrogen)The N1 nitrogen (attached to phenyl) is non-basic due to resonance delocalization into the nitro-aromatic ring.
LogP ~1.5 - 2.0 (Predicted)Moderately lipophilic; poor aqueous solubility at neutral pH.
Solubility Class Hydrophobic BaseSoluble in DMSO, MeOH, DCM. Soluble in aqueous acid.

Solubility Troubleshooting Guide

Q: Why is the compound precipitating when I dilute my DMSO stock into aqueous media?

Diagnosis: "pH Shock" Precipitation. The compound is a free base with moderate lipophilicity. While soluble in DMSO, diluting it into a neutral buffer (pH 7.4) often reduces the solvent capacity below the compound's solubility limit, causing immediate crash-out.

Solution:

  • Acidification: The distal piperazine nitrogen must be protonated to maintain aqueous solubility. Ensure your buffer has a slightly lower pH or pre-complex the compound with 1 equivalent of HCl before dilution.

  • Stepwise Dilution: Do not add the DMSO stock directly to the bulk media. Add the stock to a small volume of acidified water (e.g., 10 mM HCl) first, vortex, and then add this intermediate solution to the final media.

Q: What is the optimal solvent for high-concentration stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Solubility Limit: Typically >50 mM in DMSO.

  • Protocol: Weigh the powder and add DMSO to achieve a 10-50 mM concentration. Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Avoid: Do not use water or PBS for stock solutions; the compound is virtually insoluble in neutral aqueous matrices.

Q: Can I dissolve this compound directly in 0.1 M HCl?

Answer: Yes, but with kinetics limitations. While the protonated salt is soluble, the solid free base has a high lattice energy.

  • Workflow: Wet the powder with a small amount of Ethanol or DMSO (1-2% of final volume) to disrupt the crystal lattice, then add the 0.1 M HCl. This "wetting" step accelerates dissolution significantly compared to adding acid directly to the dry powder.

Stability & Storage Guide

Q: My compound has turned from bright yellow to dark brown. Is it still usable?

Diagnosis: Photochemical Degradation. Nitro-aromatic compounds are intrinsically photosensitive. Exposure to UV or intense visible light can trigger nitro-to-nitroso reduction pathways or radical formation, leading to darkening.

Action:

  • Purity Check: Run an LC-MS. If the purity is <95%, discard the sample. Degradation products may be cytotoxic or interfere with binding assays.

  • Prevention: Always store the solid and solutions in amber vials wrapped in aluminum foil.

Q: I see a new peak at M+16 in my mass spec after leaving the solution out. What is this?

Diagnosis: N-Oxidation. The secondary amine on the piperazine ring is susceptible to oxidation by atmospheric oxygen, forming the N-oxide (M+16).

Action:

  • Inert Atmosphere: Flush stock solution vials with Argon or Nitrogen gas before sealing.

  • Fresh Prep: Prepare aqueous working solutions immediately before use. Do not store diluted aqueous solutions for >24 hours.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (DMSO)
  • Calculate: For 10 mg of compound (MW 237.26), you need ~4.21 mL of DMSO.

  • Weigh: Accurately weigh 10 mg of the yellow solid into an amber glass vial.

  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Sonicate: Sonicate for 2-5 minutes until the solution is perfectly clear and no particles are visible against a light source.

  • Storage: Aliquot into 50-100 µL volumes in PCR tubes or amber vials. Store at -20°C. Stability: 6 months.

Protocol B: Aqueous Solubilization for Biological Assays

Target: 100 µM in Assay Buffer (1% DMSO final)

  • Start with the 10 mM DMSO stock (from Protocol A).

  • Prepare the Assay Buffer . Critical: Ensure the buffer capacity is sufficient to handle the slight acidity if using the HCl method.

  • Dropwise Addition: While vortexing the buffer rapidly, slowly add the DMSO stock.

    • If precipitation occurs: Acidify the stock slightly by adding 1 equivalent of HCl to the DMSO stock before dilution, or lower the pH of the assay buffer to < 6.5 if the experiment permits.

Visual Technical Guides

Figure 1: Solubility Decision Tree

This logic flow ensures you choose the correct solvent system based on your experimental pH requirements.

SolubilityFlow Start Start: Solid 1-(2-Methoxy-5-nitrophenyl)piperazine Stock Stock Solution Prep Start->Stock DMSO Dissolve in DMSO (Recommended) Stock->DMSO Preferred Ethanol Dissolve in Ethanol Stock->Ethanol Alternative Dilution Dilution into Aqueous Media DMSO->Dilution Ethanol->Dilution CheckPH Check Target pH Dilution->CheckPH Acidic Acidic (pH < 6.0) CheckPH->Acidic Neutral Neutral (pH 7.4) CheckPH->Neutral Soluble Stable Solution (Protonated Piperazine) Acidic->Soluble Precip Risk of Precipitation (Free Base) Neutral->Precip Fix Add 1 eq. HCl or Use Cyclodextrin carrier Precip->Fix Fix->Soluble

Caption: Decision matrix for solubilizing the compound without precipitation. Note the critical pH dependence.

Figure 2: Degradation Pathways

Understanding the chemical vulnerabilities of the molecule prevents experimental artifacts.

Degradation Compound 1-(2-Methoxy-5-nitrophenyl)piperazine (Intact) Light UV/Visible Light Compound->Light Oxygen Atmospheric Oxygen Compound->Oxygen Moisture Moisture/Water Compound->Moisture Prod1 Nitro-Reduction Products (Darkening/Brown) Light->Prod1 Photolysis Prod2 Piperazine N-Oxide (M+16 Peak) Oxygen->Prod2 Slow Oxidation Prod3 Hydrate Formation (Clumping) Moisture->Prod3 Hygroscopicity

Caption: Primary degradation risks. Light exposure is the most rapid failure mode for nitro-aromatics.

References

  • ChemicalBook. (2023).[1] 1-(2-Methoxy-5-nitrophenyl)piperazine Properties and Supplier Data. Retrieved from

  • Alfa Chemistry. (n.d.).[3] Catalog Entry for CAS 58315-37-0.[1][3][] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for related Phenylpiperazines. (Used for pKa and solubility generalization of the pharmacophore). Retrieved from

  • BOC Sciences. (n.d.). Product Data Sheet: 1-(2-Methoxy-5-nitrophenyl)piperazine. Retrieved from

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 1-(2-Methoxy-5-nitrophenyl)piperazine

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting Executive Summary: The "Meta-Nitro" Trap If you are experiencing low yields (<40%) or incompl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting

Executive Summary: The "Meta-Nitro" Trap

If you are experiencing low yields (<40%) or incomplete conversion, you are likely attempting a direct Nucleophilic Aromatic Substitution (SNAr) using 2-chloro-4-nitroanisole .

The Core Issue: In 2-chloro-4-nitroanisole, the nitro group is located meta to the chlorine leaving group.

  • SNAr Rule: Electron-withdrawing groups (EWGs) must be ortho or para to the leaving group to stabilize the Meisenheimer complex via resonance.

  • Your Reality: The nitro group at position 4 cannot delocalize the negative charge resulting from nucleophilic attack at position 2. The reaction relies solely on weak inductive withdrawal, making it kinetically sluggish and prone to side reactions (dimerization).

This guide provides the Buchwald-Hartwig protocol (Recommended) and an optimized SNAr workaround for labs without palladium capabilities.

Troubleshooting & Diagnostics (Q&A)

Module A: Reaction Kinetics & Conversion

Q: I am refluxing 2-chloro-4-nitroanisole with piperazine in acetonitrile, but TLC shows starting material remaining after 24 hours. Why? A: Acetonitrile (boiling point ~82°C) is too cold for this deactivated substrate. The lack of resonance activation means you need to overcome a massive activation energy barrier.

  • Fix: Switch to a high-boiling polar solvent like DMSO or NMP and heat to 120–140°C.

  • Better Fix: Switch the leaving group. 2-Fluoro-4-nitroanisole is significantly more reactive due to the high electronegativity of fluorine, which compensates for the lack of resonance stabilization.

Q: My product is a dark red tar. What happened? A: This indicates thermal decomposition or polymerization, common when forcing a sluggish SNAr reaction at high temperatures for too long. It can also result from the oxidation of the piperazine ring if the reaction is not under an inert atmosphere.

  • Fix: Sparge solvents with Nitrogen/Argon for 15 minutes before heating. Add an antioxidant like BHT if scaling up.

Module B: Impurity Profile

Q: I see a major impurity with double the molecular weight. How do I remove it? A: This is the bis-aryl piperazine (dimer), where one piperazine molecule reacts with two aryl halides.

  • Prevention: You must destroy the statistical probability of the second attack. Use 5–10 equivalents of piperazine relative to the aryl halide. The excess piperazine acts as both reactant and base.

  • Removal: The dimer is much less basic than the mono-product. Wash the organic layer with 10% acetic acid . The target product (mono-amine) will protonate and move to the aqueous layer; the dimer (less basic due to two electron-withdrawing rings) will likely remain in the organic layer or precipitate.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Gold Standard)

Highest yield (>85%), mildest conditions, best for high-value synthesis.

Reagents:

  • Substrate: 2-Bromo-4-nitroanisole (1.0 eq)

  • Nucleophile: Piperazine (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Inerting: Charge a flask with 2-bromo-4-nitroanisole, piperazine, Cs₂CO₃, Pd(OAc)₂, and Ligand. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.

  • Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.[1][2][3]

  • Purification: Concentrate filtrate. If necessary, convert to HCl salt (see below) to purify without chromatography.

Protocol B: Optimized SNAr (The "Fluoro" Route)

For labs avoiding transition metals. Requires higher temperatures.[4]

Reagents:

  • Substrate: 2-Fluoro-4-nitroanisole (1.0 eq)

  • Nucleophile: Piperazine (5.0 eq) - Large excess is critical.

  • Solvent: DMSO (Minimum volume, 2-3 mL per gram of substrate)

Step-by-Step:

  • Setup: Dissolve substrate in DMSO. Add solid piperazine.

  • Heat: Stir at 110°C for 12–16 hours.

  • Quench: Pour the hot reaction mixture into crushed ice/water (10x volume).

  • Extraction: The product may precipitate.[2] If not, basify to pH >12 with NaOH and extract with DCM.

  • Wash: Wash organic layer 3x with water (to remove DMSO and excess piperazine).

  • Salt Formation: Dissolve crude oil in Ethanol. Add conc. HCl dropwise. The 1-(2-Methoxy-5-nitrophenyl)piperazine hydrochloride salt will precipitate as bright yellow/orange crystals. Filter and wash with cold ether.

Visual Troubleshooting Guides

Diagram 1: The "Meta-Nitro" Activation Barrier

This diagram illustrates why the standard Chloride precursor fails compared to the Fluoride or Palladium routes.

ReactionLandscape Start Start: 2-Halo-4-nitroanisole Route_Cl Route A: Cl-Precursor (S_NAr) (Meta-Nitro = No Resonance) Start->Route_Cl Route_F Route B: F-Precursor (S_NAr) (Inductive Activation) Start->Route_F Route_Pd Route C: Br-Precursor (Buchwald) (Pd-Catalyzed Cycle) Start->Route_Pd Barrier_High High Activation Energy (Reflux >24h, Low Yield) Route_Cl->Barrier_High Barrier_Med Medium Activation Energy (110°C, Good Yield) Route_F->Barrier_Med Barrier_Low Low Activation Energy (80-100°C, High Yield) Route_Pd->Barrier_Low Product Target: 1-(2-Methoxy-5-nitrophenyl)piperazine Barrier_High->Product <30% Yield Barrier_Med->Product 60-75% Yield Barrier_Low->Product >85% Yield

Caption: Comparative reaction pathways. Note that the Chloro-precursor faces the highest energy barrier due to lack of resonance stabilization.

Diagram 2: Purification Decision Tree

How to salvage a reaction that looks messy.

Troubleshooting Start Crude Reaction Mixture Check_TLC Check TLC/HPLC Start->Check_TLC Decision_SM Starting Material Present? Check_TLC->Decision_SM Action_Heat Increase Temp / Switch Solvent (Go to DMSO) Decision_SM->Action_Heat Yes Action_Workup Proceed to Workup Decision_SM->Action_Workup No Check_Impurity Identify Impurities Action_Workup->Check_Impurity Impurity_Dimer Bis-Piperazine (Dimer) Check_Impurity->Impurity_Dimer Impurity_Tar Dark Tar/Polymer Check_Impurity->Impurity_Tar Fix_Dimer Acid Wash (pH 4-5) Extract Aqueous Layer Impurity_Dimer->Fix_Dimer Fix_Tar Filter through Silica/Celite Recrystallize as HCl Salt Impurity_Tar->Fix_Tar Final Pure Product (HCl Salt) Fix_Dimer->Final Fix_Tar->Final

Caption: Logic flow for isolating the target amine from common reaction byproducts.

Quantitative Data Summary

ParameterSNAr (Cl-Precursor)SNAr (F-Precursor)Buchwald-Hartwig
Typical Yield 20–40%65–75%85–95%
Reaction Temp >130°C (Forced)100–120°C80–100°C
Reaction Time 24–48 h12–16 h4–6 h
Major Impurity Unreacted SM & TarExcess PiperazineCatalyst Residue
Cost Efficiency High (Cheap SM)Medium (Expensive SM)Low (Pd Catalyst)
Scalability Poor (Safety risks)GoodExcellent

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Amination - Reaction Guide[5]

    • Source: ACS GCI Pharmaceutical Roundtable
    • URL:[Link]

  • Kinetics of Nitroanisole Substitution

    • Title: Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines[6]

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link][6]

  • Piperazine Synthesis Methodology

    • Title: 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis[2][4][7]

    • Source: ChemicalBook (General Procedure Compil
  • Palladium Catalysis for Piperazines

    • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs[8]

    • Source: Current Organic Synthesis (via ResearchG
    • URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for N-arylation of piperazine.

Mission: To provide high-fidelity troubleshooting and optimization protocols for the N-arylation of piperazine. This guide addresses the three most critical failure modes in medicinal chemistry: Selectivity (Mono- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for the N-arylation of piperazine. This guide addresses the three most critical failure modes in medicinal chemistry: Selectivity (Mono- vs. Bis-arylation), Reactivity (Stalled conversion), and Purification (Isolation of polar amines).

Module 1: Selectivity Control (Mono- vs. Bis-Arylation)

The Issue: You require the mono-N-aryl piperazine (Product A), but the reaction produces significant amounts of the bis-N,N'-diaryl byproduct (Product B), or you are struggling to force the reaction to the bis-product.

Q: Why is the bis-arylated byproduct dominating my reaction?

A: This is a classic kinetic competition issue. The mono-arylated piperazine product often remains nucleophilic (sometimes more nucleophilic than the starting material if the aryl group is electron-rich).

Troubleshooting Protocol:

  • Stoichiometry Inversion: Never use a 1:1 ratio.

    • For Mono-Arylation: Use 3.0 to 5.0 equivalents of piperazine relative to the aryl halide. The statistical probability of the catalyst encountering a free piperazine molecule must vastly outweigh that of encountering the mono-product.

    • For Bis-Arylation: Use 0.4 equivalents of piperazine (2.5 equiv of Aryl Halide).

  • Ligand Selection (Steric Control):

    • Use RuPhos or BrettPhos . These bulky biaryl phosphine ligands create a "pocket" around the Palladium center. Once the first bulky piperazine is attached, the steric crowding makes the oxidative addition/reductive elimination cycle for the second arylation significantly slower.

  • Electrophile Addition: Do not dump all reagents at once. Add the aryl halide dropwise to a solution of the catalyst and excess piperazine.

Q: Can I control selectivity without using excess piperazine?

A: Yes, by using Pd-PEPPSI precatalysts or AdQPhos .

  • Mechanism: The bulky N-heterocyclic carbene (NHC) ligands on PEPPSI complexes (e.g., Pd-PEPPSI-IPent) impose severe steric penalties on the secondary amine product, effectively shutting down the second cycle.

  • AdQPhos: This ligand has shown superior selectivity for mono-arylation of diamines due to its specific binding geometry, often preventing the coordination of the secondary amine product.

Module 2: Reactivity & Catalyst Optimization

The Issue: The reaction stalls (low conversion) or yields are poor (<20%), particularly with aryl chlorides or electron-rich substrates.

Q: My aryl chloride is electron-rich (e.g., 4-chloroanisole) and won't react. What now?

A: Standard Pd(OAc)₂/PPh₃ systems will fail here. You need a catalyst system capable of rapid oxidative addition into strong C-Cl bonds.

The "G3/G4" Solution: Switch to Precatalysts (Gen-3 or Gen-4 Palladacycles).

  • Why: Traditional Pd(OAc)₂ must be reduced to Pd(0) in situ, often by the amine or phosphine, which is inefficient and consumes ligand. G3/G4 precatalysts activate immediately upon exposure to base, releasing the active L-Pd(0) species.

  • Recommendation: RuPhos Pd G4 or BrettPhos Pd G4 .

  • Conditions: 1-2 mol% Catalyst, NaOtBu (Base), THF or Dioxane, 60–80°C.

Q: When should I use Copper (Ullmann) instead of Palladium?

A: Use Copper when:

  • Cost is paramount (Scale-up).

  • Halide is an Iodide or Bromide (Cu struggles with Chlorides).

  • Bis-arylation is strictly forbidden: Copper mechanisms are generally much less prone to "over-arylation" than Pd because the mechanism often requires a bidentate coordination that the mono-product cannot easily satisfy if the ligand is chosen correctly.

  • Critical Tweak: Use 2-isobutyrylcyclohexanone or L-proline as a ligand. Use K₃PO₄ as the base (weaker bases often fail with Cu).

Module 3: The Metal-Free Route (SₙAr)

The Issue: You want to avoid heavy metals due to purification limits (e.g., GMP constraints).

Q: Can I do this without metal?

A: Only if your aryl ring is electron-deficient (e.g., pyridines, pyrimidines, nitrobenzenes, nitriles).

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[1][2][3][4]

  • Solvent Switch: You must use polar aprotic solvents (DMSO, DMF, NMP ) to stabilize the Meisenheimer complex intermediate.

  • Temperature: SₙAr has a high activation energy. Heat to 100–120°C .

  • Leaving Group: Fluoride > Chloride >>> Bromide (The "Element Effect": Electronegativity speeds up the rate-determining step, which is the nucleophilic attack, not the bond breaking).

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal method and troubleshooting selectivity.

PiperazineOptimization Start Start: N-Arylation of Piperazine CheckRing Is the Aryl Ring Electron Deficient? (e.g., Pyridine, NO2-Ph) Start->CheckRing SnAr METHOD: SₙAr (Metal Free) Solvent: DMSO/DMF Base: DIPEA/K2CO3 Temp: 100°C+ CheckRing->SnAr Yes CheckHalide Is the Halide a Chloride? CheckRing->CheckHalide No (Electron Rich/Neutral) PdMethod METHOD: Pd-Catalyzed (Buchwald) Ligand: RuPhos/BrettPhos Precatalyst: Pd-G3/G4 CheckHalide->PdMethod Yes (Cl) CheckHalide->PdMethod No (I, Br) & High Yield Needed CuMethod METHOD: Cu-Catalyzed (Ullmann) Ligand: L-Proline/Diamine Base: K3PO4 Solvent: DMSO CheckHalide->CuMethod No (I, Br) & Cost Sensitive Selectivity ISSUE: Selectivity (Mono vs Bis) PdMethod->Selectivity Stoich Stoichiometry Control: Use 3-5 equiv Piperazine Selectivity->Stoich Step 1 Ligand Ligand Control: Use RuPhos (Steric Bulk) Selectivity->Ligand Step 2

Caption: Decision matrix for selecting reaction conditions based on substrate electronics and halide type.

Module 4: Standard Operating Procedures (SOPs)
Protocol A: Pd-Catalyzed Mono-Arylation (High Fidelity)

Best for: Aryl Chlorides, Electron-Rich Rings, High Value Substrates.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Aryl Halide (1.0 equiv) [5]

    • Piperazine (4.0 equiv) (Excess is crucial for mono-selectivity).

    • NaOtBu (1.4 equiv) (Sodium tert-butoxide).

    • RuPhos Pd G4 (2 mol%) (Or Pd(OAc)₂ + RuPhos 1:2 ratio).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration relative to aryl halide).

  • Reaction: Seal the vial. Heat to 80°C for 2–4 hours.

  • Workup (SCX Purification):

    • Dilute with MeOH.

    • Load onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities, catalyst, and ligands).

    • Elute product with 2M NH₃ in MeOH .

    • Concentrate in vacuo.[5] The excess piperazine will sublime or co-evaporate, or can be washed away with water if the product is lipophilic.

Protocol B: SₙAr (Metal-Free)

Best for: 2-Chloropyridines, 4-Fluoronitrobenzenes.

  • Preparation: Charge flask with:

    • Aryl Halide (1.0 equiv) [5]

    • Piperazine (2.0 equiv)

    • DIPEA (3.0 equiv) (Diisopropylethylamine) or K₂CO₃.

  • Solvent: DMSO or DMF (High concentration: 0.5 M to 1.0 M).

  • Reaction: Heat to 100–120°C . Monitor by LCMS.

    • Note: If using Fluorides (e.g., 4-fluoronitrobenzene), reaction may proceed at Room Temp.

  • Workup: Pour into water. Extract with EtOAc.[5] Wash organic layer 3x with water (to remove DMSO/Piperazine). Dry and concentrate.

Module 5: Comparison of Catalyst Systems
FeatureRuPhos / BrettPhos (Pd) AdQPhos (Pd) Copper / L-Proline
Primary Utility Universal, difficult substratesHighly selective, difficult substratesCost-effective, Aryl Iodides
Aryl Chloride Reactivity Excellent Excellent Poor
Selectivity (Mono) High (Steric control)Very High Moderate (Temp dependent)
Base Sensitivity Compatible with weak bases (Carbonates)Requires stronger bases oftenRequires K₃PO₄ / Carbonates
Cost High (

$)
High (

$)
Low ($)
References
  • Buchwald-Hartwig Amination Overview

    • RuPhos Pd G3/G4 Protocols: S. L. Buchwald et al., "Pd-Catalyzed Arylation of Linear and Angular Spirodiamine Salts under Aerobic Conditions," Org.[6] Lett., 2019.

  • AdQPhos & Selectivity

    • AdQPhos Ligand Utility: Sigma-Aldrich Technical Spotlight, "AdQPhos and Pd precatalysts for alpha arylation reaction" (Demonstrates steric superiority).

  • Copper Catalysis (Ullmann)

    • Ligand-Free & Nanoparticle Methods: "Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles," Molecules, 2014.

  • SₙAr Kinetics & Mechanism

    • Nucleophilic Aromatic Substitution Guide: "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry.

Sources

Optimization

purification strategies for crude piperazine products.

Technical Support Center: Piperazine Purification & Process Optimization Introduction: The Piperazine Challenge Purifying piperazine is deceptively difficult. While it appears to be a simple amine, two fundamental thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Purification & Process Optimization

Introduction: The Piperazine Challenge

Purifying piperazine is deceptively difficult. While it appears to be a simple amine, two fundamental thermodynamic hurdles often derail standard purification workflows:

  • The Water Azeotrope: Piperazine forms a tenacious azeotrope with water, making simple fractionation impossible for obtaining anhydrous material.

  • Homolog Proximity: Byproducts like N-aminoethylpiperazine (AEP) and ethylenediamine (EDA) have boiling points or solubility profiles that overlap significantly with piperazine, leading to "smearing" in distillation columns.

This guide moves beyond basic textbook definitions to provide troubleshooting for real-world scenarios encountered in the lab and pilot plant.

Quick Reference: Purification Decision Matrix

Before modifying your setup, identify your primary impurity profile.

Primary ImpurityFeed StateRecommended StrategyTarget Purity
Water (>15%) Liquid/SlurryAzeotropic Distillation (w/ Entrainer)~99% (Anhydrous)
AEP / Homologs Solid/MeltMelt Crystallization (Static/Falling Film)>99.9%
Color Bodies LiquidAdsorption (Activated Carbon/Ion Exchange)Optical Grade
Gross Salts SolidAcid/Base Recrystallization >98%

Module 1: Breaking the Water Azeotrope

User Question: "I am trying to distill crude piperazine to get an anhydrous product, but the water content stalls at roughly 14-15%. Increasing the reflux ratio isn't helping. What is happening?"

Technical Diagnosis: You have hit the Piperazine-Water Azeotrope . At atmospheric pressure, piperazine and water form a constant-boiling mixture at approximately 14-15% water. No amount of standard rectification will break this bond because the vapor and liquid phases have the same composition.

The Solution: Heterogeneous Azeotropic Distillation To break this, you must introduce a third component (an entrainer) that forms a lower-boiling azeotrope with water but not with piperazine.

Protocol 1.1: Azeotropic Dehydration

  • Entrainer Choice: Toluene or Cyclohexane (forms azeotrope with water at ~69°C).

  • Equipment: Dean-Stark trap or Phase Separator on the reflux line.

Step-by-Step Workflow:

  • Charge: Load crude piperazine into the reboiler. Add Toluene (approx. 20-30% of reactor volume).

  • Reflux: Heat to boil. The Toluene-Water azeotrope will vaporize first (significantly lower than Piperazine's BP of 146°C).

  • Phase Separation: Condensate collects in the trap. Water (denser) settles at the bottom; Toluene (lighter) overflows back into the reactor.

  • Endpoint: Continue until water accumulation in the trap ceases.

  • Strip: Switch to simple distillation to remove residual Toluene, leaving Anhydrous Piperazine in the pot.

Critical Note: Ensure your system is under a nitrogen blanket. Hot anhydrous piperazine oxidizes rapidly, turning yellow/brown.

Module 2: Removing Close-Boiling Impurities (AEP)

User Question: "My GC traces show persistent N-Aminoethylpiperazine (AEP) peaks even after fractional distillation. The boiling points are close (Piperazine 146°C vs. AEP ~220°C), so why is separation so poor?"

Technical Diagnosis: While the boiling point delta seems sufficient (


), AEP and piperazine interact strongly via hydrogen bonding, creating non-ideal vapor-liquid equilibrium (VLE) behavior. Furthermore, thermal degradation during prolonged distillation can generate new impurities.

The Solution: Melt Crystallization Melt crystallization is the "Gold Standard" for piperazine purification. Unlike distillation, which relies on volatility, this relies on freezing points. Impurities (like AEP) disrupt the crystal lattice and are rejected into the liquid phase (the "mother liquor") as the pure piperazine solidifies.

Protocol 2.1: Static Melt Crystallization (Layer Growth)

MeltCrystallization Start Crude Melt (>80% Piperazine) Cooling 1. Controlled Cooling (Crystal Nucleation) Start->Cooling Solidification 2. Layer Growth (Impurities Rejected) Cooling->Solidification Sweating 3. Sweating Step (Heat near MP to drain inclusions) Solidification->Sweating Drain Liquid Residue Residue/Mother Liquor (High AEP Conc.) Solidification->Residue Rejected Impurities Melting 4. Total Melting (Collect Product) Sweating->Melting Sweating->Residue Sweat Fraction

Figure 1: The Melt Crystallization Cycle. The "Sweating" step is the critical differentiator from standard cooling crystallization.

Execution Guide:

  • Feed Prep: Melt the crude piperazine completely (maintain ~115°C).

  • Crystallization: Lower temperature slowly to just below the freezing point (106°C). Allow crystals to grow on the cooled surface (tube or vessel wall). Slow growth = Higher purity.

  • Drain: Drain the remaining liquid (residue). This contains the bulk of the AEP.

  • Sweating (The Secret Step): Gently raise the temperature to ~108-109°C. The "impure" crystals (those with trapped AEP) have a lower melting point and will melt first. Allow this "sweat" to drain away.

  • Harvest: Melt the remaining crystal mass. This is your ultra-pure product (>99.9%).

Module 3: Color Removal & Stability

User Question: "My product meets purity specs by GC, but it has a distinct yellow hue. How do I achieve optical-grade whiteness?"

Technical Diagnosis: The yellowing is caused by trace oxidation products (quinones/imines) or trace metal ions (Fe, Cu) catalyzing degradation. These are often present at ppm levels, invisible to standard GC-FID, but highly UV-active.

The Solution: Adsorption & Chelation

Protocol 3.1: Activated Carbon Polishing

  • Dissolution: If solid, dissolve piperazine in water (50% w/w) or keep as a melt (if anhydrous handling allows).

  • Treatment: Add 1-3% (w/w) Powdered Activated Carbon (PAC). Recommendation: Steam-activated carbon with high mesoporosity.

  • Contact Time: Agitate at 60°C for 30-60 minutes.

  • Filtration: Filter hot through a 0.45µm membrane to remove carbon fines.

Protocol 3.2: Ion Exchange (For Metal Removal) If the color returns over time, metal ions are likely catalyzing oxidation.

  • Resin: Strong Acid Cation (SAC) resin is effective for removing Fe/Cu, but Anionic resins have shown superior results for removing UV-active degradation species in degraded piperazine streams [1].

  • Setup: Pass the 50% aqueous solution through a packed bed of resin.

Summary of Specifications

ParameterCrude FeedDistilled ProductMelt Crystallized Product
Piperazine Assay 60-90%95-98%>99.9%
Water Content Variable~1% (w/ Entrainer)<0.1%
AEP Content >5000 ppm~1000 ppm<100 ppm
Color (APHA) >100 (Yellow)20-50<10

References

  • Freeman, S., et al. (2013). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy, Office of Scientific and Technical Information. Link

  • GEA Process Engineering. Melt Crystallization Technology for Isomer Separation. GEA Group. Link

  • Dodgen Chemical Technology. Melt Crystallization: Principles and Applications for Piperazine. Link

  • BASF SE. (2007).[1] Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. US Patent 7,271,292. Link

  • Dow Chemical. (1971). Method of producing N-aminoethylpiperazine. US Patent 3,573,311. Link

Sources

Troubleshooting

minimizing di-substituted byproduct in mono-substituted piperazine reactions.

Ticket ID: PIP-MONO-001 Subject: Minimizing Di-substituted Byproduct in Mono-substituted Piperazine Reactions Status: Open Assigned Specialist: Senior Application Scientist The Core Challenge: The Symmetric Amine Trap We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-MONO-001 Subject: Minimizing Di-substituted Byproduct in Mono-substituted Piperazine Reactions Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: The Symmetric Amine Trap

Welcome to the technical guide for piperazine functionalization. The difficulty in mono-substituting piperazine stems from its symmetric nature and the electronic consequences of the first substitution.

  • The Problem: Piperazine possesses two equivalent secondary amines (

    
     and 
    
    
    
    ).
  • The Trap:

    • In Alkylation: Once an alkyl group is attached to

      
      , the amine often becomes more nucleophilic (due to inductive electron donation from the alkyl group). The product reacts faster with the electrophile than the starting material does, leading to a "runaway" reaction and high yields of the di-substituted byproduct.
      
    • In Acylation: While the amide bond withdraws electrons, reducing nucleophilicity, the statistical probability of the electrophile encountering the remaining free amine is still significant if stoichiometry is not strictly controlled.

This guide outlines three field-proven strategies to break this symmetry: Kinetic Control (Excess), Electronic Control (pH/Salt), and Steric/Blocking Control (Protection).

Decision Matrix: Selecting Your Protocol

Before starting, use this logic flow to select the correct methodology for your specific substrate and constraints.

DecisionMatrix Start START: Analyze Reagents Q1 Is the Electrophile (RX) Expensive or Precious? Start->Q1 Q2 Is the Product Water Soluble? Q1->Q2 Yes (Expensive) Method1 METHOD 1: Kinetic Control (Excess Piperazine) Q1->Method1 No (Cheap) Method2 METHOD 2: Electronic Control (Monohydrochloride Salt) Q2->Method2 No (Extractable) Method3 METHOD 3: Protection Strategy (Mono-Boc-Piperazine) Q2->Method3 Yes (Hard to extract)

Figure 1: Decision matrix for selecting the optimal mono-substitution pathway.

Method 1: Kinetic Control (The "Excess" Strategy)

Best for: Cheap electrophiles, large-scale initial synthesis, lipophilic products.

This method relies on statistics. By flooding the reaction with piperazine, you statistically ensure the electrophile collides with an unsubstituted piperazine molecule rather than a mono-substituted product.

Protocol
  • Stoichiometry: Dissolve 5.0 to 10.0 equivalents of piperazine in a solvent (DCM, THF, or Acetonitrile).

  • Addition: Add 1.0 equivalent of the electrophile (alkyl halide or acyl chloride) dropwise.

    • Tip: High dilution favors mono-substitution.

  • Reaction: Stir at room temperature (or reflux if unreactive) until the electrophile is consumed.

  • Workup (Critical Step):

    • The challenge is removing the 4–9 equivalents of unreacted piperazine.

    • Extraction: Dilute the reaction mixture with water. Piperazine is highly water-soluble (

      
      ).
      
    • Extract the organic product with Ethyl Acetate or DCM.

    • Wash the organic layer 3x with water or brine to remove residual piperazine.

    • Dry over

      
       and concentrate.
      

Data Summary:

Variable Value Reason
Piperazine Eq. 5–10 eq Statistical dominance.
Yield (Mono) 85–95% High probability of hitting free amine.

| Waste | High | Requires discarding excess piperazine. |

Method 2: Electronic Control (The Monohydrochloride Strategy)

Best for: Precious electrophiles, avoiding protection/deprotection steps.

This method utilizes the pKa difference between the two nitrogens. By controlling the pH, we can protonate one nitrogen (blocking it) while leaving the other free to react.

The Science: pKa Windows

Piperazine has two distinct pKa values.[1][2]

  • 
     (First protonation)[2][3]
    
  • 
     (Second protonation)[2]
    

Goal: Maintain pH


 6.0–7.0. At this pH, the equilibrium heavily favors the monohydrochloride  species.
Protocol (In Situ Generation)
  • Salt Formation: In a round-bottom flask, mix:

    • 1.0 eq Piperazine (free base)

    • 1.0 eq Piperazine Dihydrochloride (

      
      )
      
    • Solvent: Methanol or Water/Ethanol mix.

    • Result: This generates 2.0 eq of Piperazine Monohydrochloride in situ.

  • Reaction: Add 0.8–1.0 eq of your electrophile.

  • Mechanism: The protonated nitrogen (

    
    ) is non-nucleophilic and electronically deactivates the ring, making the second nitrogen less prone to over-reaction.
    
  • Workup:

    • The reaction mixture will be acidic.

    • Basify with aqueous NaOH or

      
       to pH > 10 to deprotonate the product.
      
    • Extract with organic solvent.

SaltMechanism cluster_0 Electronic Shielding Effect Pip Piperazine (Free Base) MonoSalt Piperazine Monohydrochloride (Active Species) Pip->MonoSalt Mix (1:1) Pip2HCl Piperazine 2HCl Pip2HCl->MonoSalt Product Mono-Substituted Product MonoSalt->Product + RX (Selective at Free N) Electrophile Electrophile (RX)

Figure 2: In situ generation of the reactive monohydrochloride species.

Method 3: The "Guaranteed" Solution (Protection)

Best for: Complex synthesis, highly reactive electrophiles, or when purification is difficult.

If the previous methods fail, use N-Boc-piperazine (tert-Butyl piperazine-1-carboxylate). This physically blocks one nitrogen.[4]

Protocol
  • Starting Material: Purchase N-Boc-piperazine (commercially available and cheap) or synthesize it (Piperazine + 1 eq

    
    ).
    
  • Reaction: React N-Boc-piperazine (1.0 eq) with Electrophile (1.0 eq) and a base (

    
     or 
    
    
    
    ).
    • Note: Bis-alkylation is chemically impossible here.

  • Deprotection:

    • Acidic: 4M HCl in Dioxane or TFA/DCM (1:1).

    • Workup: Basify to liberate the free amine.

Troubleshooting FAQ

Q: I used Method 1 (Excess), but I can't separate the piperazine from my product.

  • Diagnosis: Your product might be too polar (amphiphilic).

  • Fix:

    • Try "Salting Out": Saturate the aqueous layer with NaCl during extraction to force the organic product into the organic layer.

    • Switch to Method 3 (Boc-protection). The Boc group adds significant lipophilicity, making extraction much easier.

Q: I am seeing 20% bis-product even using the Monohydrochloride method.

  • Diagnosis: The pH might have drifted, or the reaction is too fast.

  • Fix:

    • Ensure you are using a 1:1 ratio of Free Base to Dihydrochloride to set the buffer correctly.

    • Add the electrophile very slowly (syringe pump) to keep its local concentration low.

Q: Can I use this for reductive amination?

  • A: Yes. The Monohydrochloride method works exceptionally well for reductive amination (Aldehyde +

    
    ). The protonated amine prevents the formation of "dimers" where two piperazines attack one aldehyde.
    

Q: My electrophile is an acid chloride. Which method is best?

  • A: Acid chlorides are highly reactive. Method 3 (Boc-protection) is safest. If you must use naked piperazine, use Method 2 (Monohydrochloride) at

    
     to control the exotherm.
    

References

  • Gao, F. L., et al. (2003).[4] "Mono-alkylation of piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[4]

  • Perrin, D. D. (1972).[3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for pKa values: 9.73 and 5.35).[2]

  • Jacobsen, J., et al. (2011). "CDI Mediated Monoacylation of Symmetrical Diamines." Green Chemistry, 13, 843.

  • Patel, K., et al. (2003). "Method for the preparation of piperazine and its derivatives."[4][5][6][7][8][9][10] US Patent 6,603,003 B2.

  • Fowler, F. (1962). "Method for the preparation of piperazine monohydrochloride."[10] US Patent 3,023,211.

Sources

Optimization

protocol for monitoring piperazine synthesis with thin layer chromatography (TLC).

Topic: Protocol for monitoring piperazine synthesis with thin layer chromatography (TLC). Ticket ID: PIP-SYN-TLC-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary Monitoring the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for monitoring piperazine synthesis with thin layer chromatography (TLC). Ticket ID: PIP-SYN-TLC-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Monitoring the synthesis of piperazine (1,4-diazacyclohexane) presents two distinct analytical challenges: detection and retention . Unlike aromatic intermediates, the piperazine core lacks a conjugated


-system, rendering it invisible under standard UV (254 nm) visualization. Furthermore, its dual secondary amine functionality acts as a Lewis base, interacting strongly with acidic silanol groups on silica plates, leading to "streaking" or irreversible adsorption (Rf 

0).

This guide provides a self-validating protocol to overcome these physicochemical barriers, ensuring reliable reaction monitoring.

Module 1: Visualization Protocols (The "Invisible" Analyte)

The Issue: You cannot see piperazine under a UV lamp because it does not absorb UV light at 254 nm. The Fix: Chemical derivatization (Staining).

Primary Method: Ninhydrin Stain

Ninhydrin is the gold standard for amine detection.[1] While primary amines yield "Ruhemann’s Purple," secondary amines like piperazine typically generate a yellow-orange or reddish complex.

  • Preparation: Dissolve 1.5 g ninhydrin in 100 mL

    
    -butanol; add 3.0 mL glacial acetic acid.
    
  • Procedure: Dip the dried plate, blot excess, and heat at 110°C for 2-3 minutes.

  • Result: Piperazine appears as a distinct yellow/orange spot.

Secondary Method: Iodine Chamber ( )

Iodine vapor reversibly complexes with the lone pairs on the nitrogen atoms.

  • Procedure: Place the dried plate in a closed jar containing iodine crystals and silica gel.

  • Result: Brown spots appear on a yellow background within 30-60 seconds.

  • Note: This is non-destructive but transient. Circle spots immediately with a pencil.

Visualization Comparison Table
FeatureUV (254 nm)NinhydrinIodine (

)
Dragendorff’s Reagent
Visibility InvisibleHigh (Yellow/Orange)High (Brown)High (Orange on Pink)
Selectivity Conjugated systemsAmines (

)
Universal (Lipids/Amines)Alkaloids/Bases
Stability N/APermanentFades rapidlyPermanent
Use Case Not recommendedRecommended Quick CheckConfirmation

Module 2: Mobile Phase Optimization (The "Streaking" Issue)

The Issue: Piperazine is a strong base. It protonates the acidic silanol groups (


) on the silica stationary phase, causing the spot to "streak" (tail) or remain stuck at the baseline.
The Fix:  Mobile phase basification. You must add a competitive base (Ammonia or Triethylamine) to the eluent to suppress silanol ionization.
Recommended Solvent Systems
PolarityComposition (v/v/v)ApplicationRf Expectation
Standard DCM : MeOH :

(90:9:1)
General monitoring0.2 – 0.4
High Polarity DCM : MeOH :

(80:18:2)
If product sticks to baseline0.4 – 0.6
Alternative Acetone :

(98:2)
If MeOH co-elutes impuritiesVariable

Critical Technical Note: Always use 25-28% aqueous Ammonium Hydroxide (


) . Do not use anhydrous ammonia gas for TLC preparation as the water content in aqueous ammonia actually helps deactivate the silica activity slightly, improving peak shape for polar amines.

Module 3: Step-by-Step Monitoring Protocol

Workflow Diagram

PiperazineTLC Start Sample Aliquot Spotting Spot on Silica Gel 60 F254 Start->Spotting Elution Elute: DCM:MeOH:NH4OH (90:9:1) Spotting->Elution Dry Dry Plate Completely (Remove NH3/Solvent) Elution->Dry Viz_Choice Visualization Method Dry->Viz_Choice Ninhydrin Dip: Ninhydrin Heat: 110°C Viz_Choice->Ninhydrin Permanent Record Iodine Chamber: Iodine Vapor Viz_Choice->Iodine Quick Check Result_Nin Yellow/Orange Spot (Piperazine) Ninhydrin->Result_Nin Result_Iod Brown Spot (Transient) Iodine->Result_Iod

Caption: Decision logic for piperazine visualization. Note the critical drying step to remove ammonia before staining.

Detailed Procedure
  • Sampling: Take a 10

    
    L aliquot of the reaction mixture. Dilute with 500 
    
    
    
    L of Methanol (MeOH).
    • Why: Piperazine is highly soluble in MeOH.[2] Dilution prevents overloading the plate, which exacerbates streaking.

  • Spotting: Apply the diluted sample alongside a reference standard (pure piperazine) on a Silica Gel 60

    
     plate.
    
  • Elution: Develop in a saturated chamber using DCM:MeOH:NH4OH (90:9:1) .

  • Drying (Crucial): Dry the plate with a heat gun or in a fume hood stream for at least 2 minutes.

    • Why: You must remove the ammonia from the mobile phase. If residual ammonia remains, the entire plate will turn background-colored when stained with Ninhydrin, obscuring your spots.

  • Visualization: Dip in Ninhydrin stain and heat until spots appear.[3]

Troubleshooting Center (FAQ)

Q: My piperazine spot is "streaking" (comet-tail shape) heavily. A: This indicates the silica is still effectively acidic relative to your amine load.

  • Increase Base: Change the mobile phase to 89:10:1 (DCM:MeOH:NH4OH).

  • Pre-treat Plate: Run the blank TLC plate in a chamber with 5% triethylamine in DCM before spotting your sample. Dry it, then spot and run.[3][4] This deactivates the silica surface [1].

Q: The entire plate turned purple/pink after dipping in Ninhydrin. A: You did not dry the plate long enough. The ammonia in your mobile phase reacts with Ninhydrin just like an amine would. Ensure the plate smells neutral (no ammonia odor) before dipping [2].

Q: I see a spot under UV, but I thought you said piperazine is UV inactive? A: If you see a UV spot, it is likely not piperazine. It could be:

  • Starting Material: If you are synthesizing from benzyl-protected amines or pyrazines (which are aromatic), those will be UV active.

  • Impurities: Solvent stabilizers or reaction byproducts.

  • Derivatives: If you formed a salt with a UV-active acid (e.g., picrate), it will show. Action: Stain the plate.[1][5][6][7][8][9][10][11][12] If the UV spot does not turn yellow/orange with Ninhydrin, it is not piperazine.

Q: My product is co-eluting with the starting material (Diethanolamine). A: Diethanolamine is also a secondary amine and very polar.

  • Differentiation: Diethanolamine has hydroxyl groups. Use a dual-stain approach.

    • Stain with Ninhydrin (Both show up).[7]

    • On a duplicate plate, stain with Potassium Permanganate (

      
      ) . The alcohol groups on diethanolamine oxidize rapidly (yellow spot on purple), whereas piperazine (lacking alcohols/alkenes) reacts much slower or not at all in the short term.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Chromatographic Methods for Amines).

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Protocols for amine visualization and mobile phase modifiers).

  • PubChem. (n.d.).[2] Piperazine (Compound Overview and Physical Properties). National Library of Medicine. Retrieved January 28, 2026.

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Referencing Dragendorff and Ninhydrin specificity).

Sources

Troubleshooting

addressing catalyst deactivation in piperazine synthesis

Technical Support Center: Catalyst Lifecycle Management in Piperazine Synthesis To: Research & Process Development Teams From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting & Regeneration Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Lifecycle Management in Piperazine Synthesis

To: Research & Process Development Teams From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting & Regeneration Protocols for Heterogeneous Deactivation

Executive Summary: The Deactivation Landscape

In the synthesis of piperazine (PIP)—whether via the reductive amination of monoethanolamine (MEA), the cyclization of ethylenediamine (EDA), or from diethanolamine (DEA)—catalyst stability is the rate-limiting factor for process economics.[1]

We typically observe three distinct deactivation modes in Ni/Al₂O₃, Cu-Cr (Copper Chromite), and Co/ZSM-5 systems:

  • Coking (Fouling): The polymerization of heavy imine intermediates on acidic support sites.[1]

  • Sintering: Thermal agglomeration of active metal crystallites (particularly Cu phases), leading to surface area loss.[1][2]

  • Poisoning/Leaching: Irreversible chemisorption of feed impurities or physical loss of active metal into the liquid phase.[1]

This guide moves beyond generic advice, providing causal analysis and self-validating recovery protocols.

Tier 1: Rapid Diagnostics (Triage)[1]

Use this matrix to correlate reactor symptoms with the underlying deactivation mechanism before attempting regeneration.[1]

SymptomSecondary IndicatorProbable CauseImmediate Action
Gradual Yield Decline Constant SelectivityCoking (Soft) Increase H₂ partial pressure; Attempt H₂ stripping (Protocol A).[1]
Sharp Activity Loss Pressure Drop (

) Increase
Coking (Hard) / Pore Plugging Shutdown required.[1] Ex-situ regeneration (Protocol B).
Selectivity Shift Increased Dehydrogenated Byproducts (e.g., Pyrazine)Sintering / Phase Change Irreversible.[1] Check reactor hotspots. Replace catalyst.
Blue/Green Distillate Metal detected in product (ICP-MS)Leaching Check feed water content; pH drift.[1] Stop run immediately.
Rapid Initial Drop Feed contains S/Cl impuritiesPoisoning Validate feed purity.[1] Install guard bed.[1]

Tier 2: Deep Dive & Causality

The Mechanism of Coking

In piperazine synthesis, coking is rarely random.[1] It is a function of the Imine-Enamine Equilibrium .[1] Intermediate imines formed during reductive amination are highly reactive.[1] If the hydrogenation rate (metal function) is slower than the condensation rate (acid function), these imines polymerize on the support surface [1, 2].[1]

  • Causality: Low H₂ partial pressure or insufficient metal loading leads to "hydrogen starvation" at the active site.[1]

  • Visualizing the Pathway:

DeactivationPathway MEA Ethanolamine (Feed) Imine Imine Intermediate (Reactive) MEA->Imine Dehydrogenation (-H2) PIP Piperazine (Target) Imine->PIP Cyclization & Hydrogenation (+H2) Oligomer Heavy Oligomers (Coke Precursors) Imine->Oligomer Polymerization (Acid Sites) Coke Graphitic Coke (Deactivation) Oligomer->Coke Thermal Aging Coke->Imine Blocks Sites

Figure 1: Kinetic competition between product formation and coke deposition. Note that 'Imine' is the critical divergence point.

Sintering in Cu-Cr and Ni Systems

Copper chromite (Cu-Cr) catalysts are notorious for thermal sensitivity.[1] Above 250°C, the active Cu species can migrate and agglomerate.

  • The Trap: Operators often raise temperature to compensate for activity loss (due to coking).[1] This triggers sintering, converting a reversible issue (coke) into an irreversible one (surface area loss) [3].[1]

Tier 3: Corrective Protocols

Protocol A: In-Situ Hydrogen Stripping (Soft Coke Removal)

Applicability: Early-stage deactivation (first 50-100 hours).[1] Mechanism: Hydrogenation of carbonaceous deposits into methane/ethane without stopping the flow.[1]

  • Stop Liquid Feed: Cut MEA/EDA flow completely.

  • Maintain Gas Flow: Increase H₂ flow rate to 120% of normal operating GHSV (Gas Hourly Space Velocity).

  • Temperature Ramp:

    • Ramp reactor temperature to 280°C (Ni-based) or 240°C (Cu-based) at 2°C/min.

    • Warning: Do NOT exceed 250°C for Cu-Cr catalysts to prevent sintering.[1]

  • Hold: Maintain conditions for 4-6 hours. Monitor effluent for methane (GC analysis).

  • Restart: Cool to reaction temperature before re-introducing liquid feed.

Protocol B: Ex-Situ Oxidative Regeneration (Hard Coke)

Applicability: Severe fouling where H₂ stripping fails.[1] Requirement: Furnace with air/N₂ control.[1]

  • Solvent Wash: Wash spent catalyst with methanol to remove soluble oligomers.[1] Dry at 110°C.

  • Controlled Oxidation (The "Burn-off"):

    • Gas: 2-5% O₂ in N₂ (Avoid pure air initially to prevent exotherms).[1]

    • Ramp: Ambient to 350°C at 1°C/min.

    • Hold: Until CO₂ evolution ceases (monitor off-gas).[1]

    • Final Burn: Increase to 450°C (Ni/Al₂O₃ only) for 2 hours.

  • Reduction (CRITICAL):

    • The catalyst is now oxidized (inactive).[1] It must be reduced.

    • Switch to 5% H₂/N₂.[1] Ramp to reaction temperature (e.g., 200-250°C).

    • Self-Validation: Ensure H₂ consumption is observed (thermal conductivity detector or mass spec).[1]

Troubleshooting Decision Tree

Use this logic flow to determine the correct intervention.

TroubleshootingTree Start Issue Detected: Loss of Conversion CheckdP Check Reactor Pressure Drop Start->CheckdP HighdP High dP (>15% increase) CheckdP->HighdP Yes NormaldP Normal dP CheckdP->NormaldP No Action1 Physical Blockage/Fouling Action: Solvent Wash + Protocol B HighdP->Action1 CheckSelect Check Selectivity (GC Analysis) NormaldP->CheckSelect SelectDrop Selectivity Dropped (More Byproducts) CheckSelect->SelectDrop Yes SelectStable Selectivity Stable CheckSelect->SelectStable No Action2 Sintering or Leaching Action: ICP-MS on product. Likely Catalyst Replacement. SelectDrop->Action2 Action3 Reversible Coking Action: Protocol A (H2 Strip) SelectStable->Action3

Figure 2: Logic flow for diagnosing catalyst failure modes.[1]

FAQ: Expert Insights

Q: Why does my Cu-Cr catalyst turn red after use? A: This indicates the reduction of CuO (black) to metallic Cu (red/copper).[1] While metallic Cu is the active site for hydrogenation, excessive reduction can lead to sintering.[1] If the color is a bright, shiny copper, you may have thermally sintered the catalyst. A dull reddish-brown is typically acceptable active phase [4].[1]

Q: Can I use water to wash the catalyst? A: Never for supported catalysts in this application.[1] Water can degrade the mechanical strength of


-Al₂O₃ supports (rehydration to boehmite) and promote leaching of active metals.[1] Always use anhydrous alcohols (methanol/ethanol) for washing [5].[1]

Q: How do I prevent leaching in fixed-bed reactors? A: Leaching is often pH-driven.[1] The amine product itself is basic.[1] Ensure your feed is strictly anhydrous (<0.5% water).[1] Water promotes the formation of metal-hydroxide complexes which are soluble in the amine mixture.[1]

References

  • Catalyst Deactivation in Piperazine Synthesis: Sergeev, S. A., et al. "Methods for the Catalytic Synthesis of Piperazine."[1] Catalysis in Industry, vol. 14, no.[1][3] 2, 2022.[1] Link

  • Coking Mechanisms: "Sintering and Coking: Effect of Preparation Methods on Deactivation."[1][4] ResearchGate, 2025.[1] Link

  • Cu-Cr Catalyst Behavior: "Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts." TU Munich, 2017.[1] Link

  • Reductive Amination Protocols: "Building Up a Piperazine Ring via Catalytic Reductive Cyclization." PubMed, 2023.[1] Link

  • Support Stability: "Reaction Characteristics of Ni-Based Catalyst Supported by Al2O3." MDPI, 2022.[1] Link[1]

Sources

Optimization

enhancing selectivity for mono-substitution of piperazine

Technical Support Center: Piperazine Mono-Substitution Protocols Ticket ID: PIP-SEL-001 Status: Open Subject: Enhancing Selectivity for Mono-Substitution of Piperazine (N1 vs. N1,N4) User Context & Problem Statement The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Mono-Substitution Protocols Ticket ID: PIP-SEL-001 Status: Open Subject: Enhancing Selectivity for Mono-Substitution of Piperazine (N1 vs. N1,N4)

User Context & Problem Statement

The Challenge: You are attempting to mono-functionalize piperazine (alkylation or arylation) but are consistently observing a statistical mixture of unreacted starting material (~20-30%), desired mono-product (~40-50%), and undesired di-substituted byproduct (~20-30%).

Root Cause Analysis: Piperazine possesses two identical secondary amine sites with a pKa of ~9.[1]73. Upon mono-substitution, the electronic nature of the remaining nitrogen changes.[1]

  • Case A (Alkylation): The introduced alkyl group is electron-donating, making the product (N-alkylpiperazine) slightly more nucleophilic than the starting material.[1] This accelerates the second reaction (

    
    ), leading to "runaway" di-substitution.[1]
    
  • Case B (Arylation/Acylation): The substituent is electron-withdrawing, deactivating the second nitrogen.[1] While

    
    , high local concentrations still cause di-substitution.[1]
    

This guide provides three engineered solutions to bypass these statistical limitations.

Module 1: The Thermodynamic Solution (Acid-Controlled Selectivity)

Best For: Cheap alkyl halides, bench-scale synthesis, avoiding protecting groups.[1]

The Logic (pKa Shift)

Piperazine has two distinct pKa values: pKa1 ≈ 9.73 and pKa2 ≈ 5.[1][2]33. By adjusting the pH, we can protonate one nitrogen (blocking it) while leaving the other free to react.[1]

  • Mechanism: At pH ~5.5-6.0, the species distribution shifts heavily toward the monocation .[1] The monocation has one nucleophilic site (free amine) and one non-nucleophilic site (ammonium).[1]

Experimental Protocol: The Monohydrochloride Route
  • Preparation: Dissolve piperazine (10 mmol) in Ethanol (20 mL).

  • Acidification: Add exactly 10 mmol of concentrated HCl (or use 1 eq. of Acetic Acid for a milder buffer). A white precipitate of piperazine monohydrochloride may form.[1]

  • Reaction: Add the alkyl halide (10 mmol) dropwise to the suspension/solution.

    • Note: If the electrophile is acid-sensitive, this method is contraindicated.[1]

  • Reflux: Heat to reflux.[1] The monohydrochloride salt will slowly dissolve as it reacts.[1]

  • Workup (Critical):

    • Cool the mixture.

    • Basify with aqueous NaOH to pH > 12 to liberate the free base.[1]

    • Extract with DCM or EtOAc.[1] (Note: Piperazine is very water-soluble; multiple extractions or continuous extraction may be required).[1]

Data Summary:

Parameter Free Base Method Monohydrochloride Method
Selectivity (Mono:Di) ~2:1 >10:1
Yield 40-50% 75-85%

| Atom Economy | Low (excess piperazine req.)[1] | High (1:1 stoichiometry) |

Module 2: The Kinetic Solution (Flow Chemistry)

Best For: Scale-up, rapid screening, avoiding workup bottlenecks.[1]

The Logic (Mixing & Residence Time)

In batch reactors, "hot spots" of high reagent concentration favor di-substitution.[1] Flow reactors provide:

  • Perfect Mixing: Micromixers ensure the reaction is kinetically limited, not diffusion limited.[1]

  • Residence Time Control: The product is removed from the reaction zone before it can encounter a second equivalent of electrophile.

Visualization: Batch vs. Flow Selectivity

ReactionKinetics cluster_flow Flow Chemistry Advantage Pip Piperazine Mono Mono-Substituted (Desired) Pip->Mono k1 (Fast) RX Electrophile (R-X) RX->Mono Di Di-Substituted (Undesired) RX->Di Mono->Di k2 (Competitive)

Caption: In flow, the Mono-product is physically removed from the R-X stream before k2 can occur.

Protocol: Continuous Flow Alkylation
  • Setup: Dual syringe pump system with a T-mixer and a PFA tubing coil reactor.

  • Stream A: Piperazine (0.5 M in MeOH).[1]

  • Stream B: Alkyl Halide (0.5 M in MeOH).[1]

  • Parameters:

    • Flow Rate: Adjusted for a residence time (

      
      ) of 5–10 minutes.
      
    • Temperature: 60°C (higher than batch to compensate for short time).

  • Quench: Direct output into a scavenge column (e.g., polymer-supported isocyanate) to catch unreacted amine, or dilute acid.[1]

Module 3: The Catalytic Solution (Buchwald-Hartwig Arylation)

Best For: Arylating piperazine (Ar-X couplings).[1]

The Logic (Ligand Control)

Standard nucleophilic aromatic substitution (


) is harsh and often unselective.[1] Palladium-catalyzed Buchwald-Hartwig amination allows for mild conditions where the ligand dictates selectivity.[1] Bulky ligands prevent the coordination of the already-arylated bulky product.
Recommended System
  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: RuPhos or BippyPhos .[1]

    • Why: These ligands create a steric pocket that accommodates the small piperazine but rejects the larger N-arylpiperazine.

  • Base: NaOtBu (Sodium tert-butoxide).[1]

  • Solvent: Toluene or Dioxane.[1]

Protocol:

  • Charge flask with

    
     (1 mol%) and RuPhos (2 mol%).
    
  • Add Aryl Chloride (1.0 eq) and Piperazine (1.2 eq).

  • Add NaOtBu (1.5 eq) and solvent.[1]

  • Heat to 80-100°C under Argon.

  • Troubleshooting: If di-arylation occurs, increase piperazine to 2.0 eq; the excess is easily recovered due to the solubility difference between free piperazine (water sol) and N-aryl piperazine (organic sol).[1]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product stuck in Aqueous Phase High water solubility of mono-product.1. Saturate aqueous phase with NaCl (Salting out).2.[1] Use continuous extraction (liquid-liquid) with Chloroform.3.[1] Switch to Boc-protection route (makes product lipophilic).[1]
Over-alkylation (Di-sub) Reaction run too concentrated or too hot.[1]1. Switch to Module 1 (Acid protection).2. Use "Inverse Addition": Add R-X very slowly to a large excess of Piperazine.[1]
Low Conversion (Arylation) Catalyst poisoning or oxidation.1.[1] Degas solvents thoroughly (freeze-pump-thaw).2.[1] Switch base to

if substrate is base-sensitive.[1]
Precipitation in Flow Reactor Piperazine salts are insoluble in pure organic solvents.[1]Add 10-20% Water or DMF to the solvent stream to maintain solubility of the hydrohalide salt formed.

Decision Tree: Choosing Your Method

DecisionTree Start Start: Mono-Substitution Goal Type Reaction Type? Start->Type Alkylation Alkylation (R-X) Type->Alkylation Arylation Arylation (Ar-X) Type->Arylation Scale Scale / Cost? Alkylation->Scale Cat Use Pd-Catalysis (RuPhos/BippyPhos) Arylation->Cat Cheap Cheap/Small Scale Scale->Cheap Expensive Expensive/Large Scale Scale->Expensive AcidMethod Acid Protection (Module 1) Cheap->AcidMethod FlowMethod Flow Chemistry (Module 2) Expensive->FlowMethod

Caption: Strategic selection of synthesis route based on substrate type and economic constraints.

References

  • Němečková, D., et al. (2020).[1][3] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 25(9), 2168.[1] Link

    • Key Insight: Validates the monohydrochloride/acid-protection strategy and flow chemistry adapt
  • Khalili, F., et al. (2009).[1][4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[1]

    • Key Insight: Provides definitive pKa data (9.73 vs 5.[1][2]33) supporting the thermodynamic protection method.

  • Boley, A. J., et al. (2024).[1][5] "Selective Synthesis of Piperazines via Photoredox Catalysis." J. Am. Chem. Soc., 146, 31114-31123.[1][5] Link[1]

    • Key Insight: Advanced methods for complex piperazine scaffolds.[1]

  • Stradiotto, M., et al. (2010).[1] "Ligated Pd-Catalyzed Aminations of Aryl Halides." Journal of Organic Chemistry. Link[1]

    • Key Insight: Establishes BippyPhos/RuPhos as ligands of choice for selective mono-arylation.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1-(2-Methoxy-5-nitrophenyl)piperazine vs. Standard Serotonergic Ligands

This guide provides an in-depth technical analysis of 1-(2-Methoxy-5-nitrophenyl)piperazine (hereafter referred to as 2-MeO-5-NP ) within the context of serotonergic pharmacology.[1][2] While 1-(2-methoxyphenyl)piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Methoxy-5-nitrophenyl)piperazine (hereafter referred to as 2-MeO-5-NP ) within the context of serotonergic pharmacology.[1][2]

While 1-(2-methoxyphenyl)piperazine (oMPP) is a well-documented non-selective 5-HT ligand, the 5-nitro derivative represents a specific functionalized scaffold often utilized in Structure-Activity Relationship (SAR) studies to modulate receptor affinity or as a synthetic intermediate for complex antipsychotics.[1][2]

[1][2]

Part 1: Executive Summary & Pharmacophore Analysis[1][2]

The phenylpiperazine class is the structural backbone for numerous serotonin receptor ligands. The biological activity of these compounds is strictly governed by the substitution pattern on the phenyl ring.[2]

The Ligand Landscape
CompoundStructure / AbbreviationPrimary TargetMechanism of Action
1-(2-Methoxy-5-nitrophenyl)piperazine 2-MeO-5-NP 5-HT1A (Predicted)Antagonist / Partial Agonist (Low Intrinsic Activity)
1-(2-Methoxyphenyl)piperazine oMPP 5-HT1A / α1-AdrenergicNon-selective Antagonist
1-(3-Chlorophenyl)piperazine mCPP 5-HT2CAgonist
WAY-100635 (Complex Arylpiperazine)5-HT1ASelective Silent Antagonist
The "2-Methoxy" Anchor Effect

The ortho-methoxy group (2-MeO) is critical for 5-HT1A selectivity .[1][2] It induces a specific rotational conformation of the phenyl ring relative to the piperazine nitrogen, optimizing interaction with Aspartate-116 (Asp3.[2]32) in the receptor binding pocket.[2]

The "5-Nitro" Modulator Effect

Adding a nitro group (-NO2) at the 5-position introduces strong electron-withdrawing effects:

  • Electronic Deactivation: Reduces the electron density of the phenyl ring, potentially weakening

    
    -
    
    
    
    stacking interactions with receptor residues (e.g., Phenylalanine).[2]
  • Metabolic Stability: The nitro group blocks metabolic oxidation at the 5-position.[1][2]

  • Synthetic Utility: It serves as a "masked" amine; reduction of the nitro group yields 1-(2-methoxy-5-aminophenyl)piperazine , a precursor for high-affinity ligands like Enciprazine or Itopride analogs.[1][2]

Part 2: Comparative Pharmacology & SAR[1][2]

Selectivity Profiles
  • 2-MeO-5-NP vs. oMPP:

    • oMPP is known as a "dirty drug" because it binds with high affinity to 5-HT1A but also displays significant affinity for

      
      -adrenergic receptors (causing hypotension).[1][2]
      
    • 2-MeO-5-NP : The electron-withdrawing nitro group lowers the pKa of the phenyl-attached nitrogen.[1][2] According to Hammett equation principles, this reduction in basicity often decreases affinity for

      
      -adrenergic receptors  more than it affects 5-HT1A binding, potentially improving the selectivity profile compared to the parent oMPP.[1][2]
      
  • 2-MeO-5-NP vs. mCPP:

    • mCPP lacks the ortho-methoxy steric bulk, allowing it to fit into the 5-HT2C pocket.[1][2]

    • 2-MeO-5-NP retains the ortho-methoxy group, which sterically hinders 5-HT2C binding.[1][2] Therefore, 2-MeO-5-NP is expected to be 5-HT1A selective and inactive at 5-HT2C, unlike mCPP.[1][2]

Signal Transduction Pathways

The following diagram illustrates the divergent signaling pathways activated or blocked by these ligands.

G Ligand_2MeO 2-MeO-5-NP (Topic Ligand) Rec_5HT1A 5-HT1A Receptor (Gi/o coupled) Ligand_2MeO->Rec_5HT1A Antagonist/Partial Agonist Ligand_mCPP mCPP (Comparator) Ligand_mCPP->Rec_5HT1A Non-selective Rec_5HT2C 5-HT2C Receptor (Gq coupled) Ligand_mCPP->Rec_5HT2C Full Agonist Eff_AC Adenylyl Cyclase Rec_5HT1A->Eff_AC Inhibition (Gi) Eff_PLC Phospholipase C Rec_5HT2C->Eff_PLC Activation (Gq) Out_cAMP Decrease cAMP (Anxiolysis/Antidepressant) Eff_AC->Out_cAMP Out_IP3 Increase IP3/Ca2+ (Anxiogenic) Eff_PLC->Out_IP3

Figure 1: Divergent Signaling Pathways. 2-MeO-5-NP targets the Gi-coupled 5-HT1A pathway, whereas mCPP primarily activates the Gq-coupled 5-HT2C pathway.[1][2]

Part 3: Experimental Protocols for Validation

To objectively position 2-MeO-5-NP against established ligands, researchers must perform competitive binding and functional assays.[1][2]

Protocol A: Radioligand Competition Binding (Affinity Determination)

Objective: Determine the Ki (inhibition constant) of 2-MeO-5-NP at the 5-HT1A receptor.[1][2]

Reagents:

  • Source Tissue: Rat Hippocampal Membranes (rich in 5-HT1A) or CHO cells expressing h5-HT1A.[1][2]

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).[1][2]

  • Non-specific control: 10 µM Serotonin (5-HT).[1][2]

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[2]

  • Incubation: In 96-well plates, add:

    • 50 µL Membrane suspension.

    • 50 µL [3H]-8-OH-DPAT.

    • 50 µL Test Compound (2-MeO-5-NP) at concentrations ranging from

      
       M to 
      
      
      
      M.[1][2]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    [1][2]
    
Protocol B: [35S]GTP S Binding (Functional Efficacy)

Objective: Determine if 2-MeO-5-NP acts as an agonist, partial agonist, or antagonist.[1][2]

Workflow:

  • Setup: Use membranes expressing 5-HT1A.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP (crucial to reduce basal noise).

  • Challenge: Incubate membranes with [35S]GTP

    
    S (0.1 nM) and the test compound.
    
    • Agonist Mode: Measure increase in binding over basal.[2]

    • Antagonist Mode: Co-incubate with 100 nM 8-OH-DPAT (full agonist) and measure inhibition of agonist-induced binding.[1][2]

  • Interpretation:

    • oMPP typically shows ~30-50% efficacy (Partial Agonist).[1][2]

    • 2-MeO-5-NP is hypothesized to show <10% efficacy (Silent Antagonist) due to the nitro-induced electronic withdrawal affecting receptor conformational change.[1][2]

Part 4: Synthesis & Workflow Visualization[1][2]

The synthesis of 2-MeO-5-NP is distinct from mCPP.[1][2] It typically involves Nucleophilic Aromatic Substitution (SNAr).[2]

Synthesis Start 1-Chloro-2-methoxy-5-nitrobenzene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Piperazine (Excess) Reagent->Intermediate Condition Reflux / K2CO3 / DMF Condition->Intermediate Product 1-(2-Methoxy-5-nitrophenyl)piperazine (2-MeO-5-NP) Intermediate->Product Elimination of Cl- Downstream Reduction (H2/Pd-C) -> 5-Amino Derivative (Drug Precursor) Product->Downstream Optional

Figure 2: Synthesis Pathway via SNAr.[1][2] The electron-withdrawing nitro group at position 5 activates the chlorine at position 1 for displacement by piperazine.[1][2]

Part 5: Summary of Comparative Data

The following table summarizes the binding affinities (Ki) and functional characteristics. Note: Values for 2-MeO-5-NP are projected based on SAR meta-analysis of nitro-phenylpiperazine derivatives.[1][2]

Feature2-MeO-5-NP (Topic)oMPP (Parent)mCPP (Standard)
5-HT1A Affinity (Ki) 10 - 50 nM (Predicted)2 - 10 nM> 100 nM
5-HT2C Affinity (Ki) > 1000 nM (Inactive)> 500 nM20 - 40 nM
Alpha-1 Adrenergic Low AffinityHigh AffinityModerate
Functional Activity AntagonistPartial AgonistAgonist
Metabolic Fate Reduction to AmineHydroxylationHydroxylation
Conclusion

1-(2-Methoxy-5-nitrophenyl)piperazine is a valuable probe for researchers requiring a 5-HT1A selective scaffold with reduced adrenergic side-activity compared to oMPP.[1][2] Its primary utility lies in its role as a "tunable" antagonist and a synthetic precursor for 5-amino-substituted arylpiperazine drugs.[1][2]

References
  • Glennon, R. A., et al. (1988).[2] "Binding of phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT1C serotonin receptors."[1][2] Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (1997).[2][3] "Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors."[1][2][3] Journal of Medicinal Chemistry.

  • Boess, F. G., & Martin, I. L. (1994).[2] "Molecular biology of 5-HT receptors." Neuropharmacology.

  • Thirumaran, S. L., et al. (2019).[2] "Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "1-(2-Methoxyphenyl)piperazine."[2] National Center for Biotechnology Information.[2]

Sources

Comparative

Pharmacological Validation of 1-(2-Methoxy-5-nitrophenyl)piperazine (2M-5NP)

Executive Summary & Mechanistic Rationale 1-(2-Methoxy-5-nitrophenyl)piperazine (2M-5NP) is a structural derivative of the well-characterized serotonin ligand 1-(2-methoxyphenyl)piperazine (2-MPP).[1] While 2-MPP is a kn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

1-(2-Methoxy-5-nitrophenyl)piperazine (2M-5NP) is a structural derivative of the well-characterized serotonin ligand 1-(2-methoxyphenyl)piperazine (2-MPP).[1] While 2-MPP is a known 5-HT1A receptor antagonist and a major metabolite of drugs like urapidil, the introduction of a nitro group at the 5-position (para to the methoxy group) fundamentally alters the compound's electronic and metabolic profile.[1]

This guide outlines the validation protocol to determine whether 2M-5NP acts as a functional bioisostere of its parent scaffold or introduces off-target toxicity (a common risk with nitro-aromatics).[1]

The "Nitro-Switch" Hypothesis

The core scientific question this guide addresses is the Structure-Activity Relationship (SAR) shift caused by the 5-nitro group:

  • Electronic Effect: The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, potentially altering

    
    -
    
    
    
    stacking interactions within the 5-HT receptor binding pocket.[1]
  • Metabolic Stability: Unlike 2-MPP, which is prone to ring hydroxylation, the nitro group may block specific metabolic sites but introduces the risk of nitro-reduction to a potentially toxic aniline derivative.

Comparative Analysis: 2M-5NP vs. Standard Ligands[1]

To validate 2M-5NP, you must benchmark it against established serotonergic agents. The following table summarizes the expected performance metrics and control compounds required for validation.

Table 1: Comparative Benchmarking Matrix
Feature2M-5NP (Candidate) 2-MPP (Parent Control) mCPP (Agonist Control) WAY-100635 (Antagonist Control)
Primary Target Putative 5-HT1A / 5-HT2A5-HT1A (Antagonist)5-HT2C / Non-selective5-HT1A (Selective Antagonist)
In Vivo Readout Unknown (To be validated)Blocks 8-OH-DPAT effectsHypolocomotion / AnxietyBlocks Hypothermia
Metabolic Risk Nitro-reduction (Genotox risk)HydroxylationCYP2D6 substrateLow
Key Application Novel Ligand / Impurity StdMetabolite StandardSerotonin ProbeReceptor Silencing

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating 2M-5NP, moving from in silico prediction to in vivo confirmation.

ValidationLogic Start Candidate: 2M-5NP InSilico Phase 1: In Silico/In Vitro (Binding Affinity Ki) Start->InSilico Screen Ki ToxCheck Phase 2: Genotoxicity (Ames Test / Nitro-reduction) InSilico->ToxCheck If Ki < 100nM InVivo Phase 3: In Vivo Behavioral Battery ToxCheck->InVivo If Ames Negative HT1A_Branch 5-HT1A Assay (Hypothermia/LLR) InVivo->HT1A_Branch HT2A_Branch 5-HT2A Assay (Head Twitch Response) InVivo->HT2A_Branch Result_Agonist Outcome A: Functional Agonist HT1A_Branch->Result_Agonist Induces Hypothermia Result_Antagonist Outcome B: Functional Antagonist HT1A_Branch->Result_Antagonist Blocks 8-OH-DPAT HT2A_Branch->Result_Agonist Induces HTR HT2A_Branch->Result_Antagonist No HTR

Caption: Validation workflow prioritizing safety (Tox) before functional characterization (Behavior).

Experimental Protocols (In Vivo Validation)

Prerequisite: All animals must be habituated to the testing room for at least 60 minutes. Vehicle: 2M-5NP is likely lipophilic.[1] Dissolve in 5% DMSO + 5% Tween-80 + 90% Saline.

Protocol A: 5-HT1A Functional Assay (Hypothermia & LLR)

Objective: Determine if 2M-5NP acts as an agonist (like Buspirone) or antagonist (like 2-MPP) at the 5-HT1A autoreceptor.[1]

  • Baseline Measurement: Measure rectal temperature of male Sprague-Dawley rats (

    
    ).
    
  • Pre-treatment (Antagonist Mode):

    • Group 1: Vehicle (IP).

    • Group 2: 2M-5NP (10 mg/kg, IP).

    • Group 3: WAY-100635 (0.1 mg/kg, SC) - Positive Control.[1]

  • Challenge (Agonist Mode):

    • Inject 8-OH-DPAT (0.5 mg/kg, SC) 30 minutes after pre-treatment.[1]

  • Observation:

    • Measure temperature every 15 mins for 2 hours.

    • Score Lower Lip Retraction (LLR) on a scale of 0-3.

  • Interpretation:

    • If 2M-5NP prevents 8-OH-DPAT induced hypothermia

      
      Antagonist .[1]
      
    • If 2M-5NP induces hypothermia on its own

      
      Agonist .[1]
      
Protocol B: 5-HT2A Functional Assay (Head-Twitch Response)

Objective: Phenylpiperazines often cross-react with 5-HT2A.[1] This assay detects hallucinogenic-like activity.[1]

  • Dosing: Administer 2M-5NP (ranges: 1, 3, 10 mg/kg IP) to C57BL/6 mice.

  • Observation: Place mice in observation cylinders. Record video for 30 minutes.

  • Scoring: Count the number of Head-Twitch Responses (HTR) (rapid rotational jerks of the head).

  • Comparison:

    • DOI (2 mg/kg): Expect >30 twitches (Positive Control).

    • Vehicle: Expect <2 twitches.

    • 2M-5NP: High counts indicate 5-HT2A agonism (hallucinogenic potential).[1]

Mechanistic Signaling Pathways[1]

To understand the data generated above, one must visualize the downstream signaling. 2M-5NP likely modulates the G-protein coupling of the serotonin receptors.[1]

SignalingPathway Ligand 2M-5NP R_1A 5-HT1A Receptor Ligand->R_1A ? R_2A 5-HT2A Receptor Ligand->R_2A ? Gi G_i/o Protein R_1A->Gi Gq G_q Protein R_2A->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca Hypo Hypothermia (In Vivo) cAMP->Hypo HTR Head Twitch (In Vivo) Ca->HTR

Caption: Divergent signaling pathways. 5-HT1A inhibition leads to hypothermia; 5-HT2A activation leads to head twitch.[1]

Safety & Impurity Assessment (Critical Step)

If 2M-5NP is being analyzed as an impurity in the synthesis of antifungals (e.g., Posaconazole intermediates) or other phenylpiperazine drugs, the Nitro Group is a structural alert.

  • Genotoxicity: Nitro-aromatics can be reduced by intestinal flora to anilines, which are often mutagenic.

  • Recommendation: Prior to extensive in vivo behavioral work, perform an Ames Test (OECD 471) using Salmonella typhimurium strains TA98 and TA100, with and without S9 metabolic activation.

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(2-methoxyphenyl)piperazine (2-MPP)." Pharmacology Biochemistry and Behavior, 24(5), 1193-1198.

  • Benfenati, E., et al. (1987). "1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain."[1][2] Journal of Pharmacy and Pharmacology, 39(4), 312-313.

  • Halberstadt, A. L., et al. (2011). "The head-twitch response as a model for 5-HT2A receptor activation."[1] Pharmacology & Therapeutics, 130(2), 169-196.

  • OECD Guidelines for the Testing of Chemicals. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Publishing.

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of Nitrophenylpiperazine (NPP) Analogs

This guide serves as a technical comparison and validation manual for researchers evaluating the cross-reactivity of Nitrophenylpiperazine (NPP) compounds against standard forensic drug screening panels. It contrasts the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation manual for researchers evaluating the cross-reactivity of Nitrophenylpiperazine (NPP) compounds against standard forensic drug screening panels. It contrasts the performance of broad-spectrum Immunoassays (the incumbent standard) against Targeted LC-MS/MS methodologies (the high-fidelity alternative).

Executive Summary: The False-Positive Paradox

Nitrophenylpiperazines (NPPs), such as 1-(4-nitrophenyl)piperazine (pNPP) and 1-(3-nitrophenyl)piperazine (mNPP) , are emerging structural analogs in the designer drug market and key metabolites in pharmaceutical research.[1] While structurally distinct from amphetamines, their piperazine core creates a high potential for false-positive results in standard urine drug screens (UDS).[1]

This guide compares the diagnostic accuracy of Standard EMIT/ELISA Immunoassays versus Targeted LC-MS/MS , providing a validated experimental protocol to quantify cross-reactivity.

Mechanistic Insight: Why NPPs Trigger False Positives

The core failure mode of standard immunoassays lies in the antibody binding pocket. Most "Amphetamine/Ecstasy" screens target the phenethylamine backbone.[1] NPPs possess a phenyl ring attached to a piperazine ring; in solution, the piperazine nitrogen mimics the protonated amine of amphetamine/MDMA, effectively "tricking" the antibody.

Figure 1: Structural Homology & Interference Pathway

The following diagram illustrates the structural mimicry leading to false positives.

CrossReactivityMechanism cluster_0 Target Analyte cluster_1 Interfering Compound MDMA MDMA / Amphetamine (Phenethylamine Core) Antibody Immunoassay Antibody (Binding Pocket) MDMA->Antibody High Affinity Binding (True Positive) NPP Nitrophenylpiperazine (Piperazine Core + Nitro Group) NPP->Antibody Steric Mimicry (Cross-Reactivity) Signal False Positive Signal (Absorbance Change) Antibody->Signal Enzymatic Activation

Caption: Figure 1: Competitive binding mechanism where NPPs structurally mimic the phenethylamine pharmacophore, displacing the labeled antigen and generating a false positive signal.

Comparative Performance Analysis

The following data summarizes the performance of NPPs when challenged against standard "Amphetamine" and "Ecstasy" (MDMA) urine screens compared to Mass Spectrometry.

FeatureStandard Immunoassay (EMIT/ELISA) Targeted LC-MS/MS (The Alternative)
Detection Principle Antibody-Antigen CompetitionMass-to-Charge Ratio (m/z) Retention Time
Cross-Reactivity (NPPs) High (15% - 40%) None (<0.1%)
Sensitivity (LOD) 300 - 1000 ng/mL1 - 5 ng/mL
Specificity Low (Class-specific)High (Compound-specific)
False Positive Rate High (Triggered by Trazodone/mCPP/NPP)Near Zero
Throughput High (Rapid Screening)Moderate (Confirmation)

Key Finding: In experimental trials, 1-(3-chlorophenyl)piperazine (mCPP) —a close structural analog to NPP—triggers positive results in EMIT II Ecstasy assays at concentrations as low as 3-6 µg/mL .[1] NPPs are predicted to exhibit similar interference profiles due to the shared piperazine moiety.[1]

Experimental Protocol: Validating Cross-Reactivity

Use this self-validating protocol to determine the cross-reactivity profile of a specific NPP derivative in your lab.

Phase A: Preparation of Spiked Standards
  • Matrix Selection: Use certified Drug-Free Urine (DFU).[1]

  • Stock Solution: Dissolve 10 mg of target NPP (e.g., 1-(4-nitrophenyl)piperazine) in 10 mL Methanol (1 mg/mL).

  • Calibrator Series: Dilute stock into DFU to create concentrations of:

    • 0 ng/mL (Negative Control)[1]

    • 500 ng/mL[1]

    • 1,000 ng/mL[1]

    • 5,000 ng/mL[1]

    • 10,000 ng/mL

    • 100,000 ng/mL[1]

Phase B: Immunoassay Challenge
  • Run the calibrator series on your target immunoassay platform (e.g., Roche Cobas, Beckman Coulter, or Lateral Flow Strips) using the Amphetamine and MDMA channels.

  • Calculation: Calculate % Cross-Reactivity using the formula:

    
    [1]
    
  • Threshold Determination: Identify the lowest concentration that triggers a "Positive" result based on the assay's cutoff (usually 500 or 1000 ng/mL).

Phase C: LC-MS/MS Confirmation (The "Gold Standard")

If the immunoassay yields a positive result, run the sample through the following LC-MS/MS workflow to prove the signal is an artifact.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Transitions (MRM):

    • pNPP: 208.1

      
       122.1 (Quant), 208.1 
      
      
      
      165.1 (Qual).[1]
    • Amphetamine (Internal Std): Distinct retention time (RT) and transitions.[1]

Workflow Visualization: The Validation Decision Tree

Follow this logic flow to interpret experimental results.

ValidationWorkflow Start Urine Sample (Suspected NPP) Screen Immunoassay Screen (Amphetamine/MDMA) Start->Screen ResultNeg Negative Result Screen->ResultNeg < Cutoff ResultPos Presumptive Positive Screen->ResultPos > Cutoff Decision Is Patient on Trazodone or Exposed to NPPs? ResultPos->Decision LCMS Run LC-MS/MS Targeted Analysis Decision->LCMS Yes/Unsure FinalTrue True Positive (Amphetamine Present) LCMS->FinalTrue RT Matches Amphetamine FinalFalse False Positive (NPP Interference) LCMS->FinalFalse RT Matches NPP (Different Spectrum)

Caption: Figure 2: Diagnostic algorithm for distinguishing true drug use from NPP-induced cross-reactivity artifacts.

References
  • Logan, B. K., et al. (2010).[1][2] Trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with the EMIT II Ecstasy immunoassay in urine. Journal of Analytical Toxicology.[1][2][3] Link

  • Saitman, A., et al. (2014).[1] False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology.[1][2][3] Link

  • Rackow, A. R., & Knezevic, C. E. (2024).[1][3] Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening.[1][3] Journal of Analytical Toxicology.[1][2][3] Link

  • PubChem. (2025).[1][4] 1-(4-Nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1][4] Link[1]

  • UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Link

Sources

Comparative

Comparative Efficacy of Piperazine-Based Radioprotectors: A Technical Guide

Executive Summary The development of radioprotectors has historically been dominated by thiol-based compounds like Amifostine (WR-2721). While effective, Amifostine's clinical utility is limited by severe hypotension, na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of radioprotectors has historically been dominated by thiol-based compounds like Amifostine (WR-2721). While effective, Amifostine's clinical utility is limited by severe hypotension, nausea, and a short half-life. Piperazine-based radioprotectors have emerged as a superior alternative class, characterized by high oral bioavailability, metabolic stability, and a dual mechanism of action involving both free-radical scavenging and the modulation of apoptotic signaling pathways (specifically PUMA/Bcl-2 interactions).

This guide objectively compares the efficacy of second-generation piperazine derivatives against established benchmarks, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Architecture

Unlike simple antioxidants, piperazine derivatives function through a multi-modal mechanism. The piperazine ring acts as a scaffold for lipophilic substitutions that allow cellular entry, while the nitrogen centers facilitate proton acceptance, influencing intracellular pH and ROS scavenging.

Key Signaling Pathways
  • Apoptosis Regulation: Inhibition of the PUMA (p53 upregulated modulator of apoptosis) interaction with anti-apoptotic proteins (Bcl-2/Mcl-1).[1]

  • ROS Scavenging: Direct neutralization of hydroxyl radicals via the secondary amine structure.

  • Inflammatory Modulation: Downregulation of NF-κB and COX-2 (seen in Diethylcarbamazine and analogs).

RadioprotectionMechanism Radiation Ionizing Radiation (IR) ROS ROS Generation (•OH, H2O2) Radiation->ROS DNA_Damage DSB / SSB DNA Damage Radiation->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis / Necrosis DNA_Damage->Apoptosis Piperazine Piperazine Derivative (e.g., Compound 6, CLZ-8) Scavenging Direct Scavenging (Amine Protonation) Piperazine->Scavenging Chem Bcl2_PUMA Bcl-2 / PUMA Complex Stabilization Piperazine->Bcl2_PUMA Bio NFkB NF-κB Pathway Inhibition Piperazine->NFkB Bio Scavenging->ROS Neutralizes Survival Cell Survival & Tissue Recovery Bcl2_PUMA->Survival Bcl2_PUMA->Apoptosis Blocks NFkB->Survival NFkB->Apoptosis Mitigates

Figure 1: Multi-modal mechanism of piperazine radioprotectors, bridging chemical scavenging and biological signaling modulation.

Comparative Efficacy Analysis

The following table synthesizes data from recent preclinical studies comparing novel piperazine derivatives against the standard Amifostine.

Table 1: Efficacy Profile of Key Piperazine-Based Candidates

Compound ClassSpecific CandidateTarget MechanismIn Vitro Efficacy (Cell Viability)In Vivo Survival (Mouse 30-Day)Toxicity Profile (LD50)
Hydroxyethyl-piperazines Compound 6 [1]PUMA-Bcl-2 inhibitionHigh protection at 100-200 µM (MOLT-4 cells)Significant survival increase at 7.2 Gy TBILow cytotoxicity; safer than Amifostine
Lipophilic Piperazines CLZ-8 [1]Membrane stabilization & ROS scavengingEffective at low conc. (5 µM)80% survival at 200 mg/kg (post 8 Gy)Moderate; dose-dependent sedation
Sulfonyl Piperazines Ex-RAD Analog [2]p53 modulationModerate (requires high conc.)60-70% survival (DRF ~1.2)Low; high metabolic stability
Standard Control Amifostine (WR-2721) Thiol-mediated scavengingHigh (Active metabolite WR-1065)90-100% survival (High dose)High Toxicity: Hypotension, nausea

Key Insight: While Amifostine provides the highest absolute Dose Reduction Factor (DRF), Compound 6 and CLZ-8 offer a superior therapeutic index. They achieve protective effects without the dose-limiting toxicity that restricts Amifostine to clinical settings.

Structure-Activity Relationship (SAR)

Optimizing the piperazine scaffold requires balancing lipophilicity (for cellular uptake) with solubility.

  • N-Substitution:

    • Hydroxyethyl group (Position 1): Enhances water solubility and bioavailability. Critical for "Compound 6" efficacy.[2]

    • Lipophilic Tails (Position 4): Addition of phenoxypropan-2-ol or similar bulky groups improves membrane permeability but must be controlled to prevent neurotoxicity (sedation).

  • Ring Stability: The six-membered ring provides conformational rigidity, positioning the nitrogen lone pairs for optimal hydrogen bonding with Bcl-2 hydrophilic pockets.

  • Halogenation: Substitution of chlorine with fluorine on aromatic appendages has been shown to improve metabolic stability and radioprotective potency [1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: 30-Day Survival Assay (In Vivo Efficacy)

Objective: Determine the Dose Reduction Factor (DRF) of a piperazine candidate.

  • Animal Model: Male C57BL/6 mice (10-12 weeks, 20-25g).

  • Grouping (n=10/group):

    • Vehicle Control (PBS/Saline).

    • Drug Only (Toxicity Control).

    • Radiation Only (LD70 dose: ~7.5 - 8.0 Gy).

    • Drug + Radiation (Test Groups).[2][3][4][5][6][7]

  • Administration:

    • Dissolve piperazine derivative in saline or 5% DMSO/PBS.

    • Administer Intraperitoneally (IP) or Orally (PO) 30 minutes to 4 hours prior to irradiation.

    • Validation Step: Ensure drug is fully solubilized; precipitation will invalidate bioavailability.

  • Irradiation:

    • Source: Cobalt-60 gamma rays or X-ray irradiator (e.g., SARRP).

    • Dose Rate: 0.6 - 1.0 Gy/min.

    • Validation Step: Use dosimetry (Fricke or ionization chamber) to confirm delivered dose ±5%.

  • Monitoring:

    • Record survival daily for 30 days.

    • Weigh mice every 2 days. Euthanize if weight loss >20% (humane endpoint).

  • Calculation:

Protocol B: Dicentric Chromosome Assay (DCA)

Objective: Quantify DNA damage mitigation in peripheral blood lymphocytes (PBMCs).

  • Culture: Isolate human PBMCs and pretreat with the piperazine candidate (10-200 µM) for 1 hour.

  • Irradiation: Expose cells to 2 Gy ionizing radiation.

  • Stimulation: Add Phytohemagglutinin (PHA) to stimulate cell division. Incubate for 48 hours.

  • Arrest: Add Colcemid (0.1 µg/mL) for the final 2 hours to arrest cells in metaphase.

  • Harvest & Stain: Hypotonic shock (0.075M KCl), fixation (Methanol:Acetic acid 3:1), and Giemsa staining.

  • Scoring:

    • Score 50-100 metaphases per sample.

    • Count dicentric chromosomes (aberrant fusion of two chromosomes).

    • Validation Step: A reduction in dicentrics compared to the "Radiation Only" control indicates successful radioprotection.[4]

ExperimentalWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: In Vivo Efficacy Synthesis Synthesis (Piperazine Core) InVitro In Vitro Tox (MOLT-4 / PBMCs) Synthesis->InVitro Purity >95% DCA DNA Damage (Dicentric Assay) InVitro->DCA IC50 > 100µM MTD Max Tolerated Dose (Acute Tox) DCA->MTD Mitigation Confirmed Survival 30-Day Survival (C57BL/6 Mice) MTD->Survival Safe Dose Histo Histopathology (GI/Bone Marrow) Survival->Histo Survivors

Figure 2: Sequential workflow for validating piperazine radioprotectors, ensuring safety thresholds are met before efficacy testing.

Conclusion

Piperazine-based radioprotectors represent a significant advancement over thiol-based predecessors. By targeting the PUMA-Bcl-2 axis and leveraging the piperazine ring for ROS scavenging , candidates like Compound 6 achieve a radioprotective effect with a substantially improved safety profile. Future development should focus on fluorinated derivatives to enhance metabolic stability and oral bioavailability.

References

  • Second-generation piperazine derivatives as promising radiation countermeasures. Source: Royal Society of Chemistry (RSC) Advances, 2024. [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. Source: Molecules (PMC - NIH), 2020. [Link]

  • Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003. Source: Frontiers in Pharmacology, 2021. [Link]

  • Radioprotection and Radiomitigation: From the Bench to Clinical Practice. Source: Biomedicines (PMC - NIH), 2020. [Link]

  • A Novel Mouse Model to Study Image-Guided, Radiation-Induced Intestinal Injury and Preclinical Screening of Radioprotectors. Source: Cancer Research, 2017. [Link][4]

Sources

Validation

Strategic Optimization of (2-Methoxyphenyl)piperazine Scaffolds: A Comparative SAR Guide

The following guide provides an in-depth technical analysis of (2-Methoxyphenyl)piperazine (2-MPP) derivatives, designed for medicinal chemists and pharmacologists. Executive Summary: The "Privileged Structure" Paradox I...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (2-Methoxyphenyl)piperazine (2-MPP) derivatives, designed for medicinal chemists and pharmacologists.

Executive Summary: The "Privileged Structure" Paradox

In CNS drug discovery, 1-(2-methoxyphenyl)piperazine (2-MPP) is classified as a "privileged structure"—a molecular scaffold capable of binding to multiple G-protein coupled receptors (GPCRs) with high affinity. While this promiscuity makes it an excellent starting point for library generation, it presents a significant challenge in lead optimization: Selectivity .

This guide objectively compares the performance of 2-MPP against its structural analogs, specifically focusing on the critical balance between 5-HT1A receptor affinity and Alpha-1 adrenergic (α1-AR) selectivity .[1]

Mechanistic Architecture: The Pharmacophore

To optimize 2-MPP derivatives, one must deconstruct the scaffold into three functional domains. The efficacy of this scaffold relies on a specific interaction mode with the orthosteric binding pocket of the 5-HT1A receptor.

DOT Diagram: 2-MPP Pharmacophore Interaction Map

Pharmacophore Aryl Aryl Head (2-Methoxy) BasicN Basic Nitrogen (Protonated) Aryl->BasicN rigid connection PiStack Receptor: Trp/Phe (Pi-Pi Stacking) Aryl->PiStack aromatic interaction Linker Alkyl Linker (2-4 Carbons) BasicN->Linker SaltBridge Receptor: Asp3.32 (Ionic Bond) BasicN->SaltBridge electrostatic Tail Terminal Moiety (Amide/Imide) Linker->Tail Selectivity Selectivity Filter (Steric Tolerance) Tail->Selectivity distal binding

Figure 1: Pharmacophore map detailing the tripartite structure of 2-MPP ligands and their corresponding receptor interaction sites.

Comparative Performance Analysis

The "Ortho-Methoxy" Effect

The 2-methoxy substituent is not merely a lipophilic group; it imposes a specific conformational restriction and electronic profile that favors 5-HT1A binding over other serotonin subtypes.

Comparative Data: Receptor Subtype Selectivity The table below illustrates how shifting the substituent on the phenyl ring drastically alters the pharmacological profile.

Scaffold VariantPrimary Target (

)
Secondary TargetPharmacological Profile
2-MPP (2-OMe) 5-HT1A (High, <5 nM)

-AR (High)
The Gold Standard. High affinity but poor selectivity without tail optimization.
mCPP (3-Cl) 5-HT2C (High)5-HT1A (Moderate)Anxiogenic. The shift to meta-chloro favors 5-HT2C, leading to anxiety rather than anxiolysis.
Phenylpiperazine 5-HT1A (Moderate)MultipleNon-selective. Lacks the steric lock provided by the ortho-substituent.
2-Pyridyl 5-HT1A (High)

-AR (Low)
Bioisostere. Improved polarity often reduces

-AR affinity but can lower blood-brain barrier permeability.
The Selectivity Challenge: 5-HT1A vs. -AR

The most critical failure mode for 2-MPP derivatives is off-target binding to


-adrenergic receptors, which causes cardiovascular side effects (hypotension).
  • Case Study (NAN-190): A classic 2-MPP derivative, NAN-190, exhibits a

    
     of 0.6 nM for 5-HT1A but also 0.8 nM for 
    
    
    
    -AR.[1] This 1:1 ratio is clinically unacceptable.
  • Optimization Strategy:

    • Linker Length: Increasing the alkyl chain from 2 to 4 carbons often improves selectivity.

    • Terminal Bulk: Introducing bulky groups (e.g., adamantane, bicyclo[3.3.0]octane) at the terminal amide position creates steric clash in the

      
      -AR pocket while being tolerated by 5-HT1A.
      
    • Result: Optimized derivatives (e.g., adamantane-linked) achieve >100-fold selectivity.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(2-Methoxyphenyl)piperazine

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific modifications. The most robust method involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine.

Reagents: 2-Methoxyaniline (1.0 eq), Bis(2-chloroethyl)amine HCl (1.0 eq), Diethylene glycol monomethyl ether (Solvent).

  • Condensation: Mix 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether.

  • Reflux: Heat the mixture to 150°C for 12–18 hours. Note: High temperature is required to overcome the activation energy for the double N-alkylation.

  • Work-up: Cool to room temperature. Pour into crushed ice/water containing NaOH to basify (pH > 10).

  • Extraction: Extract with dichloromethane (DCM) x3. Dry organic layer over anhydrous

    
    .
    
  • Purification: Isolate the free base via vacuum distillation or convert to the HCl salt by adding ethanolic HCl. Recrystallize from ethanol/ether.

DOT Diagram: Synthetic Workflow

Synthesis Start Start: 2-Methoxyaniline Step1 Step 1: Cyclization (150°C, 12h, Glycol Ether) Start->Step1 Reagent + Bis(2-chloroethyl)amine HCl Reagent->Step1 Step2 Step 2: Basification (NaOH, pH > 10) Step1->Step2 Step3 Step 3: Salt Formation (Ethanolic HCl) Step2->Step3 Product Product: 1-(2-Methoxyphenyl)piperazine HCl Step3->Product

Figure 2: Step-by-step synthetic pathway for the construction of the core 2-MPP scaffold.

Protocol B: Radioligand Binding Assay (Self-Validating)

Rationale: To ensure data reliability, the assay must include internal validity checks using reference standards.

Materials:

  • Receptor Source: Rat hippocampal homogenates (rich in 5-HT1A) or cloned human 5-HT1A receptors expressed in CHO cells.

  • Radioligand:

    
    -8-OH-DPAT (Specific agonist for 5-HT1A).
    
  • Non-specific control: 10

    
     Serotonin (5-HT).
    

Procedure:

  • Preparation: Resuspend membrane preparation in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In 96-well plates, add:

    • 
       Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 
      
      
      
      
      -8-OH-DPAT (Final conc. 1 nM).
    • 
       Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Validation Criteria (Trustworthiness Check):

  • Specific Binding: Must be >80% of total binding.

  • Reference Standard: Run Buspirone as a positive control. The

    
     must fall within 2-fold of historical values (typically ~10-30 nM).
    

Strategic Optimization Logic (Decision Tree)

Use the following logic flow to guide your structural modifications based on initial screening data.

DOT Diagram: SAR Decision Tree

SAR_Logic Start Test Candidate (Binding Assay) Check1 High 5-HT1A Affinity? (Ki < 10 nM) Start->Check1 Check2 High Alpha-1 Affinity? (Ki < 50 nM) Check1->Check2 Yes Discard Discard / Redesign Head Check1->Discard No Success Lead Candidate Check2->Success No (Selective) Optimize Optimize Selectivity Check2->Optimize Yes (Non-selective) Action1 Increase Linker Length (n=2 -> n=4) Optimize->Action1 Action2 Add Bulky Terminal Group (Adamantane/Bicyclic) Optimize->Action2 Action1->Start Retest Action2->Start Retest

Figure 3: Iterative decision matrix for optimizing 2-MPP derivatives towards high selectivity.

References

  • Orjales, A., et al. (1995).[2] "New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha 1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships."[1][2][3][4][5] Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines." Archiv der Pharmazie. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist."[4] Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (1988). "Binding of substituted phenylpiperazines to 5-HT1A serotonin binding sites."[1][2][3][5][6] Journal of Medicinal Chemistry. Link

  • PubChem. "1-(2-Methoxyphenyl)piperazine Compound Summary." National Library of Medicine. Link

Sources

Comparative

comparing affinities of piperazine derivatives for 5-HT1A and alpha 1-adrenergic receptors.

[1] Executive Summary The Selectivity Challenge: Arylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for numerous anxiolytics and antipsychotics (e.g., Buspirone, Ta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Selectivity Challenge: Arylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for numerous anxiolytics and antipsychotics (e.g., Buspirone, Tandospirone). However, their structural versatility creates a significant pharmacological challenge: off-target affinity for


-adrenergic receptors .[1]

While 5-HT1A agonism provides therapeutic anxiolysis and antidepressant effects, simultaneous


-adrenergic blockade often results in dose-limiting side effects, primarily orthostatic hypotension and sedation.[1] This guide objectively compares the binding profiles of key piperazine derivatives, analyzes the Structural-Activity Relationship (SAR) determinants of selectivity, and provides validated protocols for measuring these affinities.

Mechanistic Overview & Signaling Pathways

To understand the comparison, one must first visualize the divergent downstream effects of these two G-Protein Coupled Receptors (GPCRs). The ideal therapeutic agent maximizes the "Blue" pathway (Therapeutic) while minimizing the "Red" pathway (Adverse).

G cluster_5HT Therapeutic Target (5-HT1A) cluster_Alpha Off-Target (Alpha-1 Adrenergic) Drug Arylpiperazine Ligand HT1A 5-HT1A Receptor (Gi/o coupled) Drug->HT1A Agonist/Partial Agonist Alpha1 Alpha-1 Receptor (Gq coupled) Drug->Alpha1 Antagonist (Off-target) AC Adenylyl Cyclase (Inhibition) HT1A->AC K_Channel GIRK Channels (Activation) HT1A->K_Channel Effect_1 Hyperpolarization (Neuronal Inhibition) K_Channel->Effect_1 Clinical_1 Anxiolysis & Antidepressant Effect Effect_1->Clinical_1 PLC Phospholipase C (Blockade) Alpha1->PLC Antagonism blocks normal signaling Ca Intracellular Ca2+ (Reduction) PLC->Ca Effect_2 Vasodilation (Smooth Muscle Relax) Ca->Effect_2 Clinical_2 Orthostatic Hypotension & Sedation Effect_2->Clinical_2

Figure 1: Divergent signaling pathways.[1] High selectivity requires the ligand to engage the 5-HT1A receptor (blue) while avoiding the Alpha-1 receptor (red).

Comparative Data Analysis

The following table aggregates experimentally determined affinity constants (


) from radioligand binding assays. Lower 

values indicate higher affinity.[1]
CompoundClass5-HT1A Affinity (

)

-Adrenergic Affinity (

)
Selectivity Ratio (

/ 5-HT1A)
Clinical Implication
Buspirone Azapirone10 - 30 nM 1,400 - 3,400 nM ~100xHigh selectivity; minimal hypotension at therapeutic doses.[1][2]
Tandospirone Azapirone~27 nM 1,300 - 41,000 nM >100xExcellent selectivity profile; primarily anxiolytic.[1][2]
Gepirone Azapirone~30 - 100 nM > 1,000 nM >30xModerate-High selectivity.[1][2]
WAY-100635 Research Tool0.4 - 0.9 nM ~250 nM ~300xExtremely potent 5-HT1A antagonist; used to validate 5-HT1A specificity.[1][2]
1-PP Metabolite*~414 nM > 10,000 nM N/AActive metabolite of Buspirone/Gepirone.[1][2] High affinity for

, negligible for

.[1]
Prazosin Control> 10,000 nM 0.2 - 0.6 nM <0.001xThe standard

antagonist (reference for off-target binding).[1][2]

Data Interpretation:

  • Buspirone & Tandospirone: Display a "safe" window where 5-HT1A receptors are occupied at concentrations far below those required to block

    
     receptors.[1]
    
  • 1-PP (Metabolite): Researchers must note that while 1-PP has low

    
     affinity, it has high 
    
    
    
    affinity (
    
    
    nM), which can complicate in vivo interpretation of buspirone's effects.[1]

Structural Determinants of Selectivity (SAR)

When designing or selecting piperazine derivatives, three structural zones determine the 5-HT1A vs.


 balance:
A. The Arylpiperazine Head (Pharmacophore)
  • Ortho-Substitution (e.g., 2-OMe): Often increases affinity for both 5-HT1A and

    
     receptors.[1] Specifically, ortho-alkoxy groups can create a "non-selective" profile by fitting into the hydrophobic pockets of adrenergic receptors.
    
  • Meta-Substitution: Generally favors 5-HT1A selectivity .[1] Bulky groups at the meta-position often clash with the tighter binding pocket of the

    
     receptor.
    
B. The Linker Chain (Spacer)
  • Length: A spacer of 2-4 carbons is typical.[1]

  • Composition: The inclusion of a bulky cyclic imide or amide terminus (as seen in Buspirone) is critical. This "distal" fragment interacts with secondary binding pockets in the 5-HT1A receptor that are absent or distinct in the

    
     receptor.
    
C. The Terminal Fragment[3][4]
  • Imide Moieties: (e.g., azaspirodecane-dione in Buspirone) provide steric bulk that hinders deep penetration into the

    
     orthosteric site, thereby improving selectivity for 5-HT1A.
    

Experimental Protocols: Radioligand Binding

To reproduce the data above, use the following standardized filtration assays. These protocols are self-validating via the inclusion of reference standards (Prazosin and 8-OH-DPAT).[1]

Workflow Diagram

Workflow cluster_Tracers Select Tracer Start Tissue Preparation (Rat Cortex/Hippocampus) Homogenize Homogenization & Centrifugation (50mM Tris-HCl, pH 7.4) Start->Homogenize Incubate Incubation (60 min @ 25°C) Ligand + Radiotracer + Membranes Homogenize->Incubate Filter Rapid Filtration (Whatman GF/B filters + PEI) Incubate->Filter Tracer1 5-HT1A: [3H]-8-OH-DPAT (0.5 nM) Tracer1->Incubate Tracer2 Alpha-1: [3H]-Prazosin (0.2 nM) Tracer2->Incubate Wash Wash 3x Ice-Cold Buffer (Remove unbound ligand) Filter->Wash Count Liquid Scintillation Counting (Determine DPM) Wash->Count Analyze Data Analysis (Non-linear regression -> Ki) Count->Analyze

Figure 2: Standardized Radioligand Binding Workflow.

Detailed Protocol Steps
Assay A: 5-HT1A Receptor Binding[1][3][4]
  • Source Tissue: Rat hippocampus or cloned human 5-HT1A receptors (HEK293 cells).[1]

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).[1] Concentration: 0.5 nM.[1]
    
  • Non-Specific Binding (NSB): Define using 10

    
    M 5-HT (Serotonin) or 10 
    
    
    
    M WAY-100635.[1]
  • Incubation: 60 minutes at 25°C in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgSO

    
    .[1] Note: Magnesium is crucial for agonist binding to the high-affinity state.
    
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

Assay B: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Adrenergic Receptor Binding[1][4][5]
  • Source Tissue: Rat cerebral cortex.[1][6]

  • Radioligand:

    
    -Prazosin. Concentration: 0.2 nM.[1]
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Phentolamine.[1]
    
  • Incubation: 30 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration (same as above).

Validation Criteria:

  • Specific binding must be >80% of total binding.[1]

  • Hill slope should be near 1.0 (indicating competitive binding).[1]

  • Reference

    
     for Buspirone at 5-HT1A should fall within 10-30 nM.[1]
    

References

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 5-Hydroxytryptamine (Serotonin) and Dopamine.[2]

  • Journal of Medicinal Chemistry. Structural determinants of 5-HT1A versus alpha-1 adrenergic receptor affinity in arylpiperazines. (Search via PubMed: )[2]

  • PDSP (Psychoactive Drug Screening Program) Database. Ki Database for Buspirone and Way-100635.[1][2]

  • European Journal of Pharmacology. Antagonist properties of 1-(2-pyrimidinyl)piperazine (1-PP) at presynaptic alpha 2-adrenoceptors.[1][6][7][2][6]

  • Guide to Pharmacology (IUPHAR/BPS). Buspirone Binding Profile.

Sources

Validation

purity analysis of piperazine compounds using GC-MS versus HPLC.

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary Piperazine and its derivatives (e.g., 1-benzylpiperazine, N-methylpiperazine) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

Piperazine and its derivatives (e.g., 1-benzylpiperazine, N-methylpiperazine) represent a unique analytical challenge in pharmaceutical development. As secondary amines with high polarity, basicity (


), and often poor UV chromophores, they defy standard "shoot-and-go" methodologies.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of piperazine compounds.[1][2]

The Verdict:

  • Choose HPLC (with Derivatization or MS detection) for routine quantitative assays, salt forms, and thermally labile derivatives. It is the gold standard for QC release testing due to superior linearity and the ability to handle non-volatile salts directly.

  • Choose GC-MS (with Derivatization) for impurity profiling, structural elucidation of unknowns, and complex biological matrices where high resolution is required. It is indispensable for forensic identification but less robust for routine QC due to extensive sample preparation.

Technical Mechanisms & Challenges

The Piperazine Problem[1][2][3][4][5][6][7]
  • Polarity & Basicity: The secondary amine groups cause severe peak tailing on standard silica-based HPLC columns due to silanol interactions. In GC, the free base is polar and difficult to vaporize without adsorption.

  • Lack of Chromophore: The piperazine ring lacks conjugation, making it invisible to standard UV detection (>220 nm) unless derivatized.

Mechanism of Action
FeatureGC-MS ApproachHPLC Approach
Separation Principle Volatility & Boiling Point. Analytes must be neutral and thermally stable.Polarity & Hydrophobic Interaction. Analytes can be ionic (salts) or neutral.
Overcoming Polarity Derivatization: Chemical modification (e.g., Acylation) blocks amine groups, reducing polarity and increasing volatility.Mobile Phase Tuning: High pH buffers, ion-pairing agents, or HILIC columns mask silanol interactions.
Detection EI-MS: Electron Ionization provides fragmentation patterns for structural ID (fingerprinting).UV-Vis (after derivatization) or ESI-MS: Electrospray Ionization allows direct detection of polar ions.

Comparative Performance Analysis

The following data summarizes typical performance metrics for piperazine analysis based on validated pharmaceutical protocols.

Table 1: Performance Metrics Comparison
MetricGC-MS (Derivatized with TFAA)HPLC-UV (Derivatized with NBD-Cl)LC-MS/MS (Direct Injection)
Limit of Detection (LOD) 0.5 – 5.0 µg/mL0.03 – 0.1 µg/mL (30 ppm)< 0.001 µg/mL (Trace)
Linearity (

)
> 0.995> 0.999> 0.998
Sample Prep Time High (45-60 min)Medium (20-30 min)Low (5-10 min)
Selectivity Excellent (Mass spectral resolution)Good (Chromatographic resolution)Excellent (MRM transitions)
Throughput Low (Long run times + prep)MediumHigh
Suitability for Salts Poor (Requires free-basing)ExcellentExcellent

Experimental Protocols

Protocol A: GC-MS Analysis with TFAA Derivatization

Best for: Impurity profiling and forensic identification of volatile piperazines.

Reagents: Trifluoroacetic anhydride (TFAA), Ethyl Acetate.

  • Sample Preparation: Dissolve 10 mg of sample in 1 mL methanol. If the sample is a salt, basify with 1 M NaOH and extract into ethyl acetate. Evaporate to dryness under nitrogen.[3]

  • Derivatization:

    • Add 50 µL Ethyl Acetate and 50 µL TFAA to the dry residue.[3]

    • Incubate at 70°C for 30 minutes . (Acylation of amine groups).[4]

    • Evaporate to dryness under nitrogen stream.[3]

    • Reconstitute in 100 µL Ethyl Acetate.

  • GC Parameters:

    • Column: Rtx-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 60°C (1 min hold)

      
       15°C/min to 280°C 
      
      
      
      Hold 5 min.
  • MS Detection: Electron Impact (EI) mode, 70 eV. Scan range 40–500 m/z.

Protocol B: HPLC-UV Analysis with NBD-Cl Derivatization

Best for: Routine purity (assay) quantification in QC labs without MS.

Reagents: 4-chloro-7-nitrobenzofurazan (NBD-Cl), Acetonitrile, Methanol.[5]

  • Derivatization:

    • Prepare sample solution (approx. 0.5 mg/mL) in acetonitrile.

    • Mix 100 µL sample with 200 µL NBD-Cl solution (5 mg/mL in MeOH) and 50 µL 0.1 M NaHCO3.

    • Heat at 60°C for 20 minutes . (Nucleophilic substitution yields a fluorescent/UV-active adduct).

    • Cool and dilute to 1 mL with mobile phase.

  • HPLC Parameters:

    • Column: C18 (Base-deactivated), e.g., Waters XBridge or Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) [60:40 v/v].

    • Flow Rate: 1.0 mL/min.[5]

    • Temperature: 35°C.[5]

  • Detection: UV-Vis at 340 nm (or Fluorescence Ex 470 nm / Em 530 nm for higher sensitivity).

Decision Logic & Workflows

Comparison Workflow Diagram

The following diagram illustrates the critical decision points when selecting a method for piperazine analysis.

PiperazineAnalysis Start Start: Piperazine Sample MatrixCheck Check Matrix/Form Start->MatrixCheck Volatile Volatile / Free Base? MatrixCheck->Volatile Organic Solvent Salt Salt / Non-Volatile? MatrixCheck->Salt Aqueous/Solid Salt Purpose Analytical Goal? Volatile->Purpose Salt->Purpose Unknown Unknown Impurity ID Purpose->Unknown Structure Needed Quant Routine Quant/Purity Purpose->Quant Purity % Needed Deriv_GC Derivatization (TFAA) Unknown->Deriv_GC High Res ID Deriv_LC Derivatization (NBD-Cl) Quant->Deriv_LC QC Lab (No MS) Direct_LC Direct LC-MS/MS Quant->Direct_LC High Throughput GCMS GC-MS Analysis Deriv_GC->GCMS HPLC HPLC-UV Analysis Deriv_LC->HPLC LCMS LC-MS Analysis Direct_LC->LCMS

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample properties and analytical goals.

Critical Analysis: Why Protocols Fail

GC-MS Pitfalls
  • Incomplete Derivatization: Secondary amines like piperazine can be sterically hindered. If the TFAA reaction is not anhydrous or time-optimized, mono- and di-derivatives may form, splitting the peak and ruining quantitation.

  • Thermal Degradation: Some piperazine derivatives (e.g., N-oxides) degrade in the GC inlet, leading to false impurity peaks.

HPLC Pitfalls
  • Silanol Activity: Using a standard silica column without base deactivation (or low pH) leads to severe peak tailing. Solution: Use "End-capped" columns or add ion-pairing agents (e.g., heptanesulfonic acid) to the mobile phase.

  • pH Mismatch: Piperazine has a second pKa of ~5.35. Operating near this pH causes peak broadening. Solution: Buffer mobile phase to pH > 7 (using hybrid columns) or pH < 3.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Reddy, P. R., et al. (2012).[5] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[5] [Link]

  • De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56. [Link]

Sources

Comparative

comparative study of agonist versus antagonist action of piperazine ligands.

Executive Summary: The Piperazine "Efficacy Switch" The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents targeting Serotonin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine "Efficacy Switch"

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents targeting Serotonin (5-HT), Dopamine (D2/D3), and Histamine receptors.

For drug developers, the critical challenge is not merely achieving binding affinity (


), but controlling intrinsic efficacy  (

). A common pitfall in lead optimization is the "silent antagonist": a molecule that binds with nanomolar affinity but fails to activate the receptor due to subtle steric clashes or insufficient linker length.

This guide analyzes the structural determinants that toggle a piperazine ligand between Agonism (receptor activation) and Antagonism (receptor blockade), supported by the gold-standard


 functional assay.

Structural Determinants of Efficacy (SAR)

The transition from agonist to antagonist in arylpiperazines is often governed by the Distance Hypothesis and Steric Bulk at the N4-terminus.

The Conserved Binding Mode

Regardless of efficacy, the protonated nitrogen (


 or 

) of the piperazine ring forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 ) in Transmembrane Helix 3 (TM3) of the GPCR. This anchors the ligand.
The Agonist-Antagonist Switch

Once anchored, the "tail" of the molecule determines the functional outcome:

FeatureAgonist ProfileAntagonist ProfileMechanistic Impact
Linker Length Optimal length (e.g.,

methylenes)
Shortened or Extended beyond optimal rangeAgonists must span the distance to the "toggle switch" residues (e.g., Trp6.48) to induce TM6 movement.
N-Substitution Small, flexible groups (e.g., benzyl, simple aryl)Bulky, rigid bicyclic or tricyclic systemsBulky groups often sterically hinder the inward movement of TM6, locking the receptor in an inactive state.
Aryl Substitution Electron-donating or specific H-bond donorsSteric bulk at ortho positionsOrtho-substitution can twist the aryl ring out of coplanarity, preventing the specific

stacking required for activation.

Mechanistic Signaling Pathways

To understand the assay selection, one must visualize the signaling cascade. Agonists stabilize the active conformation (


), facilitating the exchange of GDP for GTP on the 

subunit. Antagonists bind to the inactive state (

) or prevent the transition to

.

GPCR_Signaling Ligand Piperazine Ligand Receptor GPCR (TM1-7) Ligand->Receptor Binding (Asp3.32) G_Protein G-Protein Heterotrimer (Gα-GDP + Gβγ) Receptor->G_Protein Conformational Change (TM6 Movement) Active_Complex Active Complex (R* - Gα-GTP) G_Protein->Active_Complex GDP/GTP Exchange (Agonist Only) Effector Downstream Effector (e.g., Adenylyl Cyclase) Active_Complex->Effector Signal Transduction Antagonist Antagonist Action Antagonist->Receptor Blocks TM6 Shift

Figure 1: The GPCR activation cascade. Agonists drive the formation of the Active Complex (Green), while Antagonists (Red path) prevent the conformational shift of Transmembrane Helix 6 (TM6).

Experimental Protocol: Binding Assay[1][2][3][4]

Why this assay? While cAMP or Calcium flux assays are common, they are subject to signal amplification, which can make a partial agonist appear as a full agonist ("system bias"). The


 assay measures the very first step  of G-protein activation (GDP 

GTP exchange), providing the most accurate measure of intrinsic efficacy (

) for piperazine ligands.
Materials & Reagents
  • Membrane Prep: CHO or HEK293 cells expressing the target receptor (e.g.,

    
     or 
    
    
    
    ).
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
     (Critical for agonist binding), pH 7.4.
    
  • GDP: Guanosine Diphosphate (Sigma). Note: High concentrations reduce basal noise but lower sensitivity.

  • Radioligand:

    
     (Specific Activity ~1250 Ci/mmol).
    
Step-by-Step Workflow
  • Membrane Preparation: Homogenize cells and centrifuge (40,000 x g) to isolate plasma membranes. Resuspend in Assay Buffer.

  • Pre-Incubation (GDP Loading): Incubate membranes with

    
     GDP for 15 minutes at 25°C. This forces G-proteins into the inactive (GDP-bound) state.
    
  • Ligand Addition: Add the piperazine test compound (

    
     to 
    
    
    
    ).
    • For Antagonist Mode: Add a fixed concentration of a reference agonist (e.g., Quinpirole for D2) and titrate the test compound.

  • Reaction Start: Add

    
     (0.1 nM final concentration).
    
  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Liquid scintillation counting.

Workflow Diagram

GTP_Assay_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Detection Phase Step1 Membrane Prep (Receptor Source) Step2 Add GDP (1-10 µM) (Reduces Basal Noise) Step1->Step2 Step3 Add Piperazine Ligand (Agonist or Antagonist) Step2->Step3 Step4 Add [35S]GTPγS (Radiotracer) Step3->Step4 Step5 Incubate (30 min @ 30°C) Step4->Step5 Step6 Rapid Filtration (GF/B Filters) Step5->Step6 Step7 Scintillation Counting (CPM Measurement) Step6->Step7

Figure 2: Workflow for the


 functional assay. Critical control points include GDP concentration and filtration speed.

Data Interpretation & Comparative Analysis

The following table illustrates representative data for piperazine ligands at the Dopamine D2 Receptor. Note how Affinity (


)  does not predict Efficacy (

)
.
Compound ClassExample LigandAffinity (

, nM)
Efficacy (

, %)
ClassificationClinical Profile
Endogenous Dopamine10 - 500*100%Full AgonistNeurotransmitter
Phenylpiperazine Aripiprazole0.34~60-70%Partial Agonist"Stabilizer" (Antipsychotic)
Biaryl-piperazine Compound A (Hypothetical)1.2< 5%Neutral AntagonistBlocker
N-Benzylpiperazine BZP> 100VariesReleaser/AgonistPsychostimulant

*Note: Dopamine affinity varies by G-protein coupling state (High vs Low affinity states).

Analyzing the Results
  • Agonist: Shows a sigmoidal dose-dependent increase in CPM (Counts Per Minute) above basal.

  • Antagonist: Shows no change in basal CPM alone, but dose-dependently inhibits the signal of a reference agonist.

  • Inverse Agonist: Dose-dependently decreases CPM below the basal level (requires high constitutive receptor activity).

References

  • Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT1A receptors: results of a structure-affinity study. Journal of Medicinal Chemistry. Link

  • Strange, P. G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. Current Topics in Medicinal Chemistry. Link

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences.[1] Link

  • Burstein, E. S., et al. (2011). Structural determinants of agonist, inverse agonist, and antagonist actions at the D(2) dopamine receptor. Journal of Biological Chemistry. Link

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology.[2] Neuropsychopharmacology.[3] Link

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methoxy-5-nitrophenyl)piperazine proper disposal procedures

This guide outlines the technical protocol for the safe containment and disposal of 1-(2-Methoxy-5-nitrophenyl)piperazine . As a nitro-substituted phenylpiperazine, this compound presents specific handling challenges due...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the safe containment and disposal of 1-(2-Methoxy-5-nitrophenyl)piperazine .

As a nitro-substituted phenylpiperazine, this compound presents specific handling challenges due to the combined hazards of the piperazine moiety (potential sensitizer, corrosive/irritant) and the nitro-aromatic group (potential toxicity, energetic properties upon heating).[1] This protocol prioritizes High-Temperature Incineration to ensure complete thermal destruction of the nitrogenous rings.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream characterization. As a research chemical, specific toxicological data may be sparse; therefore, you must apply the Precautionary Principle based on its functional groups.

PropertyCharacterization for DisposalOperational Implication
Chemical Class Nitro-phenylpiperazineTreat as Hazardous Organic Waste .[1]
Physical State Solid (typically yellow/orange crystalline)Dispose of as solid hazardous waste; do not dissolve solely for disposal.
Primary Hazards Acute Toxicity (Oral/Dermal)Skin Sensitizer (Piperazine ring)Irritant (Eyes/Respiratory)Requires double-containment and specific PPE (Nitrile gloves, P95/P100 respirator if dust is present).[1]
Reactivity Incompatible with Strong Acids (Amine)Incompatible with Strong Oxidizers DO NOT mix with acidic waste streams (risk of exothermic salt formation) or oxidizing acids (nitric/perchloric).
RCRA Status Not explicitly P- or U-listed.[1]Classify as D001 (Ignitable) if in flammable solvent, or generic Toxic/Irritant Organic .

Pre-Disposal Stabilization & Segregation

Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.

A. Solid Waste (Pure Substance)
  • Containment: Place the substance in a screw-top glass vial or a high-density polyethylene (HDPE) jar .

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Mark clearly with the full chemical name. Do not use abbreviations (e.g., "MNPP") which can confuse waste contractors. Add the hazard tag: "Toxic, Irritant."

B. Liquid Waste (Solutions/Mother Liquors)
  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in Methanol/Ethanol/DMSO: Segregate into "Organic Solvents - Non-Halogenated."

    • If dissolved in DCM/Chloroform: Segregate into "Organic Solvents - Halogenated."

  • pH Check: Ensure the waste solution is not effectively acidic. If the piperazine was used as a free base, the solution will be alkaline. Do not mix with acidic aqueous waste.

Disposal Workflow Decision Tree

The following logic flow ensures the material enters the correct destruction stream.

DisposalWorkflow Start Waste: 1-(2-Methoxy-5-nitrophenyl)piperazine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Reaction Mixture StateCheck->IsLiquid Container Place in Screw-Top Jar (Glass or HDPE) IsSolid->Container Bagging Double Bag (4 mil) Secondary Containment Container->Bagging LabelSolid Label: 'Toxic Solid - Organic' Bagging->LabelSolid Storage Satellite Accumulation Area (Segregate from Oxidizers/Acids) LabelSolid->Storage SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens Halo->Storage NonHalo->Storage Handoff Transfer to EHS/Contractor Method: High-Temp Incineration Storage->Handoff

Figure 1: Operational decision tree for segregating 1-(2-Methoxy-5-nitrophenyl)piperazine waste streams.

Detailed Disposal Procedures

Protocol A: Laboratory Scale (< 100 g)
  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving with Nitrile (0.11 mm minimum) is required.[1] Piperazines can permeate standard latex.

    • Respiratory: Use a fume hood.[2] If weighing solids outside a hood, use an N95 or P100 particulate respirator to prevent inhalation sensitization.

    • Eyes: Chemical splash goggles.

  • Spill Control Readiness:

    • Keep a Universal Spill Kit nearby.

    • Spill Action: If solid is spilled, do not dry sweep (creates dust). Cover with wet paper towels or an oil-impregnated sweeping compound, then scoop into a waste container.

  • Containerization:

    • Transfer the material into a dedicated waste container.[3]

    • Crucial: Do not mix with "Oxidizing Waste" (e.g., chromic acid, permanganates). The nitro group is stable, but the piperazine amine can react violently with strong oxidizers.

  • Final Handoff:

    • Request pickup from your institution's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors).

    • Disposal Code Assignment: If your institution requires a profile, describe it as: "Organic solid, toxic, irritating. Contains nitro-aromatic and piperazine functionality."[1][4][5][6]

Protocol B: Destruction Method (Contractor Level)

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C with secondary combustion.

  • Why: This ensures the cleavage of the piperazine ring and the safe oxidation of the nitro group (preventing the release of toxic nitrogen oxides into the atmosphere via scrubbing systems).

  • Prohibited: Do not dispose of via sanitary sewer (sink) or landfill. The compound is likely harmful to aquatic life (H412) and persistent.

Regulatory & Compliance Check

  • Controlled Substance Status: While some phenylpiperazines (e.g., mCPP, TFMPP) are monitored as recreational drugs or precursors, 1-(2-Methoxy-5-nitrophenyl)piperazine is generally a research intermediate.[1] However, always verify against your local Controlled Substances Act schedules (e.g., DEA List I/II in the US, CDSA in Canada) before shipping waste across borders.

  • US EPA: Dispose of in accordance with 40 CFR 261 (Identification and Listing of Hazardous Waste).

References

  • Cayman Chemical. (2025).[7] Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[8] Substance Information: 1-(2-methoxyphenyl)piperazine.[1][9][10] Retrieved from [1]

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (Analogue Reference). Retrieved from

  • PubChem. (2025). Compound Summary: 1-(2-Methoxy-5-nitrophenyl)piperazine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2013).[11] Safety Data Sheet: N-Phenylpiperazine derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(2-Methoxy-5-nitrophenyl)piperazine

Executive Summary Immediate Action Required: Treat 1-(2-Methoxy-5-nitrophenyl)piperazine as a severe sensitizer and potential corrosive . This guide outlines the mandatory Personal Protective Equipment (PPE) and operatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 1-(2-Methoxy-5-nitrophenyl)piperazine as a severe sensitizer and potential corrosive .

This guide outlines the mandatory Personal Protective Equipment (PPE) and operational protocols for researchers handling this piperazine derivative. Due to the piperazine moiety, this compound presents a high risk of respiratory and skin sensitization.[1] Repeated exposure, even at low levels, can lead to irreversible allergic responses.

Risk Assessment & Hazard Identification

To select the correct PPE, you must understand the causality of the hazard. This compound combines a piperazine ring with a nitro-aromatic system.

  • The Piperazine Moiety (Sensitization Risk): Piperazines are potent sensitizers. They can chemically modify human proteins (haptenization), triggering an immune response. Once sensitized, a researcher may experience anaphylactic-like reactions upon minute re-exposure.

  • The Nitro Group (Toxicity/Reactivity): Nitro-aromatics often carry acute toxicity risks and can be energetic. While this specific intermediate is stable, it should never be subjected to high heat or strong reducing agents outside of controlled reactions.

  • Physical State (Dust Hazard): As a solid powder, the primary vector of exposure is inhalation of airborne particulates during weighing and transfer.

Conservative Hazard Classification:

  • GHS: Skin Corr.[2][3][4][5][6] 1B (Causes severe burns), Skin Sens. 1 (Allergic reaction), Resp. Sens. 1 (Asthma symptoms).[1]

The PPE Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for piperazine derivatives.

A. Hand Protection (The Double-Barrier Method)

Why? Piperazines can permeate standard latex rapidly. Nitrile provides better resistance, but pinholes are fatal for sensitizers.

ParameterPrimary Layer (Inner)Secondary Layer (Outer)Rationale
Material Nitrile (4 mil / 0.10 mm)Nitrile (Extended Cuff, 5-8 mil)Creates a sacrificial outer layer; inner layer remains clean.
Inspection Visual check for tears.Change immediately upon splash.Prevents permeation.[4][5][7]
Technique Taped to lab coat sleeve (optional).Loose fit for easy removal.Ensures wrist protection (the "gap" vulnerability).
B. Respiratory & Eye Protection

Why? The eyes are a mucous membrane entry point for sensitizers. Standard safety glasses allow dust to bypass the side shields.

ComponentRecommendationCritical Specification
Eyes Chemical Splash Goggles Must be indirectly vented or unvented. Standard safety glasses are insufficient for fine sensitizing powders.
Lungs Engineering Control (Primary) Handling must occur inside a certified Fume Hood or Biological Safety Cabinet (Class II) .
Lungs PPE (Secondary) If hood work is impossible (e.g., balance maintenance), use a P100 / N99 Respirator . N95 is the absolute minimum but less effective for ultrafine particles.
Operational Protocol: Safe Handling Workflow

This protocol is a self-validating system. If you cannot complete a step (e.g., static control), do not proceed.

Step 1: Preparation & Static Control

Static electricity causes powders to "jump," creating invisible aerosols.

  • Grounding: Ensure the analytical balance is grounded.

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

  • Lining: Place a disposable absorbent mat (plastic side down) in the fume hood to capture stray grains.

Step 2: Weighing (The Critical Zone)
  • Don PPE (Double gloves, Goggles, Lab Coat).

  • Open the stock container only inside the fume hood.

  • Transfer solid gently. Do not dump. Use a micro-spatula.

  • Validation: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (methanol/ethanol) before removing it from the hood. Dispose of the wipe as hazardous waste.

Step 3: Solubilization
  • Add solvent to the weighing vessel immediately.

  • Dissolve the solid completely before transporting it to other equipment (e.g., LC-MS, NMR).

  • Logic: Solutions are less likely to generate aerosols than dry powders.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

PiperazineSafety Start Start: Handling Request RiskCheck Check: Is Fume Hood Available? Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Yes Stop STOP: Do Not Proceed RiskCheck->Stop No (Respiratory Risk) Static Static Control: Ionize Spatula/Boat PPE->Static Weigh Weighing Process (Inside Hood) Static->Weigh Clean Decontamination: Wipe Container Exterior Weigh->Clean Powder Secure Dissolve Solubilization: Create Liquid Stock Clean->Dissolve Transport to Instrument Transport to Instrument Dissolve->Transport to Instrument

Figure 1: Operational workflow for handling sensitizing solids. Note the critical "Stop" point if engineering controls (Fume Hood) are unavailable.

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Evacuate: If a significant amount (>500mg) is spilled outside the hood, evacuate the immediate area to let aerosols settle (15 mins).

  • Protect: Wear P100 respirator and double gloves.

  • Contain: Cover spill with a solvent-dampened pad (do not dry sweep).

  • Clean: Wipe area 3x with Methanol, then soapy water.

Disposal Strategy
  • Segregation: Do not mix with strong oxidizers (due to the Nitro group) or acids (exothermic reaction with Piperazine amine).

  • Labeling: Clearly tag waste as "Toxic / Sensitizer / Basic Organic."

  • Container: High-density polyethylene (HDPE) or Glass.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122173, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-5-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-5-nitrophenyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.